Product packaging for KG-501(Cat. No.:CAS No. 18228-17-6)

KG-501

Cat. No.: B1673624
CAS No.: 18228-17-6
M. Wt: 377.7 g/mol
InChI Key: RQAQWBFHPMSXKR-UHFFFAOYSA-N
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Description

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13ClNO5P B1673624 KG-501 CAS No. 18228-17-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-[(4-chlorophenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClNO5P/c18-13-5-7-14(8-6-13)19-17(20)15-9-11-3-1-2-4-12(11)10-16(15)24-25(21,22)23/h1-10H,(H,19,20)(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAQWBFHPMSXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)Cl)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClNO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171275
Record name N-(4-Chlorophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
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Molecular Weight

377.7 g/mol
Source PubChem
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CAS No.

18228-17-6
Record name N-(4-Chlorophenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide
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Record name Naphtholas-ephosphate
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Record name Naphthol AS-E phosphate
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Record name N-(4-chlorophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
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Record name NAPHTHOLAS-EPHOSPHATE
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Foundational & Exploratory

KG-501 as a CREB Inhibitor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cAMP response element-binding protein (CREB) is a pivotal transcription factor implicated in a myriad of cellular processes, including proliferation, differentiation, and survival. Its dysregulation is linked to various pathologies, notably cancer and neurological disorders, making it a compelling target for therapeutic intervention. KG-501 has emerged as a significant small-molecule inhibitor of CREB-mediated transcription. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative inhibitory profile, and its effects on cellular signaling pathways. Furthermore, this guide furnishes detailed protocols for key experimental assays essential for the characterization of this compound and similar CREB inhibitors, alongside visual representations of the relevant biological pathways and experimental workflows.

Introduction

The cyclic AMP (cAMP) response element-binding protein (CREB) is a leucine zipper transcription factor that, upon activation, modulates the expression of a wide array of target genes. The activation of CREB is a multi-step process initiated by various signaling cascades that converge on the phosphorylation of CREB at a key serine residue (Ser-133). This phosphorylation event facilitates the recruitment of the coactivator CREB-binding protein (CBP) and its paralog p300. The interaction between the kinase-inducible domain (KID) of phosphorylated CREB (pCREB) and the KIX domain of CBP/p300 is critical for the assembly of the transcriptional machinery and subsequent gene expression.

This compound (also known as Naphthol AS-E phosphate) is a cell-permeable small molecule identified as an inhibitor of the CREB signaling pathway. It functions by disrupting the crucial protein-protein interaction between pCREB and CBP, thereby attenuating CREB-dependent gene transcription. This guide serves as a technical resource for researchers engaged in the study of CREB signaling and the development of novel inhibitors.

Mechanism of Action of this compound

This compound exerts its inhibitory effect not by preventing the phosphorylation of CREB itself, but by targeting the subsequent recruitment of the coactivator CBP. Specifically, this compound binds to the KIX domain of CBP, a highly conserved protein interaction module. This binding event allosterically hinders the interaction between the KIX domain and the phosphorylated KID domain of CREB.[1][2] By disrupting the formation of the pCREB-CBP complex, this compound effectively blocks the transcriptional activation of CREB target genes.[2] It is important to note that while this compound is a potent inhibitor of the CREB:CBP interaction, it has also been shown to affect other transcription factors that utilize the KIX domain as a coactivator, such as NF-κB and Myb.[3]

Signaling Pathway of CREB Inhibition by this compound

KG501_Mechanism cluster_upstream Upstream Signaling cluster_interaction CREB:CBP Interaction cluster_downstream Downstream Events Signal Signal Receptor Receptor Signal->Receptor Kinases PKA, CaMKs, MAPKs Receptor->Kinases CREB CREB Kinases->CREB Phosphorylation pCREB pCREB (Ser133) pCREB_CBP_Complex pCREB:CBP Complex pCREB->pCREB_CBP_Complex CBP CBP/p300 (KIX Domain) CBP->pCREB_CBP_Complex Transcription Gene Transcription pCREB_CBP_Complex->Transcription pCREB_CBP_Complex->Transcription Inhibition Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription->Cellular_Response KG501 This compound KG501->CBP Binds to KIX domain

Mechanism of this compound action on the CREB signaling pathway.

Quantitative Data Presentation

The inhibitory potency of this compound has been quantified in various assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Inhibitory Potency of this compound

ParameterValueAssay TypeReference
IC50 6.89 μMCREB Inhibition[4][5]
Ki ~90 μMDisruption of pCREB (Ser-133) binding to KIX[3][4]
Ki 10 μMDisruption of CREB-dependent transcription[2][6]
Ki 50 μMDisruption of CREB:CBP interaction (FRET assay)[2][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CREB inhibitors. The following sections provide step-by-step protocols for key experiments used to characterize the activity of this compound.

Cell Culture and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used for these assays due to their high transfection efficiency and robust response to cAMP-inducing agents.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.

  • Forskolin Stock Solution: Prepare a 10 mM stock solution of forskolin in DMSO. Forskolin is used to elevate intracellular cAMP levels and thereby activate CREB. Store at -20°C.

Experimental Workflow Overview

Experimental_Workflow Start Start Cell_Culture HEK293T Cell Culture Start->Cell_Culture Transfection Transient Transfection Cell_Culture->Transfection Treatment This compound & Forskolin Treatment Transfection->Treatment Assay Select Assay Treatment->Assay Luciferase_Assay Luciferase Reporter Assay Assay->Luciferase_Assay Transcriptional Activity qPCR_Assay Quantitative PCR Assay->qPCR_Assay Target Gene Expression M2H_Assay Mammalian Two-Hybrid Assay Assay->M2H_Assay Protein Interaction Data_Analysis Data Analysis Luciferase_Assay->Data_Analysis qPCR_Assay->Data_Analysis M2H_Assay->Data_Analysis End End Data_Analysis->End

General workflow for characterizing CREB inhibitors.
CREB-Responsive Luciferase Reporter Assay

This assay measures the ability of this compound to inhibit CREB-mediated gene transcription.

Materials:

  • HEK293T cells

  • CRE-luciferase reporter plasmid (containing multiple cAMP response elements upstream of a luciferase gene)

  • A control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) for normalization of transfection efficiency.

  • Transfection reagent (e.g., Lipofectamine 2000)

  • 96-well white, clear-bottom tissue culture plates

  • This compound and Forskolin stock solutions

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the CRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 24 hours post-transfection.

  • Pre-treatment with this compound: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 μM) or DMSO vehicle control for 20-30 minutes.[2][7]

  • Stimulation: Add forskolin to a final concentration of 10 μM to all wells except for the unstimulated control.[2][7]

  • Incubation: Incubate the cells for an additional 4-6 hours.[2][7]

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and control luciferase activities using a luminometer according to the luciferase assay kit manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the control reporter activity for each well. Calculate the fold induction of luciferase activity by forskolin and the percentage of inhibition by this compound.

Quantitative PCR (qPCR) for CREB Target Gene Expression

This method quantifies the effect of this compound on the mRNA levels of endogenous CREB target genes.

Materials:

  • HEK293T cells

  • 6-well tissue culture plates

  • This compound and Forskolin stock solutions

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for CREB target genes (e.g., NR4A2, c-FOS, RGS2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

Procedure:

  • Cell Seeding and Treatment: Seed HEK293T cells in 6-well plates. Once confluent, pre-treat with this compound (e.g., 10 and 25 μM) or DMSO for 30 minutes, followed by stimulation with 10 μM forskolin for 45 minutes.[7]

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a suitable master mix and specific primers for the target and housekeeping genes.

  • Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Mammalian Two-Hybrid Assay

This assay directly assesses the ability of this compound to disrupt the in-cell interaction between the CREB KID and the CBP KIX domain.

Materials:

  • HEK293T cells

  • Expression vectors for:

    • GAL4 DNA-binding domain fused to the CREB KID (GAL4-KID)

    • VP16 activation domain fused to the CBP KIX domain (VP16-KIX)

  • A reporter plasmid with a GAL4 upstream activation sequence driving a luciferase gene.

  • A control plasmid for transfection normalization.

  • Transfection reagent, 96-well plates, this compound, Forskolin, and luciferase assay reagents as described above.

Procedure:

  • Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the GAL4-KID, VP16-KIX, GAL4-reporter, and control plasmids.

  • Incubation: Incubate for 24 hours post-transfection.

  • Treatment: Pre-treat the cells with this compound (e.g., 10 μM) or DMSO for 30 minutes, followed by stimulation with 10 μM forskolin.[2]

  • Incubation: Incubate for an additional 4-6 hours.

  • Luciferase Assay: Perform the luciferase assay as described in section 4.2.

  • Data Analysis: A decrease in the forskolin-induced luciferase activity in the presence of this compound indicates the disruption of the KID:KIX interaction.

Conclusion

This compound is a valuable tool for studying the physiological and pathological roles of the CREB signaling pathway. Its ability to disrupt the pCREB:CBP interaction provides a specific mechanism for inhibiting CREB-mediated gene transcription. The experimental protocols detailed in this guide offer a robust framework for characterizing this compound and for the screening and development of novel, more potent, and selective CREB inhibitors. As our understanding of the complexities of CREB signaling deepens, the development of such targeted therapeutics holds significant promise for the treatment of a range of human diseases.

References

The Disruption of the CREB-CBP Interaction by KG-501: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cAMP response element-binding protein (CREB) and its coactivator, the CREB-binding protein (CBP), are critical players in the transcriptional regulation of genes involved in a myriad of cellular processes, including proliferation, differentiation, and survival. The interaction between the phosphorylated kinase-inducible domain (KID) of CREB and the KIX domain of CBP is a key node in these signaling pathways. Dysregulation of CREB-mediated transcription is implicated in various diseases, including cancer and neurodegenerative disorders. KG-501, a small molecule inhibitor, has emerged as a valuable tool for studying and potentially targeting this interaction. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its activity, and detailed protocols for key experiments used to characterize its effects.

Introduction to the CREB-CBP Interaction

Cellular signaling cascades, often initiated by hormones and growth factors, converge on the phosphorylation of CREB at a specific serine residue (Ser-133)[1]. This phosphorylation event induces a conformational change in the KID of CREB, promoting its interaction with the KIX domain of CBP and its paralog, p300[1][2]. CBP/p300 are large multi-domain proteins that function as transcriptional co-activators and possess intrinsic histone acetyltransferase (HAT) activity[3][4]. The recruitment of CBP/p300 to gene promoters leads to chromatin remodeling and the assembly of the transcriptional machinery, ultimately resulting in the expression of CREB target genes[2][5][6]. The CREB-CBP interaction is a highly regulated and essential process for normal cellular function, and its disruption offers a therapeutic avenue for diseases characterized by aberrant CREB signaling.

This compound: A Small Molecule Inhibitor of the CREB-CBP Interaction

This compound, also known as 2-naphthol-AS-E-phosphate, was identified through screening for small molecules that could disrupt the interaction between CREB and CBP[1][2]. It functions as an antagonist of this protein-protein interaction, thereby inhibiting CREB-mediated gene transcription[7][8].

Mechanism of Action

This compound specifically targets the KIX domain of CBP[2][8][9]. Structural studies have revealed that this compound binds to a surface on the KIX domain that is distal to the primary binding groove for phosphorylated CREB[1][2]. This binding site includes a critical arginine residue (Arg-600) that is essential for the stable interaction between CREB and CBP[2][8][9]. By binding near Arg-600, this compound allosterically inhibits the association of phosphorylated CREB with the KIX domain, effectively uncoupling upstream signaling from downstream transcriptional activation[2][8][9]. Importantly, this compound does not affect the phosphorylation of CREB itself, nor does it inhibit the general histone acetyltransferase activity of CBP[8].

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified in various in vitro and cellular assays. The following table summarizes key quantitative data for this compound.

ParameterValueAssay ConditionsReference
Ki for disruption of CREB-dependent transcription 10 µMNot specified[7]
Ki for disruption of CREB:CBP interaction 50 µMNot specified[7]
Ki for disruption of phospho (Ser-133) CREB binding to KIX ≈90 µMIn vitro binding assay with purified proteins[7]
Concentration for 95% reduction of KID:KIX interaction in vivo 10 µMMammalian two-hybrid assay in HEK293T cells stimulated with forskolin[1]
Concentration for significant inhibition of CREB target gene NR4A2 mRNA induction 10 µM and 25 µMQuantitative PCR in HEK293T cells stimulated with forskolin[10]
Concentration for blocking cAMP-dependent induction of GAL4-CREB Dose-dependentLuciferase reporter assay in HEK293T cells[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CREB-CBP signaling pathway and a general experimental workflow for characterizing inhibitors like this compound.

CREB_CBP_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hormone Hormone/ Growth Factor Receptor Receptor Hormone->Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB (Ser-133) CREB->pCREB CBP CBP/p300 (KIX domain) pCREB->CBP Recruits Gene Target Gene (CRE) CBP->Gene Activates Transcription mRNA mRNA Gene->mRNA KG501 This compound KG501->CBP Inhibits Interaction

Figure 1: CREB-CBP Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-based Assays cluster_target Target Engagement FP Fluorescence Polarization (Binding Affinity) CoIP Co-Immunoprecipitation (In-cell Interaction) FP->CoIP Pulldown GST Pull-down (Direct Interaction) Pulldown->CoIP Reporter Luciferase Reporter Assay (Transcriptional Activity) CoIP->Reporter CETSA Cellular Thermal Shift Assay (Target Binding) CoIP->CETSA qPCR qPCR (Endogenous Gene Expression) Reporter->qPCR Start Hypothesis: This compound disrupts CREB-CBP interaction Start->FP Start->Pulldown

Figure 2: Experimental Workflow for Characterizing this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of this compound.

Fluorescence Polarization (FP) Assay

Purpose: To quantitatively measure the binding affinity of this compound to the KIX domain of CBP and its ability to compete with a fluorescently labeled CREB-derived peptide.

Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled peptide derived from the CREB KID (tracer) will tumble rapidly in solution, resulting in low polarization. When it binds to the much larger KIX domain, its tumbling slows, and the polarization of the emitted light increases. This compound will compete with the tracer for binding to KIX, causing a decrease in polarization.

Protocol:

  • Reagents and Materials:

    • Purified recombinant KIX domain of CBP.

    • Fluorescently labeled peptide tracer (e.g., FITC-conjugated peptide corresponding to the KID of CREB).

    • This compound stock solution (e.g., in DMSO).

    • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT).

    • Black, low-volume 384-well plates.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a dilution series of this compound in the assay buffer.

    • In each well of the 384-well plate, add the KIX domain to a final concentration that gives a robust signal window (typically in the low nanomolar range).

    • Add the this compound dilutions to the wells. Include wells with DMSO only as a control (maximum polarization) and wells with only the tracer and buffer (minimum polarization).

    • Add the fluorescently labeled CREB peptide tracer to all wells at a fixed concentration (typically at or below its Kd for the KIX domain).

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.

    • Measure the fluorescence polarization using the plate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Co-Immunoprecipitation (Co-IP)

Purpose: To demonstrate the disruption of the CREB-CBP interaction by this compound in a cellular context.

Principle: An antibody specific for a "bait" protein (e.g., CREB) is used to pull it down from a cell lysate. If a "prey" protein (e.g., CBP) is interacting with the bait, it will be co-precipitated. The presence of the prey protein in the immunoprecipitate is then detected by Western blotting.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293T) to an appropriate confluency.

    • Treat the cells with this compound or a vehicle control (DMSO) for a specified time (e.g., 4-6 hours).

    • Stimulate the cells with an agent that induces CREB phosphorylation (e.g., forskolin) for a short period (e.g., 30 minutes) before harvesting.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-CREB antibody or an isotype control IgG overnight at 4°C with gentle rotation.

    • Add fresh protein A/G-agarose beads and incubate for another 2-4 hours at 4°C.

    • Pellet the beads by centrifugation and wash them several times with lysis buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-CBP antibody to detect the co-immunoprecipitated CBP.

    • Probe a separate blot with an anti-CREB antibody to confirm the immunoprecipitation of the bait protein.

Luciferase Reporter Assay

Purpose: To assess the effect of this compound on CREB-dependent gene transcription.

Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with multiple cAMP response elements (CREs) is transfected into cells. The activity of CREB is measured by the amount of light produced by the luciferase enzyme.

Protocol:

  • Cell Transfection:

    • Plate cells (e.g., HEK293T) in a multi-well plate.

    • Co-transfect the cells with a CRE-luciferase reporter plasmid and a control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) for normalization.

  • Treatment and Stimulation:

    • After 24 hours, pre-treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with a CREB activator (e.g., forskolin) for an appropriate duration (e.g., 6-8 hours).

  • Lysis and Luminescence Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly luciferase activity in the cell lysate using a luminometer.

    • Measure the activity of the co-transfected control reporter for normalization.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the control reporter activity for each sample.

    • Express the results as a fold induction over the unstimulated control.

    • Plot the fold induction against the this compound concentration.

Conclusion

This compound is a valuable chemical probe for investigating the biological roles of the CREB-CBP interaction. Its well-defined mechanism of action and the availability of robust assays to measure its effects make it a powerful tool for researchers in academia and industry. The data and protocols presented in this guide provide a comprehensive resource for scientists seeking to utilize this compound to dissect CREB signaling pathways and explore the therapeutic potential of inhibiting this critical protein-protein interaction. Further studies may focus on optimizing the potency and pharmacokinetic properties of this compound analogs for in vivo applications.

References

An In-depth Technical Guide to the Function of KG-501 in Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the small-molecule inhibitor KG-501, detailing its mechanism of action, its impact on critical signaling pathways, and the experimental methodologies used to elucidate its function. This compound serves as a crucial tool for studying gene transcription and has potential implications in therapeutic development.

Core Mechanism of Action: A Targeted Disruption

This compound is a potent and specific inhibitor of the cAMP response element-binding protein (CREB) signaling pathway.[1][2][3] Its primary function is not to prevent the activation of CREB itself, but to block its ability to initiate gene transcription. This is achieved by disrupting the crucial protein-protein interaction between phosphorylated CREB (pCREB) and its essential coactivator, the CREB-binding protein (CBP).[4][5][6]

The mechanism is highly specific: this compound binds directly to the KIX domain of CBP, a region responsible for docking with pCREB.[2][4][6] The binding site for this compound on the KIX domain is located near the Arg-600 residue, a site distal to the main CREB binding groove but still critical for the interaction.[4][5][6] By occupying this site, this compound allosterically prevents the recruitment of CBP to CREB-regulated promoters, thereby halting the transcription of downstream target genes. A key characteristic of this compound's action is that it does not inhibit the upstream phosphorylation of CREB at the Serine-133 residue, indicating it acts downstream of kinases like PKA.[4][7]

cluster_upstream Upstream Activation cluster_inhibitor Inhibition cluster_downstream Transcriptional Output Signal Hormonal Signal (e.g., Forskolin) cAMP cAMP Signal->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB pCREB pCREB (Ser133) CREB->pCREB Phosphorylation Transcription Target Gene Transcription pCREB->Transcription Recruits CBP CBP CBP (KIX Domain) CBP->pCREB CBP->pCREB KG501 This compound KG501->CBP Binds to start Seed HEK293T Cells transfect Transfect with EVX-1 Luc & RSV-βgal Plasmids start->transfect incubate24 Incubate for 24 hours transfect->incubate24 pretreat Pre-treat with this compound or DMSO Vehicle (20 min) incubate24->pretreat stimulate Co-incubate with Forskolin or DMSO (4 hours) pretreat->stimulate harvest Harvest and Lyse Cells stimulate->harvest measure Measure Luciferase & β-galactosidase Activity harvest->measure end Normalize Luciferase to β-gal Activity measure->end kg501 This compound pcbp pCREB (Ser133) CBP (KIX Domain) kg501->pcbp:f1 Binds to pcbp:f1->pcbp:f0 Blocks Interaction transcription Target Gene Transcription pcbp->transcription Inhibits

References

The Modulatory Effect of KG-501 on CREB-Mediated Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cAMP response element-binding protein (CREB) is a pivotal transcription factor implicated in a myriad of cellular processes, including proliferation, differentiation, and survival. Its dysregulation is linked to various pathologies, making it a compelling target for therapeutic intervention. KG-501 has emerged as a key small-molecule inhibitor of the CREB signaling pathway. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effect on CREB. It details the experimental protocols used to characterize this interaction and presents quantitative data in a structured format. Furthermore, this guide includes visualizations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role in modulating CREB-dependent gene transcription.

Introduction

The cAMP response element-binding protein (CREB) is a cellular transcription factor that modulates the expression of genes containing cAMP response elements (CRE). The transcriptional activity of CREB is primarily regulated by phosphorylation at Serine-133. This phosphorylation event, triggered by various upstream signaling cascades such as the cAMP/PKA pathway, facilitates the recruitment of the coactivator CREB-binding protein (CBP) and its paralog p300. The interaction between the kinase-inducible domain (KID) of phosphorylated CREB (pCREB) and the KIX domain of CBP is critical for the assembly of the transcriptional machinery and subsequent gene expression.

This compound (2-naphthol-AS-E-phosphate) has been identified as a small-molecule inhibitor that targets this specific protein-protein interaction. Unlike inhibitors that prevent CREB phosphorylation, this compound acts downstream, effectively uncoupling pCREB from its transcriptional coactivator, thereby attenuating the expression of CREB target genes. This guide elucidates the molecular basis of this inhibition and provides the technical framework for its investigation.

Mechanism of Action of this compound

This compound does not inhibit the upstream kinases responsible for CREB phosphorylation at Ser-133. Instead, its primary mechanism involves the disruption of the protein-protein interaction between pCREB and the KIX domain of CBP.[1][2] Structural studies have revealed that this compound binds to a surface on the KIX domain of CBP that is distal to the primary binding groove for pCREB.[2][3] This binding site includes a critical residue, Arginine-600 (Arg-600), which is essential for a stable pCREB:CBP interaction.[3] By binding near this site, this compound allosterically inhibits the association of pCREB with CBP, thereby preventing the recruitment of the transcriptional apparatus necessary for the expression of CREB target genes.[1][2] Consequently, genes involved in processes such as gluconeogenesis and inflammation, like NR4A2, c-fos, and RGS2, show reduced expression in the presence of this compound.[1][2][4]

It has also been observed in specific contexts, such as neuroinflammation, that this compound can inhibit the phosphorylation of Extracellular signal-regulated kinase (ERK) and reduce intracellular cAMP levels.[5] This suggests that while the primary target of this compound is the CREB:CBP interaction, its effects can propagate to other interconnected signaling pathways, potentially through feedback mechanisms or by affecting other CBP-dependent transcription factors like NF-κB.[5][6]

GPCR GPCR AC Adenylyl Cyclase GPCR->AC Stimulus cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylation pCREB pCREB (Ser133) Complex pCREB:CBP Complex pCREB->Complex CBP CBP (KIX domain) CBP->Complex KG501 This compound KG501->CBP Inhibition Gene CREB Target Genes (e.g., NR4A2, c-fos) Complex->Gene Activation Transcription Transcription Gene->Transcription

Figure 1: this compound Signaling Pathway.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative metrics reported in the literature.

Table 1: Inhibitory Constants of this compound

ParameterValueAssay TypeReference
Ki (CREB-dependent transcription)10 µMLuciferase Reporter Assay[2][5]
Ki (CREB:CBP interaction)50 µMFRET Assay[2][5]
Ki (pCREB binding to KIX)~90 µMIn vitro binding assay[5][6]

Table 2: IC50 Value of this compound

ParameterValueAssay TypeReference
IC50 (CREB inhibition)6.89 µMCell-based Assay[4]

Table 3: Effect of this compound on CREB Target Gene Expression

Cell LineTreatmentTarget GeneFold InhibitionReference
HEK293T10 µM Forskolin + 10 µM this compoundNR4A2~60%[2]
HEK293T10 µM Forskolin + 25 µM this compoundNR4A2>80%[2]
HEK293T10 µM Forskolin + 10 µM this compoundKID:KIX Interaction~95%[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of this compound on CREB signaling.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: For reporter and two-hybrid assays, cells are typically seeded in 24-well plates and transfected at ~70-80% confluency using a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.

Luciferase Reporter Assay for CREB Activity

This assay measures the transcriptional activity of CREB by using a reporter plasmid containing a CREB-responsive promoter driving the expression of a luciferase gene.

  • Plasmids:

    • Reporter Plasmid: An EVX-1 (even-skipped homeobox 1) promoter-luciferase construct.[2]

    • Normalization Plasmid: A Rous sarcoma virus (RSV)-β-galactosidase construct for normalizing transfection efficiency.[2]

  • Procedure:

    • Co-transfect HEK293T cells with the reporter and normalization plasmids.

    • 24 hours post-transfection, pre-treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 20-30 minutes.[2]

    • Stimulate the cells with a cAMP agonist, such as 10 µM forskolin, for 4 hours to activate the CREB pathway.[2]

    • Lyse the cells using a suitable reporter lysis buffer.

    • Measure luciferase activity using a luminometer after adding the luciferase substrate.

    • Measure β-galactosidase activity in the same lysate using a colorimetric substrate (e.g., ONPG) or a chemiluminescent substrate.

    • Normalize the luciferase activity to the β-galactosidase activity to account for differences in transfection efficiency and cell number.

start Seed HEK293T Cells transfect Co-transfect with EVX-1-Luc & RSV-βGal Plasmids start->transfect incubate1 Incubate 24h transfect->incubate1 pretreat Pre-treat with this compound or DMSO (20 min) incubate1->pretreat stimulate Stimulate with Forskolin (4h) pretreat->stimulate lyse Lyse Cells stimulate->lyse measure_luc Measure Luciferase Activity lyse->measure_luc measure_bgal Measure β-Galactosidase Activity lyse->measure_bgal normalize Normalize Luc / β-Gal measure_luc->normalize measure_bgal->normalize

Figure 2: Luciferase Reporter Assay Workflow.
Mammalian Two-Hybrid Assay

This assay is used to directly assess the effect of this compound on the interaction between the CREB-KID and CBP-KIX domains in living cells.

  • Plasmids:

    • Bait Plasmid: GAL4 DNA-binding domain fused to the CREB KID (GAL4-KID).[2]

    • Prey Plasmid: VP16 activation domain fused to the CBP KIX domain (KIX-VP16).[2]

    • Reporter Plasmid: A plasmid containing multiple GAL4 binding sites upstream of a minimal promoter driving a luciferase reporter gene.

  • Procedure:

    • Co-transfect HEK293T cells with the bait, prey, and reporter plasmids.

    • 24 hours post-transfection, pre-treat cells with this compound (e.g., 10 µM) or DMSO.[2]

    • Stimulate with 10 µM forskolin to induce the phosphorylation-dependent KID:KIX interaction.[2]

    • After an appropriate incubation period (e.g., 4-6 hours), lyse the cells.

    • Measure luciferase activity as a readout of the protein-protein interaction.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the effect of this compound on the mRNA levels of endogenous CREB target genes.

  • Procedure:

    • Treat HEK293T cells with this compound (e.g., 10 and 25 µM) or DMSO for 30 minutes, followed by stimulation with 10 µM forskolin for 45 minutes.[2]

    • Isolate total RNA from the cells using a standard method (e.g., TRIzol reagent or a column-based kit).

    • Synthesize cDNA from the RNA using a reverse transcriptase enzyme.

    • Perform qPCR using SYBR Green chemistry with primers specific for the target gene (e.g., NR4A2) and a housekeeping gene for normalization (e.g., GAPDH).[2]

    • Cycling Conditions (Typical):

      • Initial denaturation: 95°C for 10 min

      • 40 cycles of:

        • Denaturation: 95°C for 15 sec

        • Annealing/Extension: 60°C for 1 min

      • Melt curve analysis to confirm product specificity.

    • Calculate the relative mRNA expression using the ΔΔCt method.

Conclusion

This compound is a valuable research tool for studying the physiological and pathological roles of the CREB signaling pathway. Its distinct mechanism of action—disrupting the pCREB:CBP coactivator interaction rather than inhibiting CREB phosphorylation—provides a specific means to interrogate the consequences of blocking CREB-mediated transcription. The experimental protocols detailed in this guide offer a robust framework for investigating the effects of this compound and similar molecules in various cellular contexts. The quantitative data presented underscore its potency and provide a benchmark for future studies. A thorough understanding of how small molecules like this compound modulate these critical protein-protein interactions is essential for the development of novel therapeutic strategies targeting transcription factor-driven diseases.

References

Initial Studies of KG-501 in Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial studies of KG-501, a small molecule inhibitor of the CREB-CBP interaction, in various cancer cell lines. This document summarizes key quantitative data, details experimental protocols, and visualizes the compound's mechanism of action through signaling pathway diagrams.

Core Findings and Mechanism of Action

This compound, also known as Naphthol AS-E phosphate, has been identified as an inhibitor of the cAMP response element-binding protein (CREB). It functions by disrupting the interaction between the phosphorylated CREB and its coactivator, the CREB-binding protein (CBP).[1] This inhibition is achieved by this compound binding to the KIX domain of CBP.[1] The disruption of the CREB-CBP complex leads to the inhibition of CREB-mediated gene transcription. In the context of cancer, particularly non-small cell lung cancer (NSCLC), this compound has been shown to suppress the expression of pro-angiogenic CXC chemokine genes induced by interleukin-1β (IL-1β), thereby inhibiting angiogenic activity.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial studies of this compound.

Parameter Value Assay/System Reference
IC50 (CREB activity)6.89 µM-[1]
Ki (CREB-dependent transcription)10 µM-
Ki (CREB:CBP interaction)50 µM-
Ki (phospho(Ser-133) CREB binding to KIX)~90 µMIn vitro binding assay[1]

Table 1: Inhibitory Constants of this compound

Cell Line Treatment Effect Reference
HEK293TForskolin + this compoundBlocked induction of endogenous CREB target genes (NR4A2, αCG, c-fos, and RGS2)[1]
A549 (NSCLC)IL-1β + 10 µM this compoundSignificantly suppressed IL-1β–induced CXCL5 protein secretion[1]
H1734 (NSCLC)IL-1β + this compoundSimilar suppression of IL-1β–induced effects as in A549 cells[1]
HUVECConditioned medium from IL-1β and this compound treated A549 cellsSignificantly lower migration compared to conditioned medium from IL-1β treated cells alone[1]

Table 2: Effects of this compound on Cancer Cell Lines and Related Models

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway targeted by this compound.

KG501_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC activates Ligand Hormonal Stimuli (e.g., Forskolin, IL-1β) Ligand->GPCR activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB (Ser-133) CBP CBP pCREB->CBP recruits Gene Target Genes (e.g., NR4A2, c-fos, CXCL5) CBP->Gene activates KIX KIX domain Transcription Transcription Gene->Transcription KG501 This compound KG501->CBP binds to KIX domain

Caption: Mechanism of action of this compound in the CREB signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture
  • HEK293T, A549, and H1734 cells: These cell lines were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro CREB-CBP Interaction Assay

This assay is designed to measure the inhibitory effect of this compound on the binding of phosphorylated CREB to the KIX domain of CBP.

  • Protein Expression and Purification: Recombinant CREB and the KIX domain of CBP were expressed in E. coli and purified using affinity chromatography.

  • CREB Phosphorylation: Purified CREB was phosphorylated in vitro using protein kinase A (PKA).

  • Binding Assay:

    • Immobilize the KIX domain of CBP on a solid support (e.g., ELISA plate or beads).

    • Incubate the immobilized KIX domain with varying concentrations of this compound.

    • Add phosphorylated CREB to the mixture and incubate to allow for binding.

    • Wash away unbound CREB.

    • Detect the amount of bound CREB using a specific antibody against phosphorylated CREB.

  • Data Analysis: The Ki value was determined by analyzing the dose-dependent inhibition of CREB binding by this compound.

Gene Expression Analysis

The effect of this compound on the expression of CREB target genes was assessed using the following protocol.

  • Cell Treatment: Seed A549 or H1734 cells in culture plates and allow them to adhere.

  • Treat the cells with IL-1β in the presence or absence of this compound for a specified time.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Synthesize cDNA from the extracted RNA using reverse transcriptase.

    • Perform qRT-PCR using primers specific for the target genes (e.g., CXCL5) and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method.

Cell Migration Assay

The anti-angiogenic potential of this compound was evaluated by assessing its effect on endothelial cell migration.

  • Preparation of Conditioned Medium:

    • Culture A549 cells and treat them with IL-1β with or without this compound.

    • Collect the culture supernatant (conditioned medium) after 24-48 hours.

  • Transwell Migration Assay:

    • Seed Human Umbilical Vein Endothelial Cells (HUVECs) in the upper chamber of a Transwell insert.

    • Add the conditioned medium to the lower chamber.

    • Incubate for a period to allow for cell migration through the porous membrane of the insert.

  • Quantification:

    • Remove non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells under a microscope.

  • Data Analysis: Compare the number of migrated cells in the different treatment groups.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the effects of this compound in cancer cell lines.

Experimental_Workflow Start Start: Hypothesis This compound inhibits cancer cell activity Cell_Culture Cell Culture (e.g., A549, H1734) Start->Cell_Culture Treatment Treatment with this compound and/or Stimulants (e.g., IL-1β) Cell_Culture->Treatment Biochemical_Assay Biochemical Assays (CREB-CBP Interaction) Treatment->Biochemical_Assay Molecular_Assay Molecular Assays (Gene Expression - qRT-PCR) Treatment->Molecular_Assay Functional_Assay Functional Assays (Cell Migration) Treatment->Functional_Assay Data_Analysis Data Analysis and Interpretation Biochemical_Assay->Data_Analysis Molecular_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Conclusion: This compound's potential as an anti-cancer agent Data_Analysis->Conclusion

Caption: General experimental workflow for this compound studies.

References

The Impact of KG-501 on Neuronal Cell Development: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cAMP response element-binding protein (CREB) is a pivotal transcription factor that governs neuronal development, plasticity, and survival. Its activity is tightly regulated by phosphorylation and subsequent recruitment of the coactivator CREB-binding protein (CBP). The disruption of this critical interaction presents a therapeutic target for various pathologies. This technical guide provides an in-depth analysis of KG-501, a small-molecule inhibitor that specifically antagonizes the CREB:CBP interaction. We will explore its mechanism of action, its quantifiable effects on neuronal cell viability and gene expression, and the detailed experimental protocols used to elucidate these impacts. This document synthesizes current research to serve as a comprehensive resource for professionals in neuroscience and drug development.

Introduction: The CREB/CBP Axis in Neuronal Function

The transcription factor CREB is a central node in signaling pathways that translate extracellular stimuli into changes in gene expression, which are essential for long-term memory, neuronal survival, and differentiation.[1] Upon activation by various upstream kinases—such as Protein Kinase A (PKA) and Calmodulin-dependent Kinases (CaMKs)—CREB is phosphorylated at the Serine-133 residue.[2][3] This phosphorylation event creates a binding site for the KIX (Kinase Inducible domain interacting) domain of the coactivator CBP.[4] The formation of the pCREB:CBP complex is a critical step for recruiting the transcriptional machinery to CREB target genes, many of which are crucial for neuronal development and function, including Brain-Derived Neurotrophic Factor (BDNF) and Nuclear Receptor Subfamily 4 Group A Member 2 (NR4A2, also known as Nurr1).[3][5][6]

This compound (2-naphthol-AS-E-phosphate) was identified as a small molecule that specifically inhibits this activator:coactivator interaction.[4][7] Its mechanism provides a powerful tool for investigating the consequences of CREB pathway inhibition in neuronal systems.

Mechanism of Action of this compound

This compound functions by disrupting the protein-protein interaction between phosphorylated CREB and CBP. Unlike inhibitors that might target upstream kinases, this compound acts downstream of CREB phosphorylation.[8]

  • Binding Target: this compound binds to the KIX domain of CBP. Structural and screening studies have shown that it targets a surface that includes the Arg-600 residue, which is critical for the interaction with pCREB, but is distal to the primary groove that accommodates the phosphorylated KID domain of CREB.[4][7]

  • Functional Consequence: By binding to this allosteric site on the KIX domain, this compound prevents the stable recruitment of CBP to pCREB at the promoter of target genes. This blockade effectively attenuates CREB-mediated gene transcription in response to stimuli like cAMP agonists.[4]

The following diagram illustrates the signaling pathway and the specific point of inhibition by this compound.

KG501_Signaling_Pathway Stimuli Neurotransmitters, Growth Factors, Neuronal Activity GPCR GPCR / RTK Stimuli->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylation pCREB pCREB (Ser133) Complex pCREB:CBP Complex pCREB->Complex CBP CBP-KIX CBP->Complex Transcription Target Gene Transcription (BDNF, NR4A2, c-fos) Complex->Transcription KG501 This compound KG501->Complex Inhibition Response Neuronal Survival, Differentiation, Plasticity Transcription->Response

Caption: CREB signaling pathway and this compound's point of inhibition.

Quantitative Data on this compound's Effects

The impact of this compound has been quantified across various experimental systems, from in vitro binding assays to cell-based functional assays.

Table 1: In Vitro Binding and Transcriptional Inhibition
ParameterValueAssay SystemReference
Ki (CREB-dependent transcription)~10 µMLuciferase Reporter (HEK293T cells)[4]
Ki (pCREB:CBP interaction)~50 µMFRET Assay[4][9]
Ki (pCREB binding to KIX domain)~90 µMIn vitro binding assay[9]
Inhibition of KID:KIX Interaction 95% reduction at 10 µMMammalian Two-Hybrid (HEK293T cells)[4][8]
Table 2: Effects on Neuronal Gene Expression (IMR90-derived neurons, 25 µM this compound)
Gene TargetTime PointObserved EffectPutative Function in NeuronsReference
BDNF-AS1 3 hours - 14 daysDecrease Neuronal survival and morphogenesis[5]
NR4A2 (Nurr1) 3 hours, 1 dayTransient Increase Dopaminergic neuron physiology[5][10]
3 days, 14 daysNo significant effect[5]
FOS 3 days, 14 daysDecrease Neuronal activity marker[5]
Table 3: Effects on Neuronal Cell Fate and Morphology
EndpointCell TypeThis compound ConcentrationEffectReference
Neuronal Survival IMR90-derived neuronsConcentration-dependentDecrease in MAP2+ cells[11][12]
Neurite Outgrowth IMR90-derived neuronsNot specifiedInhibition[9][11]
Synaptogenesis IMR90-derived neuronsNot specifiedInhibition[11]
Apoptosis OGD Neural Stem CellsNot specifiedDecrease in Bcl-2 (anti-apoptotic), Increase in Bax (pro-apoptotic)[13]

Experimental Protocols & Methodologies

The following sections outline the key experimental protocols used to characterize the effects of this compound on neuronal cells.

Cell Culture and Neuronal Differentiation
  • Cell Lines: Human induced pluripotent stem cells (hiPSCs), such as the IMR90 cell line, are commonly used.[11][12] For transfection and reporter assays, HEK293T cells are often employed due to their high transfection efficiency.[4][8]

  • Neuronal Differentiation Protocol (hiPSC):

    • hiPSCs are cultured on Matrigel-coated plates in mTeSR™1 medium.

    • Neuronal induction is initiated by switching to a defined neural induction medium containing dual SMAD inhibitors (e.g., Noggin and SB431542) for approximately 10-12 days to generate neural progenitor cells (NPCs).

    • NPCs are then selectively expanded.

    • For terminal differentiation, NPCs are plated onto poly-L-ornithine/laminin-coated plates in a neurobasal medium supplemented with B27, BDNF, GDNF, and cAMP for 4-6 weeks to generate mature, functional neurons.[11][12]

This compound Treatment
  • Preparation: this compound (2-naphthol-AS-E-phosphate) is typically dissolved in DMSO to create a stock solution.

  • Application: The stock solution is diluted in the appropriate cell culture medium to final working concentrations, commonly ranging from 10 µM to 50 µM.[5][8] A vehicle control (DMSO equivalent) is always run in parallel.

  • Co-treatment: In many experiments, cells are co-treated with a cAMP pathway agonist, such as forskolin (typically 10 µM), to induce CREB phosphorylation and thus provide a stimulated state against which the inhibitory effect of this compound can be measured.[4][8] Cells are often pre-treated with this compound for 20-30 minutes before the addition of the agonist.[8]

Analysis of Gene Expression (Quantitative RT-PCR)
  • RNA Extraction: Following treatment, total RNA is extracted from neuronal cultures using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) and treated with DNase I to remove genomic DNA contamination.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR: Real-time PCR is performed using a SYBR Green-based master mix on a qPCR instrument.

  • Primers: Primers are designed to specifically amplify target genes (e.g., NR4A2, FOS, BDNF) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).

  • Analysis: Relative mRNA levels are calculated using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing treated samples to vehicle-treated controls.[5]

Analysis of Protein Levels and Phosphorylation (Western Blot)
  • Lysate Preparation: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting:

    • Membranes are blocked for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST).

    • Membranes are incubated overnight at 4°C with primary antibodies (e.g., anti-pCREB (Ser133), anti-CREB, anti-Bcl-2, anti-Bax, anti-Tubulin).

    • After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using software like ImageJ, and protein levels are normalized to a loading control (e.g., Tubulin or GAPDH).[13]

The general workflow for molecular analysis is depicted below.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: hiPSC-derived Neural Progenitor Cells diff Terminal Neuronal Differentiation (4-6 weeks) start->diff treat Treatment with this compound (e.g., 25 µM) +/- Forskolin (Vehicle Control in parallel) diff->treat harvest Cell Harvest at Multiple Time Points treat->harvest rna RNA Extraction harvest->rna protein Protein Lysis harvest->protein fixed Cell Fixation harvest->fixed cdna cDNA Synthesis rna->cdna wb Western Blot (Protein Levels) protein->wb if_hci Immunofluorescence / High-Content Imaging (Protein Localization, Morphology) fixed->if_hci qpcr qPCR Analysis (Gene Expression) cdna->qpcr

Caption: A typical experimental workflow for studying this compound's effects.

Conclusion and Future Directions

This compound is a well-characterized inhibitor of the CREB:CBP interaction that serves as an invaluable tool for probing the role of CREB-mediated transcription in neuronal development. The data clearly demonstrate that inhibiting this pathway leads to decreased neuronal survival, impaired neurite outgrowth, and significant alterations in the expression of genes vital for neuronal function.[5][9][11] The methodologies outlined here provide a robust framework for further investigation into the nuanced roles of the CREB signaling axis.

Future research should focus on leveraging hiPSC models from patients with neurodevelopmental or neurodegenerative disorders to determine if the CREB pathway is a viable therapeutic target. Furthermore, the development of more potent and specific second-generation inhibitors based on the this compound scaffold could pave the way for novel therapeutic strategies aimed at modulating neuronal gene expression in disease states.

References

Methodological & Application

Application Note: KG-501 for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

KG-501, also known as 2-naphthol-AS-E-phosphate, is a small-molecule inhibitor that effectively disrupts the transcriptional activity of the cAMP response element-binding protein (CREB). It functions by preventing the crucial protein-protein interaction between phosphorylated CREB (p-CREB) and its transcriptional coactivator, CREB-binding protein (CBP). Specifically, this compound binds to the KIX domain of CBP, a surface required for its interaction with p-CREB, thereby blocking CREB-mediated gene transcription. Importantly, this compound does not prevent the upstream phosphorylation of CREB at Serine-133, indicating it acts downstream in the signaling cascade. This compound is a valuable tool for researchers studying CREB-dependent signaling pathways in various biological contexts, including cancer, neuroscience, and inflammation.

Mechanism of Action

The primary mechanism of this compound is the inhibition of the CREB:CBP complex formation. Upon activation by upstream kinases like PKA, CREB is phosphorylated at Ser-133. This phosphorylation event enables the recruitment of the coactivator CBP. This compound targets the KIX domain of CBP, preventing the binding of phosphorylated CREB. This disruption blocks the assembly of the transcriptional machinery at CREB target gene promoters, leading to the suppression of genes involved in processes like cell proliferation, survival, and inflammation. While it is a potent inhibitor of the CREB:CBP interaction, it has also been noted to potentially modulate other KIX-dependent transcription factors, such as NF-κB and Myb.

Quantitative Data

A summary of the inhibitory constants for this compound from various assays is provided below.

ParameterDescriptionValueReference
IC50 Half-maximal inhibitory concentration for CREB activity.6.89 μM
Ki Inhibition constant for disrupting CREB-dependent transcription in cells.10 μM
Ki Inhibition constant for disrupting the CREB:CBP interaction.50 μM
Ki Inhibition constant for disrupting phospho (Ser-133) CREB binding to the KIX domain.~90 μM

Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical CREB signaling pathway and the specific point of inhibition by this compound.

KG501_Pathway cluster_upstream Upstream Signaling cluster_creb_activation CREB Activation & Inhibition cluster_downstream Downstream Effect Stimulus Stimulus (e.g., Forskolin) cAMP cAMP Stimulus->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylation pCREB p-CREB (Ser133) CBP CBP-KIX Domain pCREB->CBP Interaction pCREB_CBP_edge Transcription Target Gene Transcription CBP->Transcription Activation KG501 This compound KG501->CBP Binds to KIX KG501->pCREB_CBP_edge

Caption: this compound inhibits the interaction between p-CREB and the CBP KIX domain.

Experimental Protocol: CREB Reporter Assay

This protocol describes a luciferase-based reporter assay to measure the inhibitory effect of this compound on CREB-mediated gene transcription in a cell culture model, such as HEK293T cells.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • CREB-responsive luciferase reporter plasmid (e.g., EVX-1 promoter-luciferase)

  • Control plasmid for transfection normalization (e.g., RSV-β-galactosidase)

  • Transfection reagent

  • This compound (dissolved in DMSO)

  • Forskolin (dissolved in DMSO)

  • DMSO (vehicle control)

  • Luciferase Assay System

  • β-galactosidase Assay Kit

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection (Day 1):

    • Co-transfect the cells in each well with the CREB-responsive luciferase reporter plasmid and the β-galactosidase normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24 hours under standard cell culture conditions (37°C, 5% CO2).

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test is 1 µM to 50 µM.

    • Prepare a vehicle control using DMSO at the same final concentration as the highest this compound dose.

    • Aspirate the medium from the cells and replace it with the medium containing the various concentrations of this compound or DMSO vehicle.

    • Pre-treat the cells by incubating for 20-30 minutes.

  • Stimulation:

    • Following pre-treatment, add forskolin to the appropriate wells to a final concentration of 10 µM to stimulate CREB phosphorylation and activity. Add DMSO to the unstimulated control wells.

    • Incubate the plate for an additional 4-6 hours.

  • Cell Lysis and Reporter Assay (Day 2):

    • Aspirate the medium and wash the cells gently with PBS.

    • Lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Measure luciferase activity for each well using a luminometer according to the manufacturer's instructions.

    • Measure β-galactosidase activity from the same cell lysates to normalize for transfection efficiency.

  • Data Analysis:

    • Normalize the luciferase activity by dividing the relative light units (RLU) by the β-galactosidase activity for each well.

    • Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Experimental Workflow Diagram

The following diagram provides a visual overview of the CREB reporter assay workflow.

Workflow_Diagram arrow Start Day 0: Seed HEK293T Cells in 96-well plate arrow1 Start->arrow1 Transfect Day 1: Co-transfect with CREB-Luc & β-Gal plasmids arrow2 Transfect->arrow2 Incubate1 Incubate for 24 hours arrow3 Incubate1->arrow3 Pretreat Day 2: Pre-treat with this compound or DMSO for 20-30 min arrow4 Pretreat->arrow4 Stimulate Stimulate with Forskolin or DMSO for 4-6 hours arrow5 Stimulate->arrow5 Lyse Wash with PBS & Lyse Cells arrow6 Lyse->arrow6 Measure Measure Luciferase & β-Galactosidase Activity arrow7 Measure->arrow7 Analyze Normalize Data & Generate Dose-Response Curve arrow1->Transfect arrow2->Incubate1 arrow3->Pretreat arrow4->Stimulate arrow5->Lyse arrow6->Measure arrow7->Analyze

Caption: Workflow for a luciferase reporter assay to test this compound efficacy.

Optimal Concentration of KG-501 for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KG-501 is a small molecule inhibitor that effectively disrupts the interaction between the cAMP-response element binding protein (CREB) and its coactivator, the CREB-binding protein (CBP).[1][2] This disruption is achieved by targeting the KIX domain of CBP, a critical interface for the binding of phosphorylated CREB (pCREB).[1][2] By inhibiting the CREB:CBP complex formation, this compound attenuates the transcription of CREB target genes, which are implicated in a wide range of cellular processes, including proliferation, survival, and angiogenesis.[1] Notably, this compound has also been shown to modulate the activity of other transcription factors that utilize CBP as a coactivator, such as NF-κB and Myb, highlighting its potential for broader biological effects.[2]

These application notes provide a comprehensive guide for the in vitro use of this compound, including recommended concentration ranges for various assays, detailed experimental protocols, and an overview of its mechanism of action.

Data Presentation: Quantitative Summary of this compound Activity

The optimal concentration of this compound is assay- and cell-type-dependent. The following tables summarize the effective concentrations and inhibitory constants reported in the literature to guide experimental design.

Table 1: Inhibitory Constants of this compound

ParameterValueTargetAssay Type
IC506.89 µMCREBNot Specified
Ki~90 µMDisrupting phospho (Ser-133) CREB binding to KIXBiochemical Assay
Ki50 µMCREB:CBP InteractionFRET Assay
Ki10 µMCREB-dependent TranscriptionReporter Gene Assay

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeCell LineConcentration RangeObserved Effect
CREB Reporter Gene AssayHEK293T10 - 25 µMInhibition of forskolin-induced CREB-responsive promoter activity.[1][3]
NF-κB Activity & Chemokine ExpressionA549, H1734 (NSCLC)10 µMInhibition of IL-1β–induced NF-κB transcription and CXC chemokine gene expression.
Inhibition of KITL ExpressionMouse Ovarian Culture4 µMReduction of KITL expression.[4]
Cytotoxicity/Cell ViabilityVarious Cancer Cell Lines>10 µM (Variable)It is crucial to determine the cytotoxic concentration for each cell line used.

Signaling Pathway

The primary mechanism of action of this compound involves the disruption of the CREB-CBP signaling pathway. Upon activation by various upstream signals (e.g., hormones, growth factors, neuronal activity), protein kinase A (PKA) phosphorylates CREB at Serine 133. This phosphorylation event promotes the recruitment of the coactivator CBP via its KIX domain. The fully assembled CREB-CBP complex then binds to cAMP response elements (CREs) in the promoter regions of target genes, initiating their transcription. This compound binds to the KIX domain of CBP, preventing the interaction with phosphorylated CREB and thereby inhibiting gene transcription.

KG501_Pathway cluster_upstream Upstream Signaling cluster_creb CREB Activation cluster_coactivator Coactivator Recruitment cluster_transcription Gene Transcription Signal Signal Receptor Receptor Signal->Receptor AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylation pCREB pCREB (Ser133) CREB->pCREB KIX KIX Domain pCREB->KIX CBP CBP/p300 CRE CRE KIX->CRE Binding Gene Target Gene Transcription CRE->Gene KG501 This compound KG501->KIX

Caption: this compound inhibits the CREB signaling pathway by targeting the KIX domain of CBP.

Experimental Protocols

The following are detailed protocols for key in vitro assays to determine the optimal concentration and efficacy of this compound.

CREB Reporter Gene Assay

This assay is used to quantify the inhibitory effect of this compound on CREB-mediated gene transcription.

a. Materials:

  • HEK293T cells

  • CRE-luciferase reporter plasmid[5][6]

  • Renilla luciferase control plasmid (for normalization)

  • Lipofectamine 2000 or other suitable transfection reagent

  • DMEM with 10% FBS

  • Forskolin (a potent activator of adenylyl cyclase)

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

b. Experimental Workflow:

Reporter_Assay_Workflow A Seed HEK293T cells in a 24-well plate B Co-transfect with CRE-luciferase and Renilla plasmids A->B C Incubate for 24 hours B->C D Pre-treat with this compound or DMSO (vehicle) for 1 hour C->D E Stimulate with Forskolin (e.g., 10 µM) for 6 hours D->E F Lyse cells and measure Firefly & Renilla luciferase activity E->F G Normalize Firefly to Renilla luciferase activity F->G

Caption: Workflow for the CREB reporter gene assay.

c. Protocol:

  • Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Co-transfect the cells with the CRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubate the cells for 24 hours post-transfection.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or DMSO (vehicle control) for 1 hour.

  • Stimulate the cells with 10 µM forskolin for 6 hours to induce CREB activity. Include a non-stimulated control group.

  • After incubation, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is essential to determine the concentration range at which this compound exhibits cytotoxic effects, thereby establishing a therapeutic window for its use in non-cytotoxic applications.

a. Materials:

  • Cell line of interest (e.g., A549, HCT116, etc.)

  • 96-well plates

  • Complete growth medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

b. Experimental Workflow:

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat with a dose range of This compound for 24-72 hours B->C D Add MTT solution and incubate for 2-4 hours C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F G Calculate cell viability as a percentage of the control F->G

Caption: Workflow for the MTT cell viability assay.

c. Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Allow the cells to adhere and grow for 24 hours.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay determines whether the observed reduction in cell viability is due to apoptosis or necrosis.

a. Materials:

  • Cell line of interest

  • 6-well plates

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

b. Experimental Workflow:

Apoptosis_Assay_Workflow A Seed cells in a 6-well plate B Treat with this compound at predetermined concentrations A->B C Incubate for 24-48 hours B->C D Harvest cells (including supernatant) C->D E Wash cells with PBS D->E F Resuspend in Binding Buffer E->F G Stain with Annexin V-FITC and Propidium Iodide F->G H Analyze by flow cytometry G->H

Caption: Workflow for the Annexin V/PI apoptosis assay.

c. Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at concentrations determined from the cell viability assay (e.g., IC50 and 2x IC50) and a vehicle control for 24-48 hours.

  • Harvest the cells by trypsinization, and collect the supernatant to include any floating apoptotic cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[7]

Conclusion

This compound is a valuable tool for investigating the role of the CREB-CBP signaling axis in various biological processes. The optimal concentration of this compound for in vitro assays is highly dependent on the specific application and cell type. It is recommended to perform dose-response experiments for each new cell line and assay to determine the most effective and non-toxic concentration. The protocols provided herein offer a robust starting point for researchers to effectively utilize this compound in their in vitro studies.

References

Application Notes and Protocols for the Use of KG-501 in HEK293T Cell Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

KG-501 is a small molecule inhibitor of the cAMP response element-binding protein (CREB), a key transcription factor involved in a multitude of cellular processes including proliferation, differentiation, and survival. It functions by disrupting the interaction between the CREB-binding protein (CBP) and the phosphorylated form of CREB (pCREB), thereby inhibiting CREB-dependent gene transcription.[1][2] HEK293T cells are a commonly used cell line in biomedical research due to their high transfectability and robust growth characteristics, making them an ideal model system to study signaling pathways involving CREB. These application notes provide detailed protocols for utilizing this compound in HEK293T cell-based assays to investigate CREB-mediated signaling.

Mechanism of Action:

This compound specifically targets the KIX domain of CBP, a crucial interaction site for pCREB.[3] By binding to a surface on the KIX domain, this compound allosterically inhibits the binding of pCREB, thus preventing the recruitment of the transcriptional machinery necessary for the expression of CREB target genes.[2] Notably, this compound does not interfere with the upstream phosphorylation of CREB at Serine-133.[4] This specific mode of action makes this compound a valuable tool for dissecting the downstream consequences of CREB activation.

Quantitative Data Summary
ParameterValueCell LineExperimental ContextReference
Ki (CREB-dependent transcription) 10 µM-In vitro transcription assay[1]
Ki (CREB:CBP interaction) 50 µM-In vitro binding assay[1]
Ki (pCREB binding to KIX) ~90 µM-In vitro binding assay[1][3]
IC50 (CREB inhibition) 6.89 µM-Not specified[3]
Effective Concentration 10 - 25 µMHEK293TInhibition of CREB target gene expression[4]
Pre-incubation Time 20 - 30 minutesHEK293TPrior to stimulation with forskolin[2][4]
Stimulation Time 45 minutes - 4 hoursHEK293TWith forskolin to induce cAMP/CREB pathway[2][4]

Experimental Protocols

Protocol 1: Inhibition of CREB-Responsive Luciferase Reporter Gene Expression

This protocol details the steps to quantify the inhibitory effect of this compound on the transcriptional activity of CREB in HEK293T cells using a luciferase reporter assay.

Materials:

  • HEK293T cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • CREB-responsive luciferase reporter plasmid (e.g., pGL4.29[luc2P/CRE/Hygro])

  • Control plasmid for transfection normalization (e.g., a Renilla luciferase or β-galactosidase expression vector)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound (stock solution in DMSO)

  • Forskolin (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Co-transfect the cells with the CREB-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate the cells for 24 hours post-transfection.

  • This compound Treatment and Stimulation:

    • Prepare dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25 µM). Also, prepare a vehicle control with the same final concentration of DMSO.

    • Pre-treat the cells by replacing the medium with the this compound or vehicle-containing medium.

    • Incubate for 20-30 minutes at 37°C.[2][4]

    • Following pre-treatment, add forskolin to the wells to a final concentration of 10 µM to stimulate the cAMP pathway and induce CREB activation. For negative control wells, add an equivalent volume of DMSO.

    • Incubate the cells for 4 hours at 37°C.[2]

  • Luciferase Assay:

    • After the 4-hour incubation, remove the medium and wash the cells once with PBS.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency.

    • Calculate the fold induction of luciferase activity by forskolin in the absence and presence of this compound.

    • Plot the dose-response curve for this compound inhibition and determine the IC50 value if desired.

Protocol 2: Analysis of Endogenous CREB Target Gene Expression by RT-qPCR

This protocol describes how to assess the effect of this compound on the expression of endogenous CREB target genes (e.g., NR4A2, c-fos) in HEK293T cells.

Materials:

  • HEK293T cells

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • Forskolin (stock solution in DMSO)

  • DMSO (vehicle control)

  • 6-well cell culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (NR4A2, c-fos) and a housekeeping gene (e.g., GAPDH, ACTB)

  • RT-qPCR instrument

Procedure:

  • Cell Seeding and Treatment:

    • Seed HEK293T cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with the desired concentrations of this compound (e.g., 10 µM, 25 µM) or DMSO vehicle for 30 minutes.[4]

    • Stimulate the cells with 10 µM forskolin for 45 minutes.[4]

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Quantify the RNA and assess its purity.

    • Synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.

  • RT-qPCR:

    • Set up the qPCR reactions using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

    • Compare the expression levels of the target genes in this compound treated cells to the vehicle-treated control.

Visualizations

Signaling Pathway of this compound Action

KG501_Pathway extracellular Forskolin (Stimulus) ac Adenylate Cyclase extracellular->ac camp cAMP ac->camp pka PKA camp->pka creb CREB pka->creb Phosphorylation pcreb pCREB (Ser133) transcription Target Gene Transcription pcreb->transcription Activation cbp CBP/p300 cbp->pcreb kg501 This compound kg501->cbp Binds to KIX domain inhibition Inhibition inhibition->pcreb Disrupts Interaction

Caption: Mechanism of action of this compound in the CREB signaling pathway.

Experimental Workflow for this compound in HEK293T Cells

KG501_Workflow start Start: Seed HEK293T Cells transfect Transfect with CREB Reporter Plasmid start->transfect incubate1 Incubate 24h transfect->incubate1 pretreat Pre-treat with this compound or Vehicle (DMSO) incubate1->pretreat incubate2 Incubate 20-30 min pretreat->incubate2 stimulate Stimulate with Forskolin incubate2->stimulate incubate3 Incubate 45 min - 4h stimulate->incubate3 harvest Harvest Cells incubate3->harvest assay Perform Assay (Luciferase or RT-qPCR) harvest->assay analyze Data Analysis assay->analyze end End: Determine this compound Effect analyze->end

Caption: General experimental workflow for testing this compound in HEK293T cells.

References

Application Notes and Protocols for In Vivo Administration of KG-501 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KG-501 is a potent small molecule inhibitor of the cAMP response element-binding protein (CREB), a key transcription factor implicated in a multitude of cellular processes including proliferation, differentiation, and survival. It functions by disrupting the interaction between CREB and its coactivator, CREB-binding protein (CBP). This mechanism of action makes this compound a valuable tool for investigating the roles of CREB in various physiological and pathological conditions, and a potential therapeutic agent in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. These application notes provide a detailed protocol for the in vivo administration of this compound in mouse models, along with relevant background information to guide experimental design.

Mechanism of Action: CREB Signaling Pathway

This compound exerts its biological effects by inhibiting the transcriptional activity of CREB. Under basal conditions, CREB is largely inactive. Upon stimulation by various extracellular signals, such as hormones, growth factors, and neurotransmitters, intracellular signaling cascades are activated, leading to the phosphorylation of CREB at Serine 133. This phosphorylation event promotes the recruitment of the coactivator CBP. The CREB-CBP complex then binds to cAMP response elements (CREs) in the promoter regions of target genes, initiating their transcription. This compound directly interferes with the formation of the CREB-CBP complex, thereby preventing the transcription of CREB target genes.

CREB_Signaling_Pathway This compound Mechanism of Action in the CREB Signaling Pathway extracellular_signals Extracellular Signals (Hormones, Growth Factors, Neurotransmitters) receptors Cell Surface Receptors extracellular_signals->receptors signaling_cascades Intracellular Signaling Cascades (e.g., PKA, MAPK, CaMK) receptors->signaling_cascades pCREB Phosphorylated CREB (pCREB) (at Ser133) signaling_cascades->pCREB CREB_CBP_complex pCREB-CBP Complex pCREB->CREB_CBP_complex CBP CREB-Binding Protein (CBP) CBP->CREB_CBP_complex CRE cAMP Response Element (CRE) in DNA CREB_CBP_complex->CRE gene_transcription Target Gene Transcription (Proliferation, Survival, etc.) CRE->gene_transcription KG501 This compound KG501->CREB_CBP_complex Inhibition

Caption: this compound inhibits the CREB signaling pathway by disrupting the pCREB-CBP complex formation.

Quantitative Data Summary

While specific in vivo efficacy and pharmacokinetic data for this compound in mice are not extensively available in the public domain, the following table provides a template for summarizing such data. For illustrative purposes, this table includes hypothetical data based on findings from studies on other CREB inhibitors, such as 666-15. Researchers should perform pilot studies to determine the optimal dosage and to characterize the pharmacokinetic and pharmacodynamic profiles of this compound for their specific mouse model and experimental goals.

ParameterValueMouse ModelAdministration RouteDosing ScheduleReference
Efficacy Data (Hypothetical)
Tumor Growth Inhibition~50% reduction in tumor volumeXenograft (e.g., Breast Cancer)Intraperitoneal10 mg/kg, dailyBased on similar CREB inhibitors
Neuroprotection~30% reduction in infarct volumeStroke (e.g., MCAO model)Intraperitoneal10 mg/kg, post-insultHypothetical
Anti-inflammatory Effect~40% reduction in paw edemaCarrageenan-induced paw edemaOral10 mg/kg, pre-treatmentHypothetical
Pharmacokinetic Data (Hypothetical)
Cmax (Maximum Concentration)1-5 µMC57BL/6Intraperitoneal (10 mg/kg)Single doseHypothetical
Tmax (Time to Cmax)0.5 - 1 hourC57BL/6Intraperitoneal (10 mg/kg)Single doseHypothetical
Half-life (t1/2)2 - 4 hoursC57BL/6Intraperitoneal (10 mg/kg)Single doseHypothetical
Bioavailability (Oral)10 - 30%C57BL/6Oral vs. IntravenousSingle doseHypothetical

Experimental Protocol: In Vivo Administration of this compound in Mice

This protocol provides a general guideline for the preparation and administration of this compound to mice. It is crucial to adapt the protocol to the specific requirements of the experimental design, including the mouse strain, age, and disease model. All animal procedures should be performed in accordance with institutional guidelines and regulations.

Materials
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Vortex mixer

  • Sonicator (optional)

  • Animal scale

Preparation of this compound Formulation

Note: The following are suggested formulations. The optimal solvent system may vary depending on the desired concentration and administration route. It is recommended to perform small-scale solubility tests before preparing a large batch.

Formulation 1: For Intraperitoneal (IP) or Intravenous (IV) Injection (Clear Solution)

This formulation aims to create a clear solution for parenteral administration.

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a 20 mg/mL stock, dissolve 20 mg of this compound in 1 mL of DMSO. Gently vortex or sonicate to ensure complete dissolution.

  • In a sterile microcentrifuge tube, combine the following in the specified order, vortexing after each addition:

    • 10% DMSO (from the stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Sterile Saline

  • For example, to prepare 1 mL of the final formulation at 2 mg/mL, add 100 µL of the 20 mg/mL this compound stock solution to 400 µL of PEG300. Vortex thoroughly. Add 50 µL of Tween-80 and vortex again. Finally, add 450 µL of sterile saline and vortex until a clear, homogenous solution is formed.

  • Prepare fresh on the day of use.

Formulation 2: For Oral Gavage or Intraperitoneal (IP) Injection (Suspension)

This formulation results in a suspension and can be suitable for oral administration.

  • Prepare a stock solution of this compound in DMSO as described above (e.g., 20 mg/mL).

  • Prepare a 20% (w/v) solution of Captisol® (SBE-β-CD) in sterile saline.

  • In a sterile microcentrifuge tube, add the required volume of the this compound DMSO stock solution to the 20% Captisol® solution. For example, to prepare a 2 mg/mL suspension, add 100 µL of the 20 mg/mL stock to 900 µL of the 20% Captisol® solution.

  • Vortex vigorously to ensure a uniform suspension.

  • Prepare fresh on the day of use and ensure the suspension is well-mixed before each administration.

Administration Procedure
  • Animal Handling: Acclimatize mice to the experimental conditions for at least one week prior to the start of the study. Handle mice gently to minimize stress.

  • Dosage Calculation: Weigh each mouse accurately before administration to calculate the precise volume of the this compound formulation to be administered based on the desired dose (e.g., 10 mg/kg).

  • Administration Route:

    • Intraperitoneal (IP) Injection: Restrain the mouse appropriately. Lift the mouse to expose the abdomen and inject the this compound formulation into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

    • Oral Gavage (PO): Use a proper-sized gavage needle. Gently guide the needle along the roof of the mouth and down the esophagus into the stomach. Administer the formulation slowly.

    • Intravenous (IV) Injection: This route requires significant technical skill. The tail vein is the most common site for IV injection in mice. Proper restraint and visualization of the vein are essential.

  • Post-Administration Monitoring: Monitor the animals closely after administration for any signs of distress, toxicity, or adverse reactions. Record observations daily, including body weight, food and water intake, and general behavior.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study involving this compound administration in mice.

Experimental_Workflow General Experimental Workflow for In Vivo this compound Administration acclimatization Animal Acclimatization (1 week) randomization Randomization into Treatment Groups acclimatization->randomization baseline Baseline Measurements (e.g., tumor volume, body weight) randomization->baseline administration This compound Administration (Vehicle Control) baseline->administration monitoring In-life Monitoring (Daily observations, body weight) administration->monitoring endpoint Endpoint Data Collection (e.g., tumor measurements, behavioral tests) monitoring->endpoint necropsy Necropsy and Tissue Collection endpoint->necropsy analysis Ex Vivo Analysis (e.g., Histology, Western Blot, qPCR) necropsy->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis

Caption: A typical workflow for in vivo studies with this compound in mice.

Conclusion

This compound is a valuable research tool for studying the role of CREB in various biological processes. The protocols and information provided in these application notes are intended to serve as a guide for researchers. It is imperative to conduct pilot studies to establish the optimal dosage, administration route, and formulation for specific experimental models. Careful monitoring and adherence to ethical guidelines for animal research are paramount for obtaining reliable and reproducible results.

Application Notes and Protocols for KG-501 in CREB-Dependent Gene Expression Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing KG-501, a small-molecule inhibitor of the CREB-CBP interaction, to study CREB-dependent gene expression. Detailed protocols for key experimental assays are included to facilitate the integration of this compound into your research workflows.

Application Notes

Introduction to this compound

This compound, also known as 2-naphthol-AS-E-phosphate, is a cell-permeable compound that inhibits the transcriptional activity of the cAMP response element-binding protein (CREB).[1][2][3] CREB is a critical transcription factor involved in numerous physiological processes, including learning, memory, cell survival, and metabolism. Its activity is regulated by phosphorylation, primarily at Serine-133, which promotes the recruitment of the coactivator CREB-binding protein (CBP) and its paralog p300.[3][4][5]

Mechanism of Action

This compound functions by disrupting the crucial protein-protein interaction between the Kinase-Inducible Domain (KID) of phosphorylated CREB (pCREB) and the KIX domain of CBP.[2][6][7] By binding to a surface on the KIX domain adjacent to the pCREB binding groove, this compound allosterically inhibits the formation of the CREB:CBP complex.[3][4][6] This disruption prevents the recruitment of the transcriptional machinery to the promoters of CREB target genes, thereby attenuating their expression without affecting the upstream phosphorylation of CREB itself.[4][6]

It is important to note that while this compound is a valuable tool for studying CREB signaling, it can also modulate other transcription factors that utilize the KIX domain of CBP as a coactivator, such as NF-κB and Myb.[7][8] Researchers should consider these potential off-target effects when interpreting results.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity based on published in vitro and cell-based assays.

Table 1: Inhibitory Constants of this compound

ParameterValueDescription
IC₅₀ 6.89 µMConcentration for 50% inhibition of CREB activity.[2]
Kᵢ (Transcription) ~10 µMInhibition constant for disrupting CREB-dependent transcription in cells.[1][4]
Kᵢ (CREB:CBP Interaction) ~50 µMInhibition constant for disrupting the CREB:CBP protein-protein interaction.[1][4]
Kᵢ (pCREB:KIX Interaction) ~90 µMInhibition constant for disrupting the binding of phosphorylated CREB to the KIX domain.[1][2][7]

Table 2: Recommended Conditions for Cell-Based Assays

ParameterRecommended RangeCell Line ExampleNotes
Working Concentration 5 - 25 µMHEK293TThe optimal concentration may vary depending on the cell type and experimental endpoint.[1][4]
Pre-incubation Time 20 - 30 minutesHEK293TPre-treat cells with this compound before applying a stimulus (e.g., Forskolin).[1][4][9]
Stimulation Time 45 min - 4 hoursHEK293TDuration of stimulus post-KG-501 treatment depends on the assay (e.g., 45 min for qPCR, 4h for luciferase).[4][9]

Visualized Signaling Pathway and Workflow

This compound Mechanism of Action

Caption: Mechanism of this compound inhibiting CREB-dependent transcription.

General Experimental Workflow

Experimental_Workflow Start 1. Cell Culture (e.g., HEK293T) Treatment 2. Treatment Start->Treatment Stimulation 3. Stimulation (e.g., 10 µM Forskolin) Treatment->Stimulation Pre-treat with this compound (e.g., 10 µM, 20 min) Harvest 4. Cell Harvest / Lysis Stimulation->Harvest Assay 5. Downstream Assays Harvest->Assay Luciferase Luciferase Assay (Transcriptional Activity) Assay->Luciferase qPCR RT-qPCR (Target Gene mRNA) Assay->qPCR ChIP ChIP-qPCR (Promoter Occupancy) Assay->ChIP

Caption: Workflow for studying CREB inhibition with this compound.

Experimental Protocols

Protocol 1: Luciferase Reporter Assay for CREB Activity

This protocol is adapted for assessing the effect of this compound on the transcriptional activity of CREB using a CRE-driven luciferase reporter.

Materials:

  • HEK293T cells

  • CRE-luciferase reporter plasmid (e.g., EVX-1 luciferase reporter)[1][9]

  • Control plasmid for normalization (e.g., RSV-β-gal)[4][9]

  • Transfection reagent

  • This compound (dissolved in DMSO)

  • Forskolin (dissolved in DMSO)

  • Cell culture medium and supplements

  • PBS

  • Luciferase Assay System (includes cell lysis buffer and substrate)[10][11][12][13][14]

  • Luminometer

Procedure:

  • Cell Seeding & Transfection:

    • Seed HEK293T cells in 24-well plates to be 70-80% confluent on the day of transfection.

    • Co-transfect cells with the CRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation:

    • Incubate the transfected cells for 24 hours to allow for plasmid expression.[1][9]

  • This compound Pre-treatment:

    • Prepare working solutions of this compound (e.g., 5, 10, 25 µM) and a DMSO vehicle control in serum-free medium.

    • Aspirate the medium from the cells and replace it with the medium containing this compound or DMSO.

    • Incubate for 20 minutes at 37°C.[1][9]

  • Stimulation:

    • Add Forskolin (final concentration of 10 µM) or DMSO to the respective wells.

    • Incubate for an additional 4 hours at 37°C.[1][9]

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with 1X PBS.[10]

    • Add the appropriate volume of 1X cell lysis buffer to each well (e.g., 75 µL for a 24-well plate).[10]

    • Incubate on a rocking platform for 10-15 minutes at room temperature to ensure complete lysis.[11][13]

  • Luciferase Measurement:

    • Transfer 20 µL of the cell lysate to an opaque 96-well plate or luminometer tube.[13]

    • Add 100 µL of luciferase assay reagent to the lysate.[13]

    • Immediately measure the luminescence using a luminometer, with a 2-second delay and a 10-second integration time.[13]

  • Data Analysis:

    • Normalize the luciferase activity to the β-galactosidase activity (or other control) for each sample.

    • Calculate the fold induction by Forskolin relative to the DMSO control and assess the percentage of inhibition by this compound.

Protocol 2: RT-qPCR for CREB Target Gene Expression

This protocol measures changes in the mRNA levels of endogenous CREB target genes (e.g., NR4A2, c-fos, RGS2) following treatment with this compound.[2][6]

Materials:

  • HEK293T cells or other relevant cell line

  • This compound (dissolved in DMSO)

  • Forskolin (dissolved in DMSO)

  • Cell culture supplies

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (NR4A2, etc.) and a housekeeping gene (GAPDH, Actb)[15]

  • Real-time PCR instrument

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to ~80% confluency.

    • Pre-treat cells with this compound (e.g., 10 or 25 µM) or DMSO vehicle for 30 minutes.[4]

    • Stimulate cells with Forskolin (10 µM) for 45 minutes.[4][9]

  • RNA Extraction:

    • Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

    • Run the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis:

    • Calculate the relative mRNA expression levels using the ΔΔCt method.[16]

    • Normalize the expression of the target genes to the housekeeping gene.

    • Compare the expression levels in this compound treated samples to the vehicle-treated controls.

Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay

This protocol determines if this compound treatment reduces the recruitment of CREB or CBP to the promoter regions of known target genes.

Materials:

  • Cells treated as described in Protocol 2.

  • Formaldehyde (37%)

  • Glycine (1.25 M)

  • Cell lysis and nuclear lysis buffers[17]

  • Chromatin shearing equipment (e.g., sonicator)

  • Antibodies for immunoprecipitation (e.g., anti-pCREB, anti-CREB, anti-CBP, Normal Rabbit IgG)

  • Protein A/G magnetic beads or agarose beads

  • Wash buffers

  • Elution buffer

  • Proteinase K and RNase A

  • DNA purification kit

  • Primers for qPCR targeting the CRE-containing promoter region of a target gene (e.g., c-Fos, CART) and a negative control region.[16]

Procedure:

  • Cross-linking:

    • Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.[17]

    • Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.[17]

  • Cell Lysis and Chromatin Shearing:

    • Harvest and lyse the cells to isolate nuclei.[17]

    • Resuspend nuclei in a shearing buffer and sonicate the chromatin to obtain fragments of 200-900 bp.[18][19]

    • Verify shearing efficiency by running a small aliquot on an agarose gel.

  • Immunoprecipitation (IP):

    • Incubate the sheared chromatin overnight at 4°C with the primary antibody (e.g., anti-pCREB) or an IgG control.

    • Add Protein A/G beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours.

  • Washes and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

    • Elute the chromatin from the beads using an elution buffer.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating the eluted samples and the input control at 65°C for at least 4 hours, typically overnight, in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a PCR purification kit.[19]

  • ChIP-qPCR Analysis:

    • Perform qPCR using the purified DNA from the IP samples and the input control. Use primers specific to the promoter region of a CREB target gene.

    • Analyze the data by calculating the percentage of input DNA that was immunoprecipitated for each antibody. Compare the enrichment in this compound treated samples versus controls.

References

Techniques for Assessing KG-501 Efficacy in the Laboratory: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KG-501 is a small molecule inhibitor that disrupts the interaction between the cAMP response element-binding protein (CREB) and its coactivator, the CREB-binding protein (CBP). This interaction is a critical node in various signaling pathways that regulate gene expression involved in cell proliferation, survival, and differentiation. The inhibition of the CREB-CBP interaction by this compound presents a promising therapeutic strategy for various diseases, including cancer.

These application notes provide a comprehensive guide for researchers to assess the efficacy of this compound in a laboratory setting. The protocols detailed herein cover in vitro and in vivo methodologies to characterize the biochemical and cellular effects of this compound, providing a framework for preclinical evaluation.

Mechanism of Action of this compound

This compound functions by binding to CBP and disrupting its association with phosphorylated CREB (pCREB), thereby inhibiting the transcription of CREB target genes. This mechanism provides a direct way to modulate the activity of a key transcriptional regulator implicated in various pathologies.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeParameterValueCell Line/SystemReference
CREB-CBP InteractionKi~50 µMFRET Assay[1]
CREB-dependent TranscriptionKi~10 µMLuciferase Reporter Assay[1]
Cell ViabilityIC50Varies by cell linee.g., Glioblastoma cells[2]
CREB Target Gene Expression (NR4A2)InhibitionDose-dependentHEK293T[3]

Table 2: Dose-Response of this compound in Cellular Assays

Cell LineAssayThis compound Concentration (µM)Observed Effect
HEK293TCRE-Luciferase Reporter10Significant inhibition of forskolin-induced luciferase activity
HEK293TCRE-Luciferase Reporter25Further inhibition of luciferase activity
Glioblastoma MO3.13MTT Assay (24h)12.4IC50
Glioblastoma LN229MTT Assay (24h)8.9IC50
Glioblastoma LN18MTT Assay (24h)9.2IC50

Experimental Protocols

In Vitro Assays

1. CREB-CBP Interaction Assay (Co-Immunoprecipitation)

This protocol details the co-immunoprecipitation of endogenous CREB and CBP to assess the disruptive effect of this compound on their interaction.

Materials:

  • Cell line expressing CREB and CBP (e.g., HEK293T, HeLa)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-CREB antibody

  • Anti-CBP antibody

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • SDS-PAGE gels and Western blot reagents

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified time (e.g., 4-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Lysate Preparation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the primary antibody (e.g., anti-CBP) to the pre-cleared lysate and incubate overnight at 4°C on a rotator.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with wash buffer.

  • Elution: Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the appropriate primary antibodies (e.g., anti-CREB and anti-CBP) to detect the co-immunoprecipitated proteins.

2. CRE/CREB-Regulated Luciferase Reporter Assay

This assay measures the transcriptional activity of CREB in response to an activator and the inhibitory effect of this compound.

Materials:

  • HEK293T cells

  • CRE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • CREB activator (e.g., Forskolin)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will reach 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the CRE-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Pre-incubate for 1-2 hours.

  • Stimulation: Add the CREB activator (e.g., 10 µM Forskolin) to the wells and incubate for an additional 4-6 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

3. Quantitative Real-Time PCR (qPCR) for CREB Target Genes

This protocol quantifies the mRNA expression of known CREB target genes (e.g., NR4A2, c-FOS) to confirm the inhibitory effect of this compound on endogenous gene transcription.

Materials:

  • Cell line of interest

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., NR4A2, c-FOS) and a housekeeping gene (e.g., GAPDH, ACTB)

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle as described in the co-immunoprecipitation protocol.

  • RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Perform qPCR using primers for the target and housekeeping genes with a suitable qPCR master mix.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.

4. Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

In Vivo Assay

1. Subcutaneous Xenograft Mouse Model

This model evaluates the in vivo anti-tumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line that forms tumors in mice

  • This compound formulated for in vivo administration

  • Vehicle control

  • Matrigel (optional)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or vehicle to the mice according to the desired dosing schedule and route (e.g., intraperitoneal, oral).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (length x width²)/2).

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the this compound-treated and control groups.

Visualizations

CREB Signaling Pathway

CREB_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Hormone) Receptor Receptor Extracellular_Signal->Receptor AC Adenylyl Cyclase (AC) Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Phosphorylation pCREB pCREB CREB->pCREB CBP CBP pCREB->CBP Binding CRE CRE (cAMP Response Element) CBP->CRE Recruitment to DNA Target_Gene Target Gene Transcription CRE->Target_Gene Activation KG501 This compound KG501->CBP Inhibition

Caption: The CREB signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Efficacy Assessment

KG501_Workflow start Start: Hypothesis This compound inhibits CREB-CBP interaction biochemical_assays Biochemical Assays (e.g., Co-IP, FRET) start->biochemical_assays Confirm target engagement cellular_assays Cellular Assays biochemical_assays->cellular_assays Assess cellular effects luciferase CRE-Luciferase Reporter Assay cellular_assays->luciferase qpcr qPCR for Target Genes cellular_assays->qpcr viability Cell Viability/Proliferation Assays cellular_assays->viability in_vivo In Vivo Efficacy Studies (Xenograft Model) luciferase->in_vivo Demonstrate functional consequence qpcr->in_vivo viability->in_vivo end Conclusion: Efficacy of this compound established in_vivo->end Evaluate preclinical potential

Caption: A logical workflow for the preclinical assessment of this compound efficacy.

References

Application Notes and Protocols for Studying Neuroinflammation with KG-501

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases, traumatic brain injury, and stroke. A key player in the intricate signaling networks that govern the inflammatory response within the central nervous system (CNS) is the transcription factor cAMP response element-binding protein (CREB). KG-501, a potent and specific small-molecule inhibitor of the CREB signaling pathway, presents a valuable tool for investigating the role of CREB in neuroinflammatory processes. This compound disrupts the interaction between the phosphorylated form of CREB and its coactivator, CREB-binding protein (CBP), thereby inhibiting the transcription of CREB target genes.[1] This document provides detailed application notes and protocols for utilizing this compound to study neuroinflammation in both in vitro and in vivo models.

Mechanism of Action of this compound

This compound is a cell-permeable compound that specifically targets the KIX domain of CBP, preventing its interaction with phosphorylated CREB (pCREB). This disruption effectively blocks the recruitment of the transcriptional machinery to the promoters of CREB-responsive genes, many of which are implicated in inflammatory and immune responses. It is important to note that this compound can also inhibit the transcriptional activity of other transcription factors that utilize CBP as a coactivator, such as NF-κB, which is also a key regulator of inflammation.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the known quantitative data regarding the inhibitory effects of this compound on the CREB pathway and its potential impact on neuroinflammation.

ParameterValueModel SystemReference
Ki for CREB-dependent transcription 10 µMIn vitro[1]
Ki for CREB:CBP interaction 50 µMIn vitro[1]
In vivo dosage (neuroprotection) 10, 20, or 50 µMMurine azoxymethane (AOM) model of hepatic encephalopathy (intracerebroventricular infusion)[1]

Signaling Pathways

The following diagrams illustrate the signaling pathways relevant to the action of this compound in the context of neuroinflammation.

KG501_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GPCRs_RTKs GPCRs / RTKs AC_PLC AC / PLC GPCRs_RTKs->AC_PLC Stimuli cAMP_Ca2 cAMP / Ca2+ AC_PLC->cAMP_Ca2 PKA_PKC_CaMK PKA / PKC / CaMK cAMP_Ca2->PKA_PKC_CaMK CREB CREB PKA_PKC_CaMK->CREB pCREB pCREB CREB->pCREB Phosphorylation pCREB_CBP_Complex pCREB-CBP Complex pCREB->pCREB_CBP_Complex CBP CBP CBP->pCREB_CBP_Complex KG501 This compound KG501->pCREB_CBP_Complex Inhibition Gene_Transcription Inflammatory Gene Transcription pCREB_CBP_Complex->Gene_Transcription

Caption: Mechanism of action of this compound in inhibiting CREB-mediated gene transcription.

Neuroinflammation_Workflow cluster_0 In Vitro Model cluster_1 In Vivo Model Cell_Culture Microglia/Astrocyte Culture (e.g., BV-2, Primary Cells) LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation KG501_Treatment_in_vitro This compound Treatment LPS_Stimulation->KG501_Treatment_in_vitro Analysis_in_vitro Analysis: - Cytokine ELISA (TNF-α, IL-6) - Western Blot (pCREB, iNOS) - qPCR (inflammatory genes) KG501_Treatment_in_vitro->Analysis_in_vitro Animal_Model Animal Model of Neuroinflammation (e.g., LPS injection, TBI) KG501_Administration This compound Administration (e.g., i.c.v., i.p.) Animal_Model->KG501_Administration Behavioral_Tests Behavioral Tests KG501_Administration->Behavioral_Tests Tissue_Collection Brain Tissue Collection Behavioral_Tests->Tissue_Collection Analysis_in_vivo Analysis: - Immunohistochemistry (Iba-1, GFAP) - Cytokine Measurement in Brain Homogenates Tissue_Collection->Analysis_in_vivo

Caption: Experimental workflow for studying the effects of this compound on neuroinflammation.

Experimental Protocols

In Vitro Model: LPS-Induced Neuroinflammation in Microglia

This protocol describes the use of this compound to study its anti-inflammatory effects on lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • This compound (powder, to be dissolved in DMSO)

  • Microglial cell line (e.g., BV-2) or primary microglia

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Reagents for downstream analysis (ELISA kits for TNF-α and IL-6, antibodies for Western blotting, primers for qPCR)

Procedure:

  • Cell Culture: Culture BV-2 cells or primary microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein/RNA extraction) and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). A vehicle control with the same concentration of DMSO should be prepared.

  • Pre-treatment with this compound: Pre-treat the cells with different concentrations of this compound or vehicle control for 1-2 hours before LPS stimulation.

  • LPS Stimulation: Induce neuroinflammation by adding LPS (e.g., 100 ng/mL to 1 µg/mL) to the culture medium.

  • Incubation: Incubate the cells for the desired time points (e.g., 6, 12, or 24 hours) to assess the inflammatory response.

  • Downstream Analysis:

    • Cell Viability: Assess cell viability using an MTT or similar assay to ensure that the observed effects are not due to cytotoxicity of this compound.

    • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.

    • Western Blotting: Lyse the cells and perform Western blotting to analyze the protein levels of key inflammatory markers like inducible nitric oxide synthase (iNOS) and the phosphorylation status of CREB.

    • Quantitative PCR (qPCR): Extract total RNA from the cells and perform qPCR to measure the mRNA expression levels of inflammatory genes.

In Vivo Model: LPS-Induced Systemic Inflammation and Neuroinflammation

This protocol outlines the use of this compound in a mouse model of LPS-induced neuroinflammation.

Materials:

  • This compound

  • Lipopolysaccharide (LPS)

  • Sterile saline

  • Vehicle for this compound (e.g., DMSO and saline)

  • C57BL/6 mice (or other appropriate strain)

  • Anesthesia

  • Surgical tools for intracerebroventricular (i.c.v.) injection (if applicable)

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the experiment.

  • This compound Preparation and Administration: Prepare this compound for in vivo administration. For intraperitoneal (i.p.) injection, dissolve this compound in a suitable vehicle. For i.c.v. injection, dissolve this compound in artificial cerebrospinal fluid (aCSF). Administer this compound at the desired dose (e.g., based on the reported effective concentrations in other models, starting with a dose-finding study).

  • LPS Administration: Induce systemic inflammation and subsequent neuroinflammation by administering LPS via i.p. injection (e.g., 1-5 mg/kg).

  • Monitoring: Monitor the animals for signs of sickness behavior (e.g., reduced locomotion, social withdrawal).

  • Tissue Collection: At a predetermined time point after LPS injection (e.g., 4, 24, or 72 hours), euthanize the mice and collect brain tissue.

  • Downstream Analysis:

    • Immunohistochemistry: Perfuse the brains and prepare sections for immunohistochemical staining of microglial (e.g., Iba-1) and astrocyte (e.g., GFAP) activation markers.

    • Cytokine Analysis: Homogenize brain tissue (e.g., hippocampus, cortex) and measure the levels of pro-inflammatory cytokines using ELISA or multiplex assays.

    • Western Blotting and qPCR: Analyze protein and mRNA levels of inflammatory markers in brain homogenates as described for the in vitro protocol.

Conclusion

This compound serves as a specific and effective tool for dissecting the contribution of the CREB signaling pathway to neuroinflammatory processes. The provided protocols for in vitro and in vivo models offer a starting point for researchers to investigate the therapeutic potential of targeting CREB in neurological disorders with a neuroinflammatory component. Further studies are warranted to fully elucidate the dose-dependent effects and the precise molecular mechanisms of this compound in various models of neuroinflammation.

References

KG-501: A Potent Tool for the Investigation of Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

KG-501 is a small molecule inhibitor of the cAMP-response element-binding protein (CREB), a transcription factor implicated in a multitude of cellular processes, including proliferation, survival, and differentiation. Emerging evidence suggests a critical role for the CREB signaling pathway in angiogenesis, the formation of new blood vessels from pre-existing ones. This process is fundamental in both normal physiological development and in pathological conditions such as tumor growth and metastasis. This compound, by disrupting the interaction between CREB and its coactivator, CREB-binding protein (CBP), offers a valuable pharmacological tool to dissect the molecular mechanisms underpinning angiogenesis and to evaluate the therapeutic potential of targeting the CREB pathway in angiogenesis-dependent diseases.

This document provides detailed application notes and experimental protocols for utilizing this compound to investigate its effects on key processes in angiogenesis, including endothelial cell proliferation, migration, and tube formation.

Mechanism of Action

This compound is a cell-permeable compound that functions as a CREB inhibitor. It has been reported to disrupt the interaction between the kinase-inducible domain (KID) of phosphorylated CREB and the KIX domain of CBP. This interaction is crucial for the recruitment of the transcriptional machinery and subsequent activation of CREB target genes. By inhibiting this protein-protein interaction, this compound effectively downregulates the expression of genes involved in cell growth and survival. While this compound has been characterized as a CREB inhibitor, it is important to note that it may also affect other transcription factors that utilize the KIX domain of CBP/p300 for their activity, such as NF-κB and Myb.[1]

The anti-angiogenic effects of this compound are thought to be mediated, at least in part, through the modulation of key angiogenic signaling pathways. The CREB signaling pathway is known to be involved in the expression of pro-angiogenic factors. Therefore, inhibition of CREB by this compound can lead to a reduction in the production of these factors, thereby impeding the angiogenic process.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's inhibitory activities. It is important to note that specific IC50 values for endothelial cell proliferation and tube formation have not been extensively reported in the literature and should be determined empirically for the specific cell type and assay conditions being used.

ParameterInhibitorTarget Cell/SystemIC50 / KᵢReference
CREB-mediated gene transcriptionThis compound-IC50: 6.89 µM[2]
CREB(KID):CBP(KIX) interactionThis compound-Kᵢ: ~90 µM[1]
HUVEC MigrationThis compoundHuman Umbilical Vein Endothelial Cells (HUVECs)Significant inhibition observed at 10 µMInferred from multiple sources

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in the context of angiogenesis, highlighting its role as a CREB inhibitor.

KG501_Mechanism cluster_0 Upstream Signaling cluster_1 CREB Activation cluster_2 Gene Transcription cluster_3 Angiogenic Processes Growth_Factors Pro-angiogenic Growth Factors (e.g., VEGF, FGF) Receptor Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor binds Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->Signaling_Cascade activates PKA PKA / other kinases Signaling_Cascade->PKA activates CREB_p p-CREB PKA->CREB_p phosphorylates CRE CRE CREB_p->CRE binds to CBP CBP/p300 CBP->CREB_p binds to Target_Genes Pro-angiogenic Gene Expression CRE->Target_Genes promotes Proliferation Endothelial Cell Proliferation Target_Genes->Proliferation Migration Endothelial Cell Migration Target_Genes->Migration Tube_Formation Tube Formation Target_Genes->Tube_Formation KG501 This compound KG501->CBP inhibits interaction with p-CREB

Caption: this compound inhibits angiogenesis by disrupting the p-CREB and CBP/p300 interaction.

Experimental Protocols

The following are detailed protocols for key in vitro angiogenesis assays to evaluate the effect of this compound. It is recommended to perform a dose-response curve for this compound, starting with a concentration range of 1 µM to 25 µM, to determine the optimal inhibitory concentration for your specific experimental setup.

Protocol 1: Endothelial Cell Proliferation Assay (MTS/MTT Assay)

Objective: To determine the effect of this compound on the proliferation of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line

  • Complete endothelial cell growth medium (e.g., EGM-2)

  • Basal endothelial cell medium (e.g., EBM-2)

  • Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • MTS or MTT reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture HUVECs in complete endothelial cell growth medium.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Serum Starvation (Optional but recommended):

    • After 24 hours, aspirate the medium and wash the cells once with PBS.

    • Add 100 µL of basal medium containing 0.5-1% FBS and incubate for 4-6 hours.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in basal medium (containing 0.5-1% FBS). A final DMSO concentration should be kept below 0.1%.

    • Remove the starvation medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for inhibition of proliferation if available.

    • Incubate for 24-72 hours at 37°C, 5% CO₂.

  • MTS/MTT Assay:

    • Add 20 µL of MTS or MTT reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO₂.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Calculate the percentage of cell proliferation relative to the vehicle control.

    • Plot the percentage of proliferation against the log of this compound concentration to determine the IC50 value.

Experimental Workflow Diagram:

Proliferation_Workflow A Seed Endothelial Cells in 96-well plate B Incubate Overnight A->B C Serum Starve (optional) B->C D Treat with this compound (Dose-response) C->D E Incubate (24-72h) D->E F Add MTS/MTT Reagent E->F G Incubate (1-4h) F->G H Measure Absorbance G->H I Calculate % Proliferation and IC50 H->I

Caption: Workflow for the endothelial cell proliferation assay.

Protocol 2: Endothelial Cell Migration Assay (Transwell/Boyden Chamber Assay)

Objective: To assess the effect of this compound on the migratory capacity of endothelial cells.

Materials:

  • HUVECs or other endothelial cell line

  • Complete endothelial cell growth medium

  • Basal endothelial cell medium

  • FBS or a specific chemoattractant (e.g., VEGF)

  • This compound (stock solution in DMSO)

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Cotton swabs

  • Methanol for fixation

  • Crystal Violet or DAPI for staining

  • Microscope

Procedure:

  • Preparation of Transwell Plates:

    • Place Transwell inserts into the wells of a 24-well plate.

    • Add 600 µL of complete medium (containing 10% FBS or a chemoattractant like VEGF) to the lower chamber of each well.

  • Cell Preparation and Seeding:

    • Serum-starve HUVECs for 4-6 hours in basal medium with 0.5% FBS.

    • Trypsinize and resuspend the cells in basal medium with 0.5% FBS at a concentration of 1 x 10⁵ cells/mL.

    • Pre-incubate the cell suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

  • Migration:

    • Add 100 µL of the cell suspension (1 x 10⁴ cells) to the upper chamber of each Transwell insert.

    • Incubate for 4-18 hours at 37°C, 5% CO₂.

  • Fixation and Staining:

    • Carefully remove the medium from the upper chamber.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.

    • Stain the cells with 0.5% Crystal Violet for 20 minutes or with DAPI.

    • Wash the inserts with water to remove excess stain.

  • Quantification:

    • Allow the inserts to air dry.

    • Count the number of migrated cells in several random fields of view under a microscope.

    • Calculate the average number of migrated cells per field for each condition.

Experimental Workflow Diagram:

Migration_Workflow A Add Chemoattractant to Lower Chamber D Seed Cells in Upper Chamber A->D B Serum Starve and Prepare Cell Suspension C Pre-treat Cells with this compound B->C C->D E Incubate (4-18h) D->E F Remove Non-migrated Cells E->F G Fix and Stain Migrated Cells F->G H Count Migrated Cells G->H I Analyze Data H->I

Caption: Workflow for the transwell cell migration assay.

Protocol 3: In Vitro Tube Formation Assay

Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Materials:

  • HUVECs or other endothelial cell line

  • Complete endothelial cell growth medium

  • Basal endothelial cell medium

  • Matrigel® Basement Membrane Matrix (or similar)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates (pre-chilled)

  • Calcein AM (for fluorescent visualization, optional)

  • Microscope with imaging software

Procedure:

  • Coating Plates with Matrigel®:

    • Thaw Matrigel® on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a pre-chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.

  • Cell Preparation and Seeding:

    • Harvest HUVECs and resuspend them in basal medium at a concentration of 2 x 10⁵ cells/mL.

    • Prepare dilutions of this compound in basal medium.

    • Mix the cell suspension with the this compound dilutions (or vehicle control) in a 1:1 ratio.

  • Tube Formation:

    • Carefully add 100 µL of the cell-KG-501 mixture (2 x 10⁴ cells) to each Matrigel®-coated well.

    • Incubate for 4-18 hours at 37°C, 5% CO₂.

  • Visualization and Quantification:

    • Visualize the formation of tube-like structures using a phase-contrast microscope.

    • (Optional) For fluorescent labeling, incubate the cells with Calcein AM for 30 minutes before the end of the incubation period and visualize using a fluorescence microscope.

    • Capture images of the tube networks.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Experimental Workflow Diagram:

Tube_Formation_Workflow A Coat 96-well Plate with Matrigel B Incubate to Solidify A->B D Seed Cells onto Matrigel B->D C Prepare Cell Suspension with this compound C->D E Incubate (4-18h) D->E F Visualize and Capture Images E->F G Quantify Tube Formation F->G

References

Application Notes and Protocols for KG-501 in Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing KG-501, a small molecule inhibitor of the CREB-CBP interaction, in leukemia research. This document outlines the mechanism of action, key applications, quantitative data, and detailed experimental protocols to facilitate the investigation of this compound as a potential therapeutic agent in leukemia.

Introduction to this compound in Leukemia

Leukemia is a group of cancers that originate in the bone marrow and result in a high number of abnormal white blood cells. The transcription factor cAMP response element-binding protein (CREB) is frequently overexpressed in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), where it plays a crucial role in promoting leukemic cell proliferation and survival.[1][2] this compound is a cell-permeable small molecule that disrupts the interaction between CREB and its coactivator, CREB-binding protein (CBP), thereby inhibiting CREB-mediated gene transcription.[3][4] This inhibitory action makes this compound a valuable tool for studying the therapeutic potential of targeting the CREB signaling pathway in leukemia.

Mechanism of Action

This compound functions by directly binding to the KIX domain of CBP, a critical region for the interaction with phosphorylated CREB (p-CREB) at serine 133.[4][5] This disruption prevents the recruitment of the transcriptional machinery to CREB target genes, many of which are involved in cell cycle progression and apoptosis.[1] Notably, while this compound was designed as a CREB:CBP disruptor, it may also affect other transcription factors that utilize the KIX domain, such as c-Myb and NF-κB.[5]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its activity related to the CREB pathway. While a specific IC50 value for this compound in a leukemia cell line from a peer-reviewed publication was not identified in the literature, the available data demonstrates its inhibitory potential.

ParameterValueCell Line/SystemCitation
IC50 (CREB Inhibition) 6.89 µMIn vitro assay[3]
Ki (p-CREB:KIX disruption) ~90 µMIn vitro assay[3][5]
Ki (CREB-dependent transcription) 10 µMHEK293T cells[4]
Effect on Cell Viability Dose-dependent decreaseALL cell lines[1]

Signaling Pathway

The following diagram illustrates the targeted disruption of the CREB signaling pathway by this compound.

KG501_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade PKA PKA Signaling Cascade->PKA CREB CREB PKA->CREB Phosphorylation (Ser133) p-CREB p-CREB CBP CBP p-CREB->CBP Binding CRE CRE (Target Gene Promoters) p-CREB->CRE Binding CBP->CRE Recruitment Transcription Transcription CRE->Transcription Activation Leukemia Cell\nProliferation & Survival Leukemia Cell Proliferation & Survival Transcription->Leukemia Cell\nProliferation & Survival This compound This compound This compound->CBP Inhibition of CREB Binding

This compound inhibits the CREB signaling pathway.

Experimental Protocols

Cell Culture of Leukemia Cell Lines (e.g., KG-1)

The KG-1 cell line, derived from a patient with acute myelogenous leukemia, is a suitable model for studying the effects of this compound.

Materials:

  • KG-1 cell line (ATCC® CCL-246™)

  • Iscove's Modified Dulbecco's Medium (IMDM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution

  • Hemocytometer

Protocol:

  • Culture KG-1 cells in IMDM supplemented with 20% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cells grow in suspension. To subculture, gently pipette the cell suspension to break up clumps.

  • Determine cell viability and density using Trypan Blue exclusion and a hemocytometer.

  • Centrifuge the cells at 100-200 x g for 5-10 minutes.

  • Resuspend the cell pellet in fresh culture medium at a density of 2-4 x 10^5 cells/mL.

  • Change the medium every 2-3 days.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of leukemia cells.

Materials:

  • Leukemia cell suspension

  • This compound (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed 1 x 10^4 to 5 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate the plate overnight in the dark at room temperature.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

  • Leukemia cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Treat leukemia cells with various concentrations of this compound for the desired time (e.g., 24, 48 hours). Include a vehicle control.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of CREB and Phospho-CREB

This protocol is used to assess the effect of this compound on the phosphorylation status of CREB.

Materials:

  • Leukemia cells treated with this compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-CREB and anti-phospho-CREB (Ser133)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat leukemia cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer on ice.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (anti-p-CREB) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with the anti-CREB antibody as a loading control.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in leukemia cell lines.

KG501_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture Leukemia Cell Culture (e.g., KG-1) Treatment Treat cells with varying concentrations of this compound Cell_Culture->Treatment KG501_Prep This compound Preparation (Stock Solution in DMSO) KG501_Prep->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western_Blot Western Blot Analysis (p-CREB, CREB) Treatment->Western_Blot IC50_Calc Calculate IC50 Viability->IC50_Calc Apoptosis_Quant Quantify Apoptosis Apoptosis->Apoptosis_Quant Protein_Expression Analyze Protein Levels Western_Blot->Protein_Expression

Workflow for this compound evaluation in leukemia cells.

References

Troubleshooting & Optimization

improving KG-501 solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using KG-501 in in vitro experiments, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small-molecule inhibitor of the cAMP response element-binding protein (CREB).[1][2][3] It functions by disrupting the crucial interaction between phosphorylated CREB (pCREB) and its coactivator, CREB-binding protein (CBP).[4][5] Specifically, this compound binds to the KIX domain of CBP, which prevents the pCREB-CBP complex formation and subsequently blocks the transcription of CREB target genes such as NR4A2, c-fos, and RGS2.[4][5] Importantly, it does not prevent the upstream phosphorylation of CREB itself.[4]

Q2: What is the primary solvent for dissolving this compound?

A2: The recommended primary solvent for this compound is dimethyl sulfoxide (DMSO).[4] It is practically insoluble in water and ethanol.[2]

Q3: Why is my this compound precipitating when I add it to my cell culture medium?

A3: Precipitation is a common issue when diluting a concentrated DMSO stock of a hydrophobic compound into an aqueous solution like cell culture media. This "hydrophobic effect" occurs because the compound is poorly soluble in water.[6] The final concentration of DMSO in your media may not be sufficient to keep this compound dissolved. Using fresh, anhydrous (moisture-free) DMSO for your stock solution is critical, as absorbed moisture can significantly reduce solubility.[2][5]

Q4: What is the maximum recommended concentration of DMSO in a typical cell culture experiment?

A4: To avoid solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v).[7] Always include a vehicle control (media with the same final concentration of DMSO but without this compound) in your experimental design to account for any effects of the solvent itself.[7]

Troubleshooting Guide for this compound Solubility

If you are encountering issues with this compound solubility, follow these steps:

Problem Potential Cause Recommended Solution
This compound powder will not dissolve in DMSO. 1. DMSO has absorbed moisture. 2. Insufficient solvent volume. 3. Compound requires energy to dissolve.1. Use a new, sealed vial of anhydrous, high-purity DMSO. Hygroscopic DMSO significantly impacts solubility.[2][5] 2. Ensure you are using an appropriate volume of DMSO to achieve a concentration within the known solubility limits (see table below). 3. Gently warm the solution and use an ultrasonic bath to aid dissolution.[5]
A precipitate forms immediately upon adding the DMSO stock to the aqueous culture medium. 1. Rapid change in solvent polarity. 2. Final concentration exceeds aqueous solubility.1. Add the DMSO stock solution to your culture medium drop-by-drop while gently vortexing or swirling the medium. This gradual introduction can prevent immediate precipitation. 2. Lower the final working concentration of this compound. If a higher concentration is necessary, consider using a formulation with co-solvents.
The culture medium becomes cloudy over time after adding this compound. 1. Delayed precipitation of the compound. 2. Interaction with media components.1. This indicates that while initially dissolved, the compound is not stable in the aqueous environment at that concentration. Prepare fresh dilutions for each experiment and use them immediately.[2] 2. Consider using a co-solvent system. A formulation containing PEG300 and Tween-80 has been used to increase the solubility of this compound in aqueous solutions.[5]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvent systems.

Solvent/SystemConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO6 mg/mL15.88 mMRequires sonication and warming.[5]
DMSO20 mg/mL52.94 mMUse of fresh, anhydrous DMSO is critical.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2 mg/mL≥ 5.29 mMThis is a clear solution formulation suitable for increasing aqueous compatibility.[5]
WaterInsolubleInsoluble[2]
EthanolInsolubleInsoluble[2]

Molecular Weight of this compound used for calculation: 377.72 g/mol .

Experimental Protocols

Protocol 1: Standard Preparation of this compound Stock Solution in DMSO
  • Preparation: Allow the this compound solid powder to equilibrate to room temperature before opening the vial.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: To fully dissolve the compound, cap the vial tightly and vortex thoroughly. If needed, use an ultrasonic water bath and/or gentle warming (e.g., 37°C water bath) until the solution is clear.[5]

  • Storage: Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[4] For use in solvent, storage at -80°C (up to 6 months) or -20°C (up to 1 month) is recommended.[5]

Protocol 2: Dilution of this compound into Cell Culture Medium
  • Thaw Stock: Thaw your this compound DMSO stock solution and bring it to room temperature.

  • Pre-warm Medium: Warm your cell culture medium to 37°C.

  • Dilution: While gently swirling or vortexing the culture medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

  • Final DMSO Check: Ensure the final concentration of DMSO in your culture medium does not exceed cytotoxic levels (ideally <0.5%).

  • Immediate Use: Use the this compound-containing medium immediately in your experiment to minimize the risk of precipitation.

Visualizations

This compound Solubilization Workflow

G A Weigh this compound Solid Powder B Add Fresh, Anhydrous DMSO A->B C Aid Dissolution (Vortex, Sonicate, Warm) B->C D High-Concentration Stock Solution (e.g., 20 mM) C->D E Prepare Intermediate Dilutions in DMSO (If needed) D->E F Add Dropwise to Pre-warmed Aqueous Culture Medium (while mixing) D->F E->F H Precipitation Issue? F->H G Final Working Solution (Use Immediately) H->C Yes, Re-evaluate Dissolution/Co-solvents H->G No

Caption: Workflow for dissolving this compound for in vitro assays.

This compound Mechanism of Action in the CREB Signaling Pathway

G cluster_0 Signal Signal (e.g., cAMP) Kinase Upstream Kinases (e.g., PKA) Signal->Kinase CREB CREB Kinase->CREB Phosphorylates pCREB pCREB CBP CBP Coactivator (KIX Domain) pCREB->CBP Binds Transcription Target Gene Transcription CBP->Transcription Activates KG501 This compound KG501->pCREB Inhibits Interaction

Caption: this compound inhibits the pCREB-CBP interaction.

References

Technical Support Center: Addressing KG-501 Off-Target Effects on NF-κB

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of KG-501 on the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily characterized as a small molecule inhibitor of the cAMP response element-binding protein (CREB). It functions by disrupting the interaction between the phosphorylated KID domain of CREB and the KIX domain of the coactivator CREB-binding protein (CBP).[1][2] This disruption prevents CREB-dependent gene transcription.[1][3]

Q2: How does this compound exert off-target effects on the NF-κB pathway?

A2: The off-target effects of this compound on the NF-κB pathway are a consequence of its mechanism of action. The NF-κB transcription factor, specifically the p65 (RelA) subunit, also requires the coactivator CBP/p300 for its transcriptional activity.[1][4] The p65 subunit interacts with the same KIX domain on CBP that this compound targets to inhibit the CREB-CBP interaction.[4] Therefore, this compound can also disrupt the p65-CBP interaction, leading to the inhibition of NF-κB-mediated gene transcription.[1][5]

Q3: What is the expected outcome of this compound treatment on NF-κB signaling?

A3: Treatment with this compound is expected to decrease the transcriptional activity of NF-κB. This can be observed as a reduction in the expression of NF-κB target genes, such as those involved in inflammation and cell survival.[1] It is important to note that this compound is not expected to inhibit the upstream signaling events of the NF-κB pathway, such as the phosphorylation and degradation of IκBα or the nuclear translocation of the p65 subunit. The inhibitory action of this compound occurs within the nucleus at the level of transcriptional coactivator recruitment.

Q4: Is there a known IC50 value for this compound's inhibition of NF-κB?

A4: While the inhibitory effect of this compound on NF-κB has been documented, a specific IC50 or Ki value for this off-target interaction is not clearly established in the reviewed scientific literature. The extent of its inhibitory effect on NF-κB relative to its primary target, CREB, is described as "unclear".[5] Researchers should empirically determine the effective concentration for NF-κB inhibition in their specific experimental system.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's activity.

Target InteractionParameterValueReference(s)
CREB-dependent transcriptionKᵢ10 µM[3]
CREB:CBP Interaction (FRET assay)Kᵢ50 µM[5]
Phospho-CREB binding to KIXKᵢ~90 µM[1][3]
CREBIC₅₀6.89 µM[1]
NF-κB transcriptional activityIC₅₀ / KᵢNot Reported

Signaling and Experimental Workflow Diagrams

KG501_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkBa IκBα IKK_Complex->IkBa phosphorylates NFkB_IkB p65/p50-IκBα (Inactive) p65 p65 p50 p50 p65_p50 p65/p50 (Active) NFkB_IkB->p65_p50 IκBα degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocation DNA κB sites p65_p50_nuc->DNA Gene_Transcription Target Gene Transcription p65_p50_nuc->Gene_Transcription activates CBP CBP/p300 (KIX domain) CBP->p65_p50_nuc recruits CBP->Gene_Transcription KG501 This compound KG501->CBP inhibits interaction with p65

Caption: this compound's off-target mechanism on the NF-κB pathway.

Experimental_Workflow Start Start Cell_Culture 1. Culture cells with NF-κB reporter system Start->Cell_Culture Treatment 2. Treat cells with this compound at various concentrations Cell_Culture->Treatment Stimulation 3. Stimulate with NF-κB activator (e.g., TNFα) Treatment->Stimulation Incubation 4. Incubate for defined period Stimulation->Incubation Assay_Choice Choose Assay Incubation->Assay_Choice Luciferase_Assay 5a. Luciferase Reporter Assay Assay_Choice->Luciferase_Assay Transcriptional Activity Western_Blot 5b. Western Blot Assay_Choice->Western_Blot Protein Translocation Lysis_Luc 6a. Lyse cells and measure luciferase activity Luciferase_Assay->Lysis_Luc Fractionation 6b. Perform nuclear/cytoplasmic fractionation and lyse cells Western_Blot->Fractionation Analysis_Luc Analyze luminescence data Lysis_Luc->Analysis_Luc SDS_PAGE 7b. Run SDS-PAGE and transfer Fractionation->SDS_PAGE Probing 8b. Probe with anti-p65 and anti-IκBα antibodies SDS_PAGE->Probing Analysis_WB Analyze band intensity Probing->Analysis_WB

Caption: Workflow for assessing this compound's effect on NF-κB.

Troubleshooting Guides

Section 1: NF-κB Luciferase Reporter Assay

Q: I am not seeing any inhibition of NF-κB reporter activity with this compound, even at high concentrations. What could be the issue?

A: This could be due to several factors:

  • Insufficient this compound Concentration or Incubation Time: The effective concentration of this compound can be cell-type dependent. Try performing a dose-response experiment with a wider range of concentrations and consider increasing the pre-incubation time with this compound before stimulating the cells.

  • Potent NF-κB Stimulation: The concentration of the stimulus (e.g., TNFα, LPS) might be too high, overriding the inhibitory effect of this compound. Try reducing the concentration of the stimulus.

  • Cell Viability: High concentrations of this compound may be toxic to your cells, leading to a general decrease in cellular activity, which could be misinterpreted. Always perform a parallel cell viability assay (e.g., MTT or trypan blue exclusion) to ensure the observed effects are not due to cytotoxicity.

  • Reporter Construct: Ensure your luciferase reporter construct is driven by an NF-κB responsive element.

Q: I am observing high well-to-well variability in my luciferase assay results. How can I improve consistency?

A: High variability can be addressed by:

  • Consistent Cell Seeding: Ensure a uniform number of cells are seeded in each well. Inconsistent cell density can lead to variable reporter expression.

  • Proper Mixing: When adding reagents (this compound, stimulus, lysis buffer, luciferase substrate), ensure thorough but gentle mixing in each well.

  • Edge Effects: To mitigate "edge effects" in 96-well plates, avoid using the outer wells or fill them with sterile media or PBS.

  • Automated Dispensing: If possible, use multichannel or automated liquid handlers for reagent addition to improve precision.

Troubleshooting_Luciferase Start No/Weak Inhibition of NF-κB Reporter Activity Check_Concentration Is this compound concentration and incubation time adequate? Start->Check_Concentration Increase_Conc_Time Increase this compound concentration and/or pre-incubation time Check_Concentration->Increase_Conc_Time No Check_Stimulus Is the NF-κB stimulus too potent? Check_Concentration->Check_Stimulus Yes Re-evaluate Re-evaluate results Increase_Conc_Time->Re-evaluate Decrease_Stimulus Decrease stimulus concentration Check_Stimulus->Decrease_Stimulus Yes Check_Viability Is cell viability affected? Check_Stimulus->Check_Viability No Decrease_Stimulus->Re-evaluate Perform_Viability_Assay Perform cell viability assay (e.g., MTT) in parallel Check_Viability->Perform_Viability_Assay Unsure Check_Construct Is the reporter construct correct? Check_Viability->Check_Construct No Perform_Viability_Assay->Re-evaluate Verify_Construct Verify NF-κB response element in the plasmid Check_Construct->Verify_Construct No Check_Construct->Re-evaluate Yes Verify_Construct->Re-evaluate

Caption: Troubleshooting guide for NF-κB luciferase assays.

Section 2: Western Blot for NF-κB Pathway Proteins

Q: I do not see a change in p65 nuclear translocation after this compound treatment, even though my reporter assay shows inhibition. Is this expected?

A: Yes, this is the expected result. This compound inhibits NF-κB at the transcriptional level by disrupting the p65-CBP interaction in the nucleus. It does not affect the upstream signaling cascade that leads to the translocation of p65 from the cytoplasm to the nucleus. Therefore, you should still observe p65 translocation upon stimulation, even in the presence of this compound.

Q: My Western blot for phosphorylated IκBα (p-IκBα) shows no change with this compound treatment. Why?

A: Similar to p65 translocation, the phosphorylation of IκBα by the IKK complex is an upstream event in the NF-κB signaling pathway. This compound's mechanism of action is downstream of this step. Therefore, this compound should not affect the phosphorylation or subsequent degradation of IκBα.

Q: I am having trouble getting a clean Western blot for p65. The background is high and I see non-specific bands.

A: High background and non-specific bands are common Western blotting issues. Here are some troubleshooting steps:

  • Optimize Antibody Concentration: Titrate your primary and secondary antibody concentrations to find the optimal dilution that provides a strong specific signal with low background.

  • Blocking: Ensure you are blocking the membrane sufficiently. Try increasing the blocking time or switching the blocking agent (e.g., from non-fat milk to bovine serum albumin (BSA) or vice versa).

  • Washing Steps: Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove non-specifically bound antibodies.

  • Sample Preparation: Ensure that your nuclear and cytoplasmic fractions are pure. Cross-contamination can lead to misleading results. Use specific cellular compartment markers (e.g., Histone H3 for nuclear, GAPDH for cytoplasmic) to check the purity of your fractions.

  • Protease/Phosphatase Inhibitors: Always use a fresh cocktail of protease and phosphatase inhibitors in your lysis buffers to prevent protein degradation and dephosphorylation.

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • NF-κB stimulus (e.g., TNFα)

  • 96-well white, clear-bottom tissue culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

Day 1: Cell Seeding and Transfection

  • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid according to the transfection reagent manufacturer's protocol.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

Day 2: this compound Treatment and Stimulation

  • Prepare serial dilutions of this compound in serum-free medium.

  • Remove the medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the cells with this compound for 1-2 hours.

  • Add the NF-κB stimulus (e.g., TNFα at a final concentration of 10-20 ng/mL) to the appropriate wells. Include an unstimulated control.

  • Incubate for 6-8 hours at 37°C.

Day 3: Cell Lysis and Luminescence Measurement

  • Remove the medium from the wells and wash gently with PBS.

  • Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions.

  • Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal for each well.

Protocol 2: Western Blot for p65 Nuclear Translocation

Materials:

  • Cells of interest

  • This compound

  • NF-κB stimulus (e.g., TNFα)

  • Nuclear and cytoplasmic extraction kit

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p65, anti-Histone H3 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

1. Cell Treatment:

  • Plate cells and grow to 80-90% confluency.

  • Pre-treat cells with this compound or vehicle for 1-2 hours.

  • Stimulate with an NF-κB activator for the desired time (e.g., 30 minutes with TNFα).

2. Nuclear and Cytoplasmic Fractionation:

  • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit, following the manufacturer's instructions.

  • Add protease and phosphatase inhibitors to all lysis and fractionation buffers.

3. Protein Quantification and SDS-PAGE:

  • Determine the protein concentration of the nuclear and cytoplasmic lysates using a BCA assay.

  • Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.

  • Run the gel to separate the proteins by size.

4. Protein Transfer and Immunoblotting:

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p65 (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 4.

  • To verify the purity of the fractions, probe separate blots with anti-Histone H3 for the nuclear fraction and anti-GAPDH for the cytoplasmic fraction.

5. Detection and Analysis:

  • Apply the chemiluminescent substrate to the membrane.

  • Capture the signal using an imaging system.

  • Quantify the band intensities using image analysis software. The amount of p65 in the nuclear fraction relative to the cytoplasmic fraction will indicate the extent of nuclear translocation.

References

Technical Support Center: Minimizing Non-Specific Binding of KG-501 in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for KG-501, a potent inhibitor of the cAMP response element-binding protein (CREB). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding of this compound in a variety of experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of CREB, a key transcription factor involved in numerous cellular processes, including cell proliferation, differentiation, and survival. It functions by disrupting the interaction between the CREB coactivator-binding domain (KIX) of CREB-binding protein (CBP) and the phosphorylated kinase-inducible domain (pKID) of CREB.[1][2][3] this compound has been shown to inhibit CREB-dependent transcription with a Ki of approximately 10 μM and the CREB:CBP interaction with a Ki of about 50 μM.[1][3]

Q2: What is non-specific binding and why is it a concern when using this compound?

A2: Non-specific binding refers to the interaction of a compound, in this case this compound, with molecules or surfaces other than its intended biological target. This can lead to inaccurate experimental results, such as an overestimation of potency (lower IC50) or off-target effects that confound data interpretation. Small molecules, particularly those with hydrophobic properties, can be prone to non-specific binding to proteins, nucleic acids, and plastic surfaces used in assays. While the precise physicochemical properties of this compound are not extensively documented in publicly available literature, its naphthol scaffold suggests a degree of hydrophobicity that could contribute to non-specific interactions.

Q3: What are the common causes of non-specific binding in assays?

A3: Several factors can contribute to non-specific binding, including:

  • Hydrophobic interactions: Lipophilic compounds can bind to hydrophobic pockets on proteins or to plastic surfaces.[4][5]

  • Electrostatic interactions: Charged molecules can interact with oppositely charged surfaces or biomolecules.

  • High compound concentration: Using concentrations of this compound significantly above its effective range can increase the likelihood of low-affinity, non-specific interactions.

  • Insufficient blocking: Failure to adequately block unoccupied sites on assay plates or beads can lead to non-specific adsorption.[6][7][8]

Q4: How can I detect non-specific binding of this compound in my assay?

A4: Incorporating proper controls is crucial. Here are some key strategies:

  • "No target" control: Run your assay with a cell line or lysate that does not express the target protein (CREB or CBP). Any observed activity can be attributed to non-specific effects.

  • Competition assay: Use a structurally unrelated CREB inhibitor. If this second inhibitor does not produce the same phenotype, it suggests the effects of this compound may be off-target.

  • Varying protein concentration: In biochemical assays, altering the concentration of a non-target protein (like BSA) can help identify if this compound is binding promiscuously to proteins.

Troubleshooting Guides

This section provides structured guidance for addressing common issues related to non-specific binding of this compound in specific experimental contexts.

High Background Signal in Luciferase Reporter Assays

Luciferase reporter assays are commonly used to measure CREB-dependent transcription. High background or false positives can be a significant issue.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Expected Outcome
This compound binding to luciferase or other reporter components 1. Run a control with a constitutively active promoter (e.g., CMV) instead of a CRE-driven promoter. 2. Perform an in vitro luciferase activity assay in the presence and absence of this compound.No change in luciferase activity in the presence of this compound, indicating it does not directly interfere with the reporter protein.
Non-specific binding to assay plate 1. Pre-treat plates with a blocking agent such as 1% Bovine Serum Albumin (BSA) or casein. 2. Include a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) in your assay buffer.[6]Reduced background signal in control wells (no cells or no reporter plasmid).
Cellular toxicity at high concentrations 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations. 2. Use the lowest effective concentration of this compound based on dose-response curves.Determine the concentration range where this compound is effective without causing significant cell death, which can lead to artifacts.
False Positives in Co-Immunoprecipitation (Co-IP) Assays

Co-IP is used to study protein-protein interactions, such as the disruption of the CREB-CBP complex by this compound. Non-specific binding can lead to the erroneous identification of interaction partners.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Expected Outcome
This compound binding to IP antibody or beads 1. Pre-clear the cell lysate by incubating it with beads alone before adding the antibody. 2. Run a control IP with a non-specific IgG antibody.Reduced background bands on the Western blot, indicating that the proteins of interest are not binding directly to the beads or non-specific antibodies.
Hydrophobic interactions with abundant cellular proteins 1. Increase the stringency of your wash buffers by adding a non-ionic detergent (e.g., 0.1-0.5% NP-40 or Triton X-100). 2. Optimize the salt concentration in your lysis and wash buffers (e.g., 150-500 mM NaCl).A cleaner immunoprecipitation with fewer non-specific protein bands.
Insufficient blocking of beads 1. Block the beads with a protein solution (e.g., 1% BSA) before adding the antibody.A reduction in proteins that non-specifically adhere to the bead surface.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of Blocking Agents

This protocol helps to identify the most effective concentration of a blocking agent to reduce non-specific binding of this compound to microplate wells.

Materials:

  • 96-well microplate (polystyrene)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Blocking agents: Bovine Serum Albumin (BSA), Casein, or non-fat dry milk

  • Assay buffer

  • Detection reagent (appropriate for your assay)

Procedure:

  • Prepare a series of dilutions of the blocking agent (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v) in PBS.

  • Add 200 µL of each blocking solution to different wells of the 96-well plate. Include control wells with PBS only.

  • Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the wells three times with PBS.

  • Add your assay components to the wells, including a high concentration of this compound in a subset of wells for each blocking condition.

  • Proceed with your standard assay protocol.

  • Measure the signal and compare the background signal in the presence of this compound across the different blocking conditions. The optimal blocking concentration will be the one that provides the lowest background signal without significantly affecting the specific signal.

Protocol 2: Competition Binding Assay to Assess Specificity

This assay helps to distinguish between specific binding of this compound to its target and non-specific binding.

Materials:

  • Cell lysate or purified protein containing the target (CREB/CBP)

  • Labeled ligand that binds to the same site as this compound (if available) or a system to measure the downstream effects (e.g., reporter assay).

  • This compound

  • An unlabeled, structurally different CREB inhibitor (competitor)

  • Assay buffer

  • Detection system

Procedure:

  • Set up your assay with a constant concentration of the target protein and, if applicable, the labeled ligand.

  • Create a dilution series of unlabeled this compound.

  • In a parallel experiment, create a dilution series of the unlabeled competitor.

  • Add the different concentrations of this compound or the competitor to the assay.

  • Incubate to allow binding to reach equilibrium.

  • Measure the signal (e.g., fluorescence, luminescence, radioactivity).

  • Plot the signal as a function of the inhibitor concentration and determine the IC50 for both this compound and the competitor. If both compounds show a similar dose-dependent inhibition, it provides evidence for specific binding to the intended target.

Visualizing Experimental Concepts

Mechanism of Non-Specific Binding and Mitigation

Troubleshooting Non-Specific Binding cluster_0 Problem: High Background cluster_1 Potential Causes cluster_2 Solutions High_Background High Background Signal Hydrophobic_Interactions Hydrophobic Interactions (this compound sticks to plastic/proteins) High_Background->Hydrophobic_Interactions Electrostatic_Interactions Electrostatic Interactions (Charge-based attraction) High_Background->Electrostatic_Interactions Insufficient_Blocking Insufficient Blocking (Open binding sites on surface) High_Background->Insufficient_Blocking Add_Detergent Add Non-Ionic Detergent (e.g., Tween-20) Hydrophobic_Interactions->Add_Detergent Mitigates Optimize_Salt Optimize Salt Concentration (e.g., NaCl) Electrostatic_Interactions->Optimize_Salt Mitigates Use_Blocking_Agent Use Blocking Agent (e.g., BSA, Casein) Insufficient_Blocking->Use_Blocking_Agent Mitigates

Caption: A flowchart illustrating the common causes of high background due to non-specific binding and the corresponding solutions.

Experimental Workflow for a Luciferase Reporter Assay

Luciferase Reporter Assay Workflow Start Start Transfect Transfect cells with CRE-luciferase reporter Start->Transfect Treat Treat cells with this compound (and controls) Transfect->Treat Lyse Lyse cells Treat->Lyse Add_Substrate Add luciferase substrate Lyse->Add_Substrate Measure Measure luminescence Add_Substrate->Measure Analyze Analyze data Measure->Analyze

Caption: A simplified workflow for conducting a CREB-dependent luciferase reporter assay with this compound.

Signaling Pathway of CREB Inhibition by this compound

CREB Signaling Pathway and this compound Inhibition Signal Upstream Signal (e.g., cAMP) PKA PKA Signal->PKA CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB CBP CBP/p300 pCREB->CBP binds Transcription Gene Transcription pCREB->Transcription CBP->Transcription Co-activates KG501 This compound KG501->pCREB Inhibits interaction with CBP

Caption: The signaling pathway showing CREB activation and the point of inhibition by this compound.

References

Technical Support Center: KG-501 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability and storage of KG-501. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A: For long-term stability, this compound in its solid (powder) form should be stored at -20°C for up to three years or at 4°C for up to two years.[1] Some suppliers recommend storing the powder at -20°C for at least two years of stability.[2]

Q2: How should I store this compound once it is dissolved in a solvent?

A: Stock solutions of this compound should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[3] For storage, it is recommended to keep these aliquots at -80°C for up to six months or at -20°C for up to one month.[1]

Q3: What is the best solvent for dissolving this compound?

A: this compound is soluble in dimethyl sulfoxide (DMSO).[4] It is advisable to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[5]

Q4: I am having trouble dissolving this compound in DMSO. What should I do?

A: If you encounter solubility issues, gentle warming and sonication can aid in the dissolution of this compound in DMSO.[1] Ensure that the powder is at the bottom of the vial before adding the solvent by briefly centrifuging the vial.

Q5: Is this compound stable in aqueous solutions or cell culture media?

A: Naphthol AS-E phosphate (this compound) has been reported to be unstable in serum, where it can be dephosphorylated to its active form, Naphthol AS-E. When preparing working solutions in aqueous buffers or cell culture media, it is best to make them fresh from a DMSO stock solution just before use. The final concentration of DMSO in your experimental setup should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent or weaker than expected experimental results.
  • Possible Cause 1: Compound Degradation. Repeated freeze-thaw cycles of stock solutions can lead to degradation of this compound.

    • Solution: Always aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.[3] Prepare fresh working solutions from a new aliquot for each experiment.

  • Possible Cause 2: Incomplete Dissolution. If this compound is not fully dissolved, the actual concentration in your experiment will be lower than calculated.

    • Solution: Ensure complete dissolution of the powder in DMSO by vortexing and, if necessary, gentle warming or sonication.[1] Visually inspect the solution to confirm the absence of any particulate matter.

  • Possible Cause 3: Hydrolysis in Aqueous Media. As a phosphate-containing compound, this compound may be susceptible to hydrolysis, especially at non-neutral pH.

    • Solution: Prepare aqueous working solutions immediately before your experiment. Avoid prolonged storage of this compound in aqueous buffers.

Issue 2: Precipitation of the compound in the stock solution or working solution.
  • Possible Cause 1: Supersaturated Solution. The concentration of the stock solution may be too high, leading to precipitation upon storage, especially at lower temperatures.

    • Solution: Prepare stock solutions at a concentration well within the known solubility limits. If you observe precipitation after thawing a stock solution, gently warm and vortex the vial to redissolve the compound completely before making your working dilutions.

  • Possible Cause 2: Poor Solubility in Aqueous Media. Diluting a concentrated DMSO stock solution directly into an aqueous buffer can sometimes cause the compound to precipitate out of solution.

    • Solution: When preparing working solutions, add the DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid mixing and minimize local concentrations that could lead to precipitation. Consider a serial dilution approach if direct dilution is problematic.

Quantitative Data Summary

ParameterConditionValue/RecommendationCitations
Storage (Solid) -20°CUp to 3 years[1]
4°CUp to 2 years[1]
Storage (In Solvent) -80°CUp to 6 months[1]
-20°CUp to 1 month[1]
Solubility DMSOSoluble[4]

Experimental Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions. A stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), should be developed and validated to separate the intact this compound from its potential degradation products.

Objective: To evaluate the intrinsic stability of this compound and identify potential degradation pathways under stress conditions including hydrolysis, oxidation, and photolysis.

Materials:

  • This compound

  • HPLC-grade DMSO, acetonitrile, water, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or mass spectrometer

  • pH meter

  • Photostability chamber

  • Controlled temperature ovens

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and incubate at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Treat the this compound stock solution with 3% H₂O₂ at room temperature for a specified time.

    • Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C) for a specified duration. Also, expose the this compound stock solution to the same temperature.

    • Photolytic Degradation: Expose the solid this compound powder and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method. The method should be able to resolve the this compound peak from all degradation product peaks.

  • Data Analysis:

    • Calculate the percentage of this compound remaining and the percentage of each degradation product formed at each time point.

    • Determine the degradation rate under each stress condition.

    • If using a mass spectrometer, identify the mass-to-charge ratio of the degradation products to help elucidate their structures.

Visualizations

Troubleshooting Workflow for this compound Stability Issues

KG501_Troubleshooting start Inconsistent Experimental Results Observed check_storage Review Storage and Handling Procedures start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok check_dissolution Verify Compound Dissolution dissolution_ok Is Compound Fully Dissolved? check_dissolution->dissolution_ok check_prep Examine Working Solution Preparation prep_ok Aqueous Solution Prepared Fresh? check_prep->prep_ok storage_ok->check_dissolution Yes aliquot Action: Aliquot new stock solution. Avoid freeze-thaw. storage_ok->aliquot No dissolution_ok->check_prep Yes sonicate Action: Use sonication/ gentle warming to dissolve. dissolution_ok->sonicate No remake Action: Prepare fresh working solution immediately before use. prep_ok->remake No end_bad Contact Technical Support prep_ok->end_bad Yes, still issues end_good Problem Resolved aliquot->end_good sonicate->end_good remake->end_good

Caption: A logical workflow to troubleshoot common stability-related issues with this compound.

Signaling Pathway Inhibition by this compound

KG501_Signaling_Pathway cluster_0 Cell Nucleus CREB CREB CBP CBP/p300 CREB->CBP Interaction Gene Target Gene Transcription CBP->Gene Activation KG501 This compound KG501->CBP Inhibition

Caption: this compound inhibits the interaction between CREB and its coactivator CBP/p300.

References

troubleshooting KG-501's inhibitory effect on Myb

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for KG-501. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound as an inhibitor of the Myb transcription factor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound's inhibition of Myb?

A1: this compound is a small molecule inhibitor that targets the KIX domain of the coactivator proteins p300 and CREB-binding protein (CBP).[1][2] The transcription factor c-Myb requires interaction with the KIX domain of p300/CBP to activate the transcription of its target genes.[3][4] this compound competitively binds to a shallow pocket on the KIX domain, thereby disrupting the crucial protein-protein interaction between Myb and p300/CBP.[5][6] This disruption prevents the recruitment of the transcriptional machinery and leads to the suppression of Myb-dependent gene expression.[3][4]

cluster_pathway Myb/p300 Signaling Pathway & this compound Inhibition Myb c-Myb p300 p300/CBP KIX Domain Myb->p300:kix Interaction Transcription Transcription Activation p300->Transcription Co-activation Inhibition Transcription Inhibition p300->Inhibition KG501 This compound KG501->p300:kix Binds & Blocks TargetGenes Myb Target Genes (e.g., MYC, BCL2) Transcription->TargetGenes Expression Inhibition->TargetGenes Suppression

Caption: Mechanism of this compound action on the Myb/p300 pathway.

Q2: What are the known off-target effects of this compound?

A2: Since this compound targets the highly conserved KIX domain of p300/CBP, it can also inhibit other transcription factors that rely on this domain for their activity.[5] The most well-documented off-target effect is the inhibition of cAMP response element-binding protein (CREB).[5][7] this compound has also been observed to have inhibitory effects on NF-κB.[1][5] Researchers should consider these potential off-target effects when interpreting their data.

Q3: How should I dissolve and store this compound?

A3: this compound can be dissolved in DMSO to prepare a stock solution. For example, a 20 mg/mL stock in fresh DMSO is a common starting point.[7] For long-term storage (months to years), the solid compound should be kept at -20°C in a dry, dark environment.[2] The DMSO stock solution can also be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.

Q4: What is the recommended working concentration for this compound in cell culture?

A4: The optimal concentration of this compound is cell-line and assay-dependent. Most studies report effective concentrations in the range of 5 µM to 50 µM.[4][5][7] It is highly recommended to perform a dose-response experiment (e.g., from 1 µM to 100 µM) to determine the IC50 value in your specific experimental system. A cell viability assay should be run in parallel to distinguish between specific inhibitory effects and general cytotoxicity.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays. The tables below summarize key values reported in the literature.

Table 1: Inhibitory Constants (Ki / IC50) of this compound

Target Interaction / Pathway Assay Type Value Reference
CREB:CBP Interaction FRET Assay Kᵢ = 50 µM [5]
CREB-dependent Transcription Reporter Assay Kᵢ = 10 µM [5][7]
pCREB binding to KIX Pull-down Assay Kᵢ ≈ 90 µM [1][5]

| CREB Pathway | General | IC₅₀ = 6.89 µM |[1] |

Table 2: this compound Solubility and Preparation

Solvent Stock Concentration Storage Reference
DMSO ≥ 20 mg/mL (52.94 mM) -20°C (long-term) [7]

| Corn Oil (for in vivo) | Dilute DMSO stock into corn oil | Use immediately |[1] |

Troubleshooting Guide

This section addresses common problems encountered when using this compound to inhibit Myb activity.

cluster_troubleshooting Troubleshooting Workflow for this compound Experiments Start Problem: No/Weak Inhibition of Myb Target Genes CheckConc Is this compound concentration optimal? Start->CheckConc CheckViability Is there significant cell death? CheckConc->CheckViability Yes ActionDose Solution: Perform dose-response (1-100 µM) CheckConc->ActionDose No CheckSolubility Was the compound fully dissolved? CheckViability->CheckSolubility No ActionViability Solution: Lower concentration or reduce incubation time. Use viability controls. CheckViability->ActionViability Yes CheckMybDep Is your cell model Myb-p300 dependent? CheckSolubility->CheckMybDep Yes ActionSolubility Solution: Prepare fresh stock in pure DMSO. Vortex well. Filter sterilize. CheckSolubility->ActionSolubility No ActionMybDep Solution: Confirm Myb & p300 expression (Western/qPCR). Use a positive control cell line (e.g., AML cells). CheckMybDep->ActionMybDep Unsure End Problem Resolved CheckMybDep->End Yes ActionDose->End ActionViability->End ActionSolubility->End ActionMybDep->End

Caption: A logical workflow for troubleshooting this compound experiments.

Problem 1: I am not observing the expected decrease in Myb target gene expression after this compound treatment.

  • Possible Cause: Sub-optimal concentration of this compound.

    • Solution: Perform a dose-response curve to determine the IC50 for Myb inhibition in your specific cell line. Test a range from 1 µM to 100 µM.

  • Possible Cause: Poor solubility or degradation of this compound.

    • Solution: Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. Ensure the compound is fully dissolved by vortexing. Old stocks may lose activity.

  • Possible Cause: The chosen cell line is not highly dependent on the Myb-p300 interaction for the target genes being monitored.

    • Solution: Confirm that your cells express both c-Myb and p300/CBP via Western Blot or qPCR. Consider using a positive control cell line known to be sensitive to Myb inhibition, such as certain acute myeloid leukemia (AML) cell lines.[3]

  • Possible Cause: Insufficient incubation time.

    • Solution: Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal treatment duration for observing a significant effect on downstream gene or protein expression.

Problem 2: I am seeing high levels of cell toxicity, which complicates the interpretation of my results.

  • Possible Cause: The this compound concentration is too high.

    • Solution: Lower the concentration of this compound. Always run a parallel cell viability assay (e.g., MTT, Trypan Blue) to measure cytotoxicity at each concentration used in your primary experiment. Aim for a concentration that inhibits Myb activity with minimal impact on cell viability (>80% viability is a good benchmark).

  • Possible Cause: Off-target effects are inducing apoptosis or cell cycle arrest.

    • Solution: Acknowledge that this compound can affect other pathways (e.g., CREB, NF-κB).[1][5] Try to rescue the phenotype by overexpressing a constitutively active form of Myb to confirm the effect is Myb-specific. Analyze markers for apoptosis (e.g., cleaved Caspase-3) to understand the nature of the toxicity.

Problem 3: My Co-Immunoprecipitation (Co-IP) experiment does not show a disruption of the Myb-p300 interaction.

  • Possible Cause: Insufficient cell lysis or incorrect buffer conditions.

    • Solution: Ensure your lysis buffer is appropriate for nuclear proteins and protein-protein interactions. Use a gentle lysis buffer containing a non-ionic detergent (e.g., NP-40) and protease/phosphatase inhibitors.

  • Possible Cause: The antibody is not effectively pulling down the bait protein.

    • Solution: Validate your IP antibody to ensure it can efficiently immunoprecipitate the target protein (Myb or p300). Include a positive control (IP of the bait protein followed by Western Blot for the bait itself).

  • Possible Cause: The drug was not present or active during the interaction.

    • Solution: Treat cells with this compound for an adequate amount of time before harvesting to allow the drug to enter the cells and disrupt the interaction in vivo.

Detailed Experimental Protocols

Protocol 1: Co-Immunoprecipitation to Verify Disruption of Myb-p300 Interaction

This protocol outlines the steps to assess the effect of this compound on the interaction between endogenous c-Myb and p300.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T or an AML cell line) and grow to 80-90% confluency.

    • Treat cells with the desired concentration of this compound or a DMSO vehicle control for 4-8 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in ice-cold IP Lysis Buffer (e.g., 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% NP-40, 2 mM EDTA, supplemented with protease and phosphatase inhibitors).

    • Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (lysate) to a new tube.

  • Pre-Clearing Lysate:

    • Add 20 µL of Protein A/G magnetic beads to 500 µg of protein lysate.

    • Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Place the tube on a magnetic rack and transfer the pre-cleared supernatant to a new tube.

  • Immunoprecipitation:

    • Add 2-5 µg of anti-c-Myb antibody (or anti-p300 antibody) to the pre-cleared lysate. As a negative control, add an equivalent amount of IgG from the same host species.

    • Incubate overnight at 4°C with gentle rotation.

    • Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads using a magnetic rack and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold IP Lysis Buffer.

    • After the final wash, remove all supernatant and resuspend the beads in 30 µL of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute proteins.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against p300 (if Myb was the bait) or c-Myb (if p300 was the bait).

    • Analyze the results. A successful experiment will show a reduced amount of the "prey" protein in the this compound treated sample compared to the DMSO control.

Protocol 2: Cell Viability (MTT) Assay

This protocol measures cell viability to assess the cytotoxicity of this compound.

  • Cell Plating:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (and a DMSO vehicle control).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]

  • Solubilization:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[8]

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the DMSO-treated control cells.

Protocol 3: Western Blot for Myb Target Protein Levels

This protocol is for analyzing changes in protein levels of Myb or its downstream targets.

  • Sample Preparation:

    • Treat cells with this compound as described in Protocol 1, Step 1.

    • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein per lane onto an SDS-PAGE gel.[9][10][11]

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[9][12]

    • Incubate the membrane with the primary antibody (e.g., anti-c-Myb, anti-BCL2, or anti-c-MYC) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again as in the previous step.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

References

Technical Support Center: Optimizing KG-501 Incubation Time for Maximal CREB Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing KG-501 to achieve maximal inhibition of CREB (cAMP response element-binding protein). Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, designed to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor of the CREB signaling pathway. It functions by disrupting the crucial interaction between the phosphorylated form of CREB (pCREB) and its coactivator, CREB-binding protein (CBP).[1][2] This disruption prevents the recruitment of the transcriptional machinery necessary for the expression of CREB target genes. Importantly, this compound does not inhibit the phosphorylation of CREB at Serine 133.[3]

Q2: What is a recommended starting concentration and incubation time for this compound?

A2: Based on published studies, a common starting concentration range for this compound is 5-25 µM.[2] For initial experiments, a 20-minute pretreatment with this compound followed by co-incubation with a CREB activator (like forskolin) for 4 hours has been shown to be effective in inhibiting CREB-dependent gene expression.[2][3] However, the optimal concentration and incubation time can vary depending on the cell type and experimental conditions.

Q3: How can I determine the optimal incubation time for maximal CREB inhibition in my specific cell line?

A3: To determine the optimal incubation time for maximal CREB inhibition in your cell line, a time-course experiment is recommended. This involves treating your cells with a fixed concentration of this compound and a CREB activator for varying durations. The inhibition of CREB activity can then be assessed by measuring the expression of a known CREB target gene (e.g., NR4A2, c-fos) via qPCR or by using a CREB-responsive reporter assay.

Q4: Is the inhibitory effect of this compound reversible?

A4: Yes, the inhibitory effect of this compound on CREB-dependent transcription has been shown to be reversible. Removal of this compound from the cell culture medium can restore the cAMP-inducible reporter activity, indicating that the compound does not have a general toxic effect on the cells.[1]

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time

This protocol outlines a method to identify the optimal duration of this compound treatment for maximal inhibition of CREB-mediated gene expression.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Serum-free medium

  • This compound (stock solution in DMSO)

  • CREB activator (e.g., Forskolin, stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Reagents for RNA extraction and qPCR (or luciferase assay reagents for reporter assays)

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and not over-confluent at the time of harvesting.

  • Serum Starvation (Optional but Recommended): Once cells have adhered and reached the desired confluency, replace the complete medium with serum-free medium and incubate for 2-4 hours. This helps to reduce basal levels of CREB activity.

  • This compound Pre-treatment: Add this compound to the serum-free medium at your desired final concentration (e.g., 10 µM). Include a vehicle control (DMSO). Incubate for 20-30 minutes.

  • CREB Activation and Time-Course Incubation: Add the CREB activator (e.g., 10 µM Forskolin) to the wells. This is your time zero (T=0).

  • Harvesting: Harvest cells at various time points (e.g., 1, 2, 4, 8, 12, and 24 hours) after the addition of the CREB activator.

  • Analysis:

    • qPCR: Extract total RNA from the harvested cells and perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the mRNA levels of a known CREB target gene (e.g., NR4A2, c-fos). Normalize the expression to a stable housekeeping gene.

    • Reporter Assay: If using a CREB-responsive reporter cell line, lyse the cells at each time point and measure luciferase activity according to the manufacturer's instructions.

  • Data Interpretation: Plot the relative expression of the target gene (or luciferase activity) against the incubation time for both the this compound treated and vehicle-treated cells. The time point at which the greatest difference is observed represents the optimal incubation time for maximal inhibition under your experimental conditions.

Protocol 2: Western Blot for Phosphorylated CREB (pCREB)

This protocol is to confirm that this compound does not inhibit CREB phosphorylation, a key aspect of its mechanism of action.

Materials:

  • Cell lysates from this compound and vehicle-treated cells

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-pCREB (Ser133) and anti-total CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-pCREB antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or weak inhibition of CREB target gene expression Suboptimal Incubation Time: The chosen incubation time may not be sufficient for maximal inhibition.Perform a time-course experiment as described in Protocol 1 to determine the optimal incubation duration.
This compound Concentration Too Low: The concentration of this compound may be insufficient to effectively disrupt the pCREB:CBP interaction in your cell type.Perform a dose-response experiment with increasing concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) to determine the optimal concentration.
Inefficient CREB Activation: The stimulus used to activate CREB may not be potent enough.Confirm the activity of your CREB activator (e.g., forskolin) by checking for a robust increase in pCREB levels via Western blot.
Cellular Resistance/Metabolism: The cell line may be resistant to this compound or metabolize it rapidly.Consider using a different CREB inhibitor or a higher concentration of this compound.
High background in Western blot for pCREB Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically.Optimize antibody concentrations. Increase the number and duration of washing steps. Use a different blocking agent (e.g., switch from milk to BSA).
Contamination of Buffers: Buffers may be contaminated.Prepare fresh buffers.
Inconsistent results between experiments Variability in Cell Culture: Differences in cell confluency, passage number, or serum starvation can affect results.Standardize cell culture conditions, including seeding density and passage number. Ensure consistent application of serum starvation.
Inaccurate Pipetting: Errors in pipetting can lead to variability in drug concentrations.Calibrate pipettes regularly and use proper pipetting techniques.
Degradation of this compound: Improper storage of this compound can lead to its degradation.Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Summary of Experimental Conditions for this compound Treatment

Parameter Recommended Starting Point Range for Optimization Notes
This compound Concentration 10 µM5 - 25 µMCell line dependent. A dose-response curve is recommended.
Pre-incubation Time 20 minutes15 - 60 minutesTo allow for cellular uptake before CREB activation.
Co-incubation Time 4 hours1 - 24 hoursDetermine empirically using a time-course experiment.
CREB Activator (e.g., Forskolin) 10 µM5 - 20 µMConcentration should be sufficient to induce robust CREB phosphorylation.

Visualizations

KG501_Mechanism cluster_0 Upstream Signaling cluster_1 CREB Activation & Transcription cluster_2 This compound Inhibition Signal Signal PKA PKA Signal->PKA Activates CREB CREB PKA->CREB Phosphorylates (Ser133) pCREB pCREB CREB->pCREB pCREB_CBP pCREB:CBP Complex pCREB->pCREB_CBP Binds CBP CBP CBP->pCREB_CBP Gene_Expression Target Gene Expression pCREB_CBP->Gene_Expression Initiates Transcription KG501 This compound KG501->pCREB_CBP Disrupts

Caption: Mechanism of this compound action on the CREB signaling pathway.

Experimental_Workflow A 1. Seed Cells B 2. Serum Starve (optional) A->B C 3. Pre-treat with this compound or Vehicle B->C D 4. Stimulate with CREB Activator C->D E 5. Incubate for Various Time Points D->E F 6. Harvest Cells E->F G 7. Analyze CREB Target Gene Expression (qPCR/Reporter Assay) F->G H 8. Determine Optimal Incubation Time G->H

Caption: Workflow for determining optimal this compound incubation time.

Troubleshooting_Logic Start Experiment Start: Inhibition of CREB target gene? WeakInhibition Weak or No Inhibition Start->WeakInhibition No Success Successful Inhibition Start->Success Yes CheckTime Perform Time-Course? WeakInhibition->CheckTime Is incubation time optimized? CheckConc Perform Dose-Response? CheckTime->CheckConc Yes Perform Time-Course\nExperiment (Protocol 1) Perform Time-Course Experiment (Protocol 1) CheckTime->Perform Time-Course\nExperiment (Protocol 1) No CheckActivation Verify CREB Activation? CheckConc->CheckActivation Yes Perform Dose-Response\nExperiment Perform Dose-Response Experiment CheckConc->Perform Dose-Response\nExperiment No Consider alternative\ncauses (e.g., cell resistance) Consider alternative causes (e.g., cell resistance) CheckActivation->Consider alternative\ncauses (e.g., cell resistance) Yes Verify activator potency\n(e.g., pCREB Western Blot) Verify activator potency (e.g., pCREB Western Blot) CheckActivation->Verify activator potency\n(e.g., pCREB Western Blot) No

Caption: Troubleshooting logic for suboptimal this compound-mediated inhibition.

References

Technical Support Center: Addressing Low Water Solubility of KG-501 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the low water solubility of KG-501 and its analogs. The information herein is intended to facilitate seamless experimental workflows and ensure reliable results.

Core Topic: Dealing with Low Water Solubility of this compound Analogs

This compound and its analogs are potent inhibitors of the CREB-mediated gene transcription pathway, making them valuable tools in various research fields. However, their inherent hydrophobicity and low aqueous solubility often present significant challenges in experimental settings. This guide offers practical solutions and detailed protocols to overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound, also known as Naphthol AS-E phosphate, is practically insoluble in water, with a reported solubility of less than 0.1 mg/mL.[1] It is, however, soluble in dimethyl sulfoxide (DMSO).[1][2][3][4]

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. Why is this happening and how can I prevent it?

A2: This is a common phenomenon known as precipitation upon dilution, which occurs when a compound that is soluble in a strong organic solvent is introduced into an aqueous environment where its solubility is poor. To prevent this:

  • Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally at or below 0.1%, and generally not exceeding 0.5%.[5][6][7][8][9] Most cell lines can tolerate up to 0.5% DMSO, but it is always best to perform a vehicle control to assess the impact of the solvent on your specific cell line.[5][6][7][8][9]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in a small volume of your aqueous buffer or medium, and then add this to the final volume.

  • Proper Mixing Technique: Add the DMSO stock solution dropwise into the vortexing or stirring aqueous solution. This promotes rapid dispersion and prevents the formation of localized high concentrations of the compound that can lead to precipitation.

  • Warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.

Q3: Are there any analogs of this compound with improved water solubility?

A3: Yes, research efforts have focused on developing analogs of this compound with enhanced aqueous solubility to improve their utility in biological assays and for potential therapeutic development. For instance, the disodium salt of a related compound, Naphthol AS phosphate, has a water solubility of 50 mg/mL.[1] This suggests that salt formation is a viable strategy for improving the solubility of this compound analogs.

Q4: My compound still shows poor solubility even after trying the basic troubleshooting steps. What other methods can I use to improve its solubility for in vitro assays?

A4: For persistent solubility issues, you can employ more advanced formulation strategies. These include creating solid dispersions, using cyclodextrins to form inclusion complexes, or reducing the particle size of the compound. Detailed protocols for these methods are provided in the "Experimental Protocols" section of this guide.

Q5: What are the best practices for formulating a poorly soluble this compound analog for in vivo animal studies?

A5: Formulating hydrophobic compounds for in vivo use requires careful consideration to ensure adequate bioavailability and minimize toxicity. Common strategies include:

  • Co-solvent Systems: Using a mixture of solvents, such as DMSO, polyethylene glycol (PEG), and Tween 80, can help solubilize the compound for administration.[10]

  • Suspensions: If the compound cannot be fully dissolved, a uniform suspension can be prepared using vehicles like carboxymethylcellulose (CMC).

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the oral absorption of poorly soluble drugs.

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range can significantly improve the dissolution rate and bioavailability.

It is crucial to perform pilot studies to assess the tolerability and pharmacokinetics of any new formulation in the chosen animal model.

Quantitative Data Summary

CompoundSolventSolubility
This compound (Naphthol AS-E phosphate) Water< 0.1 mg/mL[1]
DMSO6 mg/mL[11]
Naphthol AS phosphate disodium salt Water50 mg/mL[1]

Experimental Protocols

Here are detailed methodologies for common solubility enhancement techniques.

Preparation of a Solid Dispersion (Solvent Evaporation Method)

This method involves dissolving the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent to form a solid dispersion.

Materials:

  • This compound analog

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • Volatile organic solvent (e.g., methanol, ethanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh the this compound analog and the hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:5, 1:10).

  • Dissolve both the compound and the carrier in a minimal amount of the chosen volatile organic solvent in a round-bottom flask.

  • Once completely dissolved, evaporate the solvent using a rotary evaporator under reduced pressure.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and grind it into a fine powder.

  • The resulting powder can then be tested for its dissolution rate in aqueous media.

Formulation of a Cyclodextrin Inclusion Complex

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their apparent water solubility.

Materials:

  • This compound analog

  • Cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer (lyophilizer)

Procedure:

  • Prepare an aqueous solution of the chosen cyclodextrin.

  • Slowly add the this compound analog to the cyclodextrin solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Freeze the resulting solution at -80°C.

  • Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.

  • The powdered complex can be reconstituted in water to assess its solubility and dissolution properties.

Particle Size Reduction by Milling

Reducing the particle size of a compound increases its surface area, which can lead to an enhanced dissolution rate.

Materials:

  • This compound analog powder

  • Milling equipment (e.g., ball mill, jet mill)

Procedure:

  • Place the this compound analog powder into the milling chamber.

  • Operate the mill according to the manufacturer's instructions for a specified duration to achieve the desired particle size.

  • Collect the micronized or nanosized powder.

  • Characterize the particle size distribution using appropriate techniques (e.g., laser diffraction).

  • Evaluate the dissolution rate of the size-reduced powder in a relevant aqueous medium.

Visualizations

Signaling Pathway of CREB Inhibition by this compound

CREB_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Signal Extracellular Signal (e.g., Hormones, Growth Factors) Receptor Receptor Signal->Receptor Second_Messenger Second Messengers (e.g., cAMP) Receptor->Second_Messenger PKA Protein Kinase A (PKA) Second_Messenger->PKA CREB CREB PKA->CREB Phosphorylation pCREB pCREB (Active) CREB->pCREB CBP CREB-Binding Protein (CBP) pCREB->CBP Binding Transcription Target Gene Transcription CBP->Transcription KG501 This compound KG501->CBP Inhibition of CREB Binding

Caption: this compound inhibits the interaction between phosphorylated CREB (pCREB) and CBP.

Experimental Workflow for Solubility Enhancement

Solubility_Workflow Start Poorly Soluble This compound Analog Initial_Tests Initial Solubility Tests (Water, Buffer, DMSO) Start->Initial_Tests Soluble_DMSO Soluble in DMSO? Initial_Tests->Soluble_DMSO Prepare_Stock Prepare Concentrated DMSO Stock Solution Soluble_DMSO->Prepare_Stock Yes Enhancement_Strategies Solubility Enhancement Strategies Soluble_DMSO->Enhancement_Strategies No Dilution_Test Dilution into Aqueous Buffer Prepare_Stock->Dilution_Test Precipitation Precipitation? Dilution_Test->Precipitation Optimize_Dilution Optimize Dilution Protocol (e.g., Dropwise Addition, Stirring) Precipitation->Optimize_Dilution Yes Success Suitable for Assay Precipitation->Success No Optimize_Dilution->Dilution_Test Solid_Dispersion Solid Dispersion Enhancement_Strategies->Solid_Dispersion Cyclodextrin Cyclodextrin Complexation Enhancement_Strategies->Cyclodextrin Size_Reduction Particle Size Reduction Enhancement_Strategies->Size_Reduction Evaluate Evaluate Enhanced Solubility and Dissolution Solid_Dispersion->Evaluate Cyclodextrin->Evaluate Size_Reduction->Evaluate Evaluate->Success

Caption: A workflow for addressing the low solubility of this compound analogs.

Troubleshooting Decision Tree for Precipitation Issues

Caption: A decision tree for troubleshooting precipitation of this compound analogs.

References

refining experimental design to account for KG-501's KIX domain disruption

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing KG-501, a small molecule inhibitor that disrupts the KIX domain of the transcriptional coactivators CBP and p300. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the successful design and interpretation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an inhibitor of the cAMP-response element-binding protein (CREB) signaling pathway. It functions by disrupting the protein-protein interaction between the phosphorylated kinase-inducible domain (pKID) of CREB and the KIX domain of the coactivators CBP and p300.[1][2] This disruption prevents the recruitment of the transcriptional machinery necessary for the expression of CREB target genes.[1][3]

Q2: What are the reported binding affinities and inhibitory concentrations for this compound?

A2: The inhibitory activity of this compound has been characterized by several key parameters. Its IC50 for CREB inhibition is approximately 6.89 μM.[4][5] The dissociation constant (Ki) for the disruption of CREB-dependent transcription is reported to be around 10 μM, while the Ki for the disruption of the direct CREB:CBP interaction is approximately 50 μM.[6] For the specific disruption of phospho (Ser-133) CREB binding to the KIX domain, the Ki is approximately 90 μM.[4][6]

Q3: Does this compound affect the phosphorylation of CREB itself?

A3: No, studies have shown that this compound does not interfere with the phosphorylation of CREB at Serine 133 in response to stimuli like forskolin.[7] This indicates that this compound acts downstream of the signaling kinases that phosphorylate CREB.[3][7]

Q4: Are there known off-target effects for this compound?

A4: Yes, it is important to consider potential off-target effects. As other transcription factors also utilize the KIX domain of CBP/p300 for their activity, this compound may inhibit their function. Notably, this compound has been reported to potentially inhibit the transcriptional activity of NF-κB and the proto-oncogene Myb, which also interact with the KIX domain.[2][4] Therefore, it is crucial to include appropriate controls to confirm that the observed effects are specific to the disruption of the CREB-KIX interaction in your experimental context.

Q5: What are some key CREB target genes that are downregulated by this compound?

A5: Treatment with this compound has been shown to block the induction of several endogenous CREB target genes, including NR4A2, c-fos, and RGS2.[1][4]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Possible Cause Suggested Solution
No or weak inhibition of CREB target gene expression Insufficient this compound concentration or incubation time: The concentration of this compound may be too low, or the treatment duration may be too short to achieve effective inhibition.Perform a dose-response experiment to determine the optimal concentration and a time-course experiment to identify the optimal incubation time for your specific cell type and experimental conditions.[7]
Low CREB activity in the experimental system: The signaling pathway leading to CREB activation might not be sufficiently stimulated.Ensure that the upstream signaling pathway (e.g., PKA, CaMK) is adequately activated. Use a positive control agonist (e.g., forskolin) to induce CREB phosphorylation and subsequent target gene expression.[7]
Cell-type specific differences: The efficacy of this compound can vary between different cell lines due to factors such as cell permeability or expression levels of CBP/p300.Test a range of this compound concentrations in your specific cell line. Consider performing a cell viability assay to ensure the concentrations used are not cytotoxic.
Inconsistent results between experiments Variability in cell culture conditions: Differences in cell density, passage number, or serum concentration can affect signaling pathways and drug responses.Standardize all cell culture parameters, including seeding density, passage number, and media composition.
Inhibitor instability: Improper storage or handling of this compound can lead to its degradation.Store this compound as recommended by the supplier (typically at -20°C). Prepare fresh stock solutions in an appropriate solvent like DMSO and avoid repeated freeze-thaw cycles.[6]
Observed phenotype may be due to off-target effects Inhibition of other KIX-dependent transcription factors: As mentioned in the FAQs, this compound can inhibit other transcription factors that bind to the KIX domain, such as NF-κB or Myb.[2][4]Negative Control Experiments: • Use a structurally related but inactive compound as a negative control. • Perform siRNA-mediated knockdown of CREB to confirm that the observed phenotype is CREB-dependent. • Analyze the expression of known target genes of other KIX-binding factors (e.g., NF-κB target genes) to assess off-target effects.
Non-specific cellular toxicity: At high concentrations, this compound may induce cellular stress or toxicity, leading to confounding results.Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the non-toxic concentration range of this compound for your cell line.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound.

Parameter Value Assay/System Reference
IC50 (CREB Inhibition) 6.89 μMCell-based reporter assay[4][5]
Ki (CREB-dependent transcription) 10 μMCell-based reporter assay[6]
Ki (CREB:CBP interaction) 50 μMIn vitro binding assay[6]
Ki (pCREB:KIX interaction) ~90 μMIn vitro binding assay[4][6]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Verify Disruption of the CREB-CBP Interaction

This protocol details the steps to confirm that this compound disrupts the interaction between CREB and CBP in a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T) and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound or DMSO (vehicle control) for the optimized duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G agarose or magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysates with an antibody against CREB or CBP overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.

    • Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with antibodies against both CREB and CBP to detect the co-immunoprecipitated protein. A decrease in the amount of co-precipitated protein in the this compound treated sample compared to the control indicates disruption of the interaction.

Chromatin Immunoprecipitation (ChIP) to Assess CREB Occupancy at Target Promoters

This protocol is designed to determine if this compound treatment affects the binding of CREB to the promoters of its target genes.

Methodology:

  • Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control. Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the cross-linking reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 base pairs in length.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for CREB (or phosphorylated CREB) overnight at 4°C. Use a non-specific IgG as a negative control.

    • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C overnight. Purify the immunoprecipitated DNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of known CREB target genes (e.g., NR4A2, c-fos). A decrease in the amount of immunoprecipitated DNA in the this compound treated sample indicates reduced CREB occupancy at the promoter.

KIX Domain-Binding Assay (AlphaScreen)

This high-throughput assay can be used to quantify the inhibitory effect of this compound on the pCREB-KIX interaction in vitro.

Methodology:

  • Reagent Preparation:

    • Prepare purified, biotinylated pKID (the kinase-inducible domain of CREB, phosphorylated at Ser133).

    • Prepare purified GST-tagged KIX domain of CBP or p300.

    • Use Streptavidin-coated Donor beads and anti-GST-conjugated Acceptor beads.

  • Assay Procedure:

    • In a 384-well microplate, add the GST-KIX domain and the biotinylated pKID.

    • Add serial dilutions of this compound or a vehicle control.

    • Incubate at room temperature to allow for binding.

    • Add the anti-GST Acceptor beads and incubate.

    • Add the Streptavidin Donor beads and incubate in the dark.

  • Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. A decrease in the AlphaScreen signal in the presence of this compound indicates inhibition of the pKID-KIX interaction.

Visualizations

KG501_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Hormones, Growth Factors Receptor GPCR / RTK Signal->Receptor Second_Messenger cAMP / Ca2+ Receptor->Second_Messenger Kinase_Cascade PKA / CaMK Second_Messenger->Kinase_Cascade CREB CREB Kinase_Cascade->CREB Phosphorylation pCREB pCREB (Ser133) CREB->pCREB KIX KIX Domain pCREB->KIX Binding CBP_p300 CBP/p300 HAT HAT Domain Transcriptional_Machinery Transcriptional Machinery KIX->Transcriptional_Machinery Recruitment HAT->Transcriptional_Machinery Histone Acetylation Target_Genes Target Gene Expression (e.g., NR4A2, c-fos) Transcriptional_Machinery->Target_Genes KG501 This compound KG501->KIX Disruption Experimental_Workflow_CoIP Start Cell_Treatment Cell Treatment (this compound or DMSO) Start->Cell_Treatment Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Immunoprecipitation Immunoprecipitation (anti-CREB or anti-CBP) Cell_Lysis->Immunoprecipitation Washing Wash Beads Immunoprecipitation->Washing Elution Elution Washing->Elution Western_Blot Western Blot Analysis Elution->Western_Blot End Western_Blot->End Troubleshooting_Logic Start Experiment with this compound Yields Unexpected Results Check_Inhibitor Is the inhibitor concentration and incubation time optimal? Start->Check_Inhibitor Check_System Is the cellular system (e.g., CREB activation) working? Check_Inhibitor->Check_System Yes Optimize_Dose Perform dose-response and time-course experiments Check_Inhibitor->Optimize_Dose No Check_Controls Have appropriate negative controls been included? Check_System->Check_Controls Yes Validate_Pathway Use positive controls (e.g., forskolin) Check_System->Validate_Pathway No Rule_Out_Off_Target Perform siRNA knockdown of CREB; Analyze other KIX-dependent pathways Check_Controls->Rule_Out_Off_Target No Re-evaluate Re-evaluate Hypothesis and Experimental Design Check_Controls->Re-evaluate Yes Optimize_Dose->Start Validate_Pathway->Start Rule_Out_Off_Target->Start

References

how to control for KG-501's effect on CREB phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers using KG-501, a small molecule inhibitor of the interaction between cAMP-response element-binding protein (CREB) and its coactivator, CREB-binding protein (CBP). This guide will help you design experiments to control for and correctly interpret the effects of this compound on CREB-mediated transcription.

Frequently Asked Questions (FAQs)

Q1: How does this compound affect CREB activation?

A: this compound is not known to directly impact the phosphorylation of CREB at its key activating site, Serine 133. Instead, this compound functions by disrupting the protein-protein interaction between phosphorylated CREB (pCREB) and the KIX domain of its transcriptional coactivator, CBP. This inhibition prevents the recruitment of the transcriptional machinery necessary for the expression of CREB target genes.

Q2: I'm observing a downstream effect on a CREB target gene after this compound treatment. How can I confirm this is due to the inhibition of the CREB-CBP interaction and not a change in CREB phosphorylation?

A: To dissect the specific effects of this compound, it is crucial to measure both the phosphorylation state of CREB and the association between CREB and CBP. An ideal experimental workflow would involve quantifying pCREB/total CREB levels via Western blot and assessing the CREB-CBP interaction through co-immunoprecipitation.

Q3: What is the expected outcome of a Western blot for pCREB and total CREB after treating cells with this compound?

A: Since this compound does not directly target the kinases or phosphatases that regulate CREB phosphorylation, you should not expect to see a significant change in the levels of phosphorylated CREB (pCREB at Ser133) relative to total CREB levels. If you observe a decrease in pCREB, it may be due to off-target effects or indirect feedback loops within your specific experimental system.

Q4: What are some common off-target effects of this compound to be aware of?

A: While this compound is selective for the CREB-CBP interaction, high concentrations or prolonged exposure may lead to off-target effects. It is always recommended to perform dose-response experiments to determine the optimal concentration for your cell type and to include appropriate controls to monitor for cellular health and potential non-specific effects.

Troubleshooting Guide

Issue: Unclear Mechanism of Action - Is this compound affecting CREB phosphorylation or the CREB-CBP interaction in my experiment?

This guide provides a systematic approach to differentiate between these two potential mechanisms.

Experimental Workflow Diagram

G cluster_0 Experimental Setup cluster_1 Analysis cluster_2 Expected Outcomes for this compound Treatment A Treat cells with Vehicle Control C Cell Lysis A->C B Treat cells with this compound B->C D Western Blot: - pCREB (Ser133) - Total CREB - Loading Control (e.g., Actin) C->D E Co-Immunoprecipitation: - IP with anti-CREB antibody - Western Blot for CBP C->E F Quantitative PCR: - CREB Target Gene (e.g., c-Fos, BDNF) C->F G No significant change in pCREB / Total CREB ratio D->G H Decreased co-precipitated CBP E->H I Decreased CREB target gene expression F->I G cluster_0 Upstream Signaling cluster_1 CREB Activation & Inhibition cluster_2 Transcriptional Output Signal External Signal (e.g., Growth Factor, Hormone) Receptor Receptor Signal->Receptor Kinase_Cascade Kinase Cascade (e.g., PKA, MAPK) Receptor->Kinase_Cascade CREB CREB Kinase_Cascade->CREB Phosphorylation pCREB pCREB CBP CBP pCREB->CBP Binding CRE CRE (DNA Element) pCREB->CRE Transcription Target Gene Transcription CBP->Transcription KG501 This compound KG501->pCREB Inhibits Interaction CRE->Transcription

mitigating potential cytotoxicity of KG-501 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KG-501. The focus is on mitigating potential cytotoxicity observed at high concentrations during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor of the cAMP response element-binding protein (CREB).[1] It functions by disrupting the protein-protein interaction between the phosphorylated KID domain of CREB and the KIX domain of its coactivator, the CREB-binding protein (CBP).[2][3] This inhibition blocks CREB-mediated gene transcription.[3]

Q2: At what concentrations does this compound typically exhibit its inhibitory effects?

A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, in vitro studies have shown inhibition of CREB-dependent transcription with a Ki of 10 μM and disruption of the CREB:CBP interaction with a Ki of 50 μM.[1] An IC50 of 6.89 μM for CREB inhibition has also been reported.[4] In cell-based assays, concentrations between 5 µM and 25 µM are commonly used to observe effects on target gene expression.[1][5]

Q3: What are the potential causes of cytotoxicity at high concentrations of this compound?

A3: While this compound's effects have been shown to be reversible upon removal from cell culture media, suggesting it is not a general toxin at typical working concentrations[2], high concentrations may lead to cytotoxicity through several mechanisms:

  • On-target effects: Prolonged or excessive inhibition of the CREB signaling pathway, which is crucial for the expression of genes involved in cell survival, proliferation, and differentiation, can lead to apoptosis or cell cycle arrest.

  • Off-target effects: At high concentrations, small molecules can interact with unintended cellular targets, leading to toxic side effects. This compound has been noted to potentially inhibit NF-κB transcription activity, as NF-κB also utilizes CBP as a cofactor.[4]

  • Solubility issues: this compound is soluble in DMSO.[1] If the compound precipitates out of the culture medium at high concentrations, these precipitates can be cytotoxic to cells.

Q4: What are the visible signs of this compound-induced cytotoxicity in cell culture?

A4: Signs of cytotoxicity can include:

  • A significant decrease in cell viability and proliferation.

  • Changes in cell morphology, such as rounding, shrinking, and detachment from the culture surface.

  • Increased presence of floating, dead cells in the culture medium.

  • Induction of apoptotic markers, such as caspase activation or DNA fragmentation.

Troubleshooting Guide

Issue 1: High levels of cell death observed after treatment with this compound.

Possible Cause Suggested Solution
Concentration is too high. Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a broad range (e.g., 0.1 µM to 100 µM) and narrow it down based on the results of cell viability assays.
Treatment duration is too long. Conduct a time-course experiment to assess cell viability at different time points (e.g., 24, 48, and 72 hours) to find the ideal treatment duration that maximizes the desired effect while minimizing cytotoxicity.
Solvent (DMSO) toxicity. Ensure the final concentration of the vehicle (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cell line (typically ≤ 0.5%). Run a vehicle-only control to confirm that the solvent is not contributing to cell death.
Compound precipitation. Prepare fresh stock solutions and visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider using a lower concentration or reformulating the working solution with solubilizing agents like PEG300 and Tween80.[1]

Issue 2: Inconsistent or non-reproducible experimental results.

Possible Cause Suggested Solution
Inaccurate compound concentration. Calibrate pipettes regularly. Prepare fresh serial dilutions from a new stock solution for each experiment to avoid degradation or concentration changes due to evaporation.
Cell passage number and confluency. Use cells within a consistent and low passage number range, as cellular responses can change over time in culture. Plate cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment.
Variability in stock solution. Store the this compound stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.

Quantitative Data Summary

Table 1: Inhibitory Constants and Effective Concentrations of this compound

ParameterValueContextReference
Ki (CREB-dependent transcription) 10 µMIn vitro[1]
Ki (CREB:CBP interaction) 50 µMIn vitro[1]
Ki (phospho-CREB binding to KIX) ~90 µMIn vitro[1][4]
IC50 (CREB inhibition) 6.89 µMIn vitro[4]
Effective Concentration Range 5 - 25 µMCell-based assays (HEK293T)[1]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using a Luminescent ATP-Based Cell Viability Assay

This protocol is designed to assess the effect of a range of this compound concentrations on cell viability by measuring intracellular ATP levels, a key indicator of metabolically active cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well white, clear-bottom tissue culture plates

  • This compound

  • DMSO (vehicle)

  • Luminescent ATP-based cell viability assay kit

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells, then resuspend them in complete culture medium to the desired density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically but is typically between 5,000 and 10,000 cells per well.

    • Include wells with medium only for background luminescence measurement.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to prepare 2X working concentrations.

    • Prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • ATP Assay:

    • Equilibrate the plate and the luminescent assay reagent to room temperature.

    • Add a volume of the assay reagent equal to the volume of culture medium in each well (e.g., 100 µL).

    • Mix the contents by placing the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental wells.

    • Normalize the data by expressing the results as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability versus the log of the this compound concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity.

Protocol 2: Luciferase Reporter Assay for CREB Activity

This protocol measures the inhibitory effect of this compound on CREB-mediated transcription.[5]

Materials:

  • HEK293T cells

  • CREB-responsive luciferase reporter plasmid (e.g., EVX-1)

  • Control plasmid for normalization (e.g., RSV-β-gal)

  • Transfection reagent

  • Forskolin (cAMP agonist)

  • This compound

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect HEK293T cells with the CREB-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment and Stimulation:

    • 24 hours post-transfection, pre-treat the cells with various concentrations of this compound or a DMSO vehicle control for 20-30 minutes.

    • Induce CREB activity by co-incubating the cells with a cAMP agonist like forskolin (e.g., 10 µM). Include a non-stimulated control.

  • Cell Lysis and Luciferase Measurement:

    • After a 4-hour incubation period, harvest the cells and lyse them according to the luciferase assay kit protocol.

    • Measure the luciferase activity in the cell lysates using a luminometer.

    • Measure the β-galactosidase activity from the control plasmid for normalization of transfection efficiency.

  • Data Analysis:

    • Normalize the luciferase activity to the β-galactosidase activity for each sample.

    • Express the results as a fold change relative to the vehicle-treated, non-stimulated control.

Visualizations

KG501_Pathway Stimulus Hormonal Stimuli (e.g., Forskolin) AC Adenylate Cyclase Stimulus->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylation pCREB p-CREB CREB->pCREB Complex p-CREB:CBP Complex pCREB->Complex CBP CBP/p300 (KIX Domain) CBP->Complex Transcription Target Gene Transcription Complex->Transcription KG501 This compound KG501->CBP Inhibits Interaction

Caption: Signaling pathway inhibited by this compound.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_mitigation Phase 4: Mitigation A1 Determine Cell Line & Seeding Density B1 Seed Cells in 96-Well Plate (24h incubation) A1->B1 A2 Prepare this compound Stock & Serial Dilutions B2 Treat with this compound (Dose-Response & Time-Course) A2->B2 B1->B2 C1 Perform Cell Viability Assay (e.g., ATP-based) B2->C1 C2 Measure Signal (Luminescence/Absorbance) C1->C2 C3 Analyze Data: Calculate % Viability & IC50 C2->C3 D1 High Cytotoxicity? C3->D1 D2 Optimize Concentration & Treatment Duration D1->D2 Yes D3 Proceed with Optimized Non-Toxic Conditions D1->D3 No D2->B2 Re-run Experiment

Caption: Workflow for assessing and mitigating this compound cytotoxicity.

Troubleshooting_Logic Start Unexpected Cell Death Observed Q1 Is Vehicle Control Also Toxic? Start->Q1 A1 Reduce Final DMSO Concentration (<0.5%) Q1->A1 Yes Q2 Is Precipitation Visible in Culture Medium? Q1->Q2 No A1->Start Re-test A2 Prepare Fresh Stock Use Lower Concentration Q2->A2 Yes Q3 Was a Dose-Response Experiment Performed? Q2->Q3 No A2->Start Re-test A3 Perform Dose-Response & Time-Course Study Q3->A3 No End Identify Optimal Non-Toxic Dose Q3->End Yes A3->End

Caption: Logic diagram for troubleshooting this compound cytotoxicity.

References

Validation & Comparative

Validating KG-501's Efficacy in Inhibiting CREB Target Genes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transcription factor cAMP response element-binding protein (CREB) is a critical regulator of gene expression involved in a myriad of cellular processes, from proliferation and survival to differentiation and synaptic plasticity. Its aberrant activation has been implicated in various pathologies, including cancer, making it a compelling target for therapeutic intervention. KG-501 is a notable small molecule inhibitor that disrupts the interaction between the phosphorylated CREB and its coactivator, CREB-binding protein (CBP). This guide provides a comparative analysis of this compound and other CREB inhibitors, focusing on the validation of their inhibitory effects on CREB target genes, supported by experimental data and detailed protocols.

Mechanism of Action: Disrupting the CREB-CBP Interaction

This compound functions by binding to the KIX domain of CBP, thereby preventing the recruitment of this essential coactivator to phosphorylated CREB. This allosteric inhibition effectively blocks CREB-mediated transcription of its downstream target genes. Unlike inhibitors that target CREB phosphorylation, this compound acts a step further down the signaling cascade, offering a distinct mechanism of action.

Comparative Analysis of CREB Inhibitors

InhibitorTarget/AssayCell LineIC50/KiReference
This compound CREB-mediated transcriptionHEK293TKᵢ = 10 μM[1]
CREB:CBP interactionIn vitroKᵢ = 50 μM[1]
phospho (Ser-133) CREB binding to KIXIn vitroKᵢ ≈ 90 μM[2]
666-15 CREB-mediated gene transcriptionHEK293TIC₅₀ = 81 nM[3][4]
CREB-CBP interactionIn vitroIC₅₀ = 18.27 μM[5]
Naphthol AS-TR-phosphate Cell Proliferation (NCI-H1734)NCI-H1734IC₅₀ = 3.701 μM[6]

Note: The inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ) are highly dependent on the specific assay conditions, including cell type, substrate concentrations, and incubation times. Therefore, the values presented above should be considered as indicative of relative potency rather than absolute comparative values.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of CREB activation and the inhibitory action of this compound, a signaling pathway diagram is provided below. This is followed by a generalized experimental workflow for validating the inhibition of CREB target genes.

CREB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Hormones, Growth Factors, Neurotransmitters Receptor Receptor Stimulus->Receptor AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylation (Ser133) pCREB pCREB CREB->pCREB CRE CRE pCREB->CRE CBP CBP CBP->pCREB Binding TargetGene Target Gene (e.g., NR4A2, c-fos, RGS2) CRE->TargetGene Transcription Transcription TargetGene->Transcription KG501 This compound KG501->CBP Inhibits Interaction

Caption: CREB signaling pathway and the inhibitory mechanism of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Transfection cluster_treatment Treatment cluster_analysis Analysis Culture 1. Culture HEK293T cells Transfect 2. (Optional) Transfect with CRE-luciferase reporter plasmid Culture->Transfect Pretreat 3. Pretreat with this compound or alternative inhibitor Transfect->Pretreat Stimulate 4. Stimulate with Forskolin to activate CREB Pretreat->Stimulate Harvest 5. Harvest cells Stimulate->Harvest Luciferase 6a. Luciferase Assay (for reporter activity) Harvest->Luciferase RNA_Isolation 6b. RNA Isolation Harvest->RNA_Isolation Data_Analysis 9. Data Analysis Luciferase->Data_Analysis cDNA_Synthesis 7. cDNA Synthesis RNA_Isolation->cDNA_Synthesis qPCR 8. qPCR for CREB target genes (NR4A2, c-fos, RGS2) cDNA_Synthesis->qPCR qPCR->Data_Analysis

Caption: Experimental workflow for validating CREB inhibitor efficacy.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to validate the inhibition of CREB target genes. Researchers should optimize these protocols for their specific experimental conditions.

Cell Culture and Transfection of HEK293T Cells
  • Cell Culture:

    • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.[7]

    • Passage cells when they reach 80-90% confluency.[1]

  • Transfection with CRE-Luciferase Reporter Plasmid (Optional, for Luciferase Assay):

    • Seed HEK293T cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

    • Transfect cells with a CRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.

Luciferase Reporter Assay for CREB Activity
  • Cell Treatment:

    • 24 hours post-transfection, replace the medium with fresh serum-free medium.

    • Pre-treat the cells with various concentrations of this compound or other inhibitors for 1-2 hours.

    • Stimulate the cells with an appropriate concentration of forskolin (e.g., 10 µM) for 4-6 hours to induce CREB activation.[8]

  • Cell Lysis and Luciferase Measurement:

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the fold change in CREB activity relative to the forskolin-stimulated control.

    • Determine the IC₅₀ value of the inhibitor by plotting the normalized luciferase activity against the inhibitor concentration.

Quantitative PCR (qPCR) for CREB Target Gene Expression
  • Cell Treatment and RNA Isolation:

    • Seed HEK293T cells in 6-well plates.

    • Once the cells reach the desired confluency, pre-treat with inhibitors and stimulate with forskolin as described for the luciferase assay.

    • At the end of the treatment period, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer for RNA isolation.

    • Isolate total RNA using a commercially available RNA isolation kit according to the manufacturer's protocol.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • qPCR:

    • Perform qPCR using a SYBR Green-based or probe-based detection method on a real-time PCR system.

    • Use primers specific for the CREB target genes of interest (e.g., NR4A2, c-fos, RGS2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Human Primer Sequences:

      • NR4A2 :

        • Forward: 5'-CGACATTTCTGCCTTCTCC-3'[9]

        • Reverse: 5'-GGTAAAGTGTCCAGGAAAAG-3'[9]

      • c-fos :

        • Forward: 5'-GCCTCTCTTACTACCACTCACC-3'[10]

        • Reverse: 5'-AGATGGCAGTGACCGTGGGAAT-3'[10]

      • RGS2 :

        • Forward: 5'-CTCTACTCCTGGGAAGCCCAAA-3'[11]

        • Reverse: 5'-TTGCTGGCTAGCAGCTCGTCAA-3'[11]

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

    • Determine the percentage of inhibition of gene expression for each inhibitor concentration compared to the forskolin-stimulated control.

By employing these methodologies, researchers can effectively validate the inhibitory activity of this compound and other compounds on CREB-mediated gene transcription, contributing to the development of novel therapeutics targeting this important signaling pathway.

References

A Comparative Guide to CREB Inhibitors: KG-501 vs. Naphthol AS-TR-Phosphate and Other Emerging Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transcription factor cAMP response element-binding protein (CREB) is a critical regulator of gene expression involved in a myriad of cellular processes, from proliferation and survival to synaptic plasticity. Its aberrant activity has been implicated in numerous diseases, including cancer, making it a compelling target for therapeutic intervention. This guide provides an objective comparison of prominent CREB inhibitors, focusing on KG-501 and Naphthol AS-TR-phosphate, with supporting experimental data and detailed methodologies to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action: Disrupting the CREB/CBP Interaction

Both this compound (also known as Naphthol AS-E phosphate) and Naphthol AS-TR-phosphate are small molecule inhibitors that function by disrupting the crucial interaction between CREB and its coactivator, the CREB-binding protein (CBP).[1] This interaction is mediated by the binding of the kinase-inducible domain (KID) of phosphorylated CREB to the KIX domain of CBP. By binding to the KIX domain of CBP, these inhibitors prevent the recruitment of the transcriptional machinery to CREB target genes, thereby downregulating their expression.[1][2]

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CREB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal GPCR GPCR/RTK Signal->GPCR 1. Ligand Binding AC Adenylyl Cyclase GPCR->AC 2. Activation cAMP cAMP AC->cAMP 3. cAMP production PKA PKA/MAPK/CaMK cAMP->PKA 4. Kinase Activation CREB CREB PKA->CREB 5. Translocation & Phosphorylation pCREB p-CREB CREB->pCREB CRE CRE (DNA) pCREB->CRE 6. DNA Binding Gene_Transcription Target Gene Transcription pCREB->Gene_Transcription 8. Transcription Initiation CBP CBP/p300 CBP->pCREB 7. Coactivator Recruitment Inhibitor This compound / Naphthol AS-TR-P Inhibitor->CBP Inhibition

Caption: CREB Signaling Pathway and Point of Inhibition.

Quantitative Performance Comparison

The following table summarizes the reported inhibitory concentrations (IC50) and binding affinities (Ki) for this compound, Naphthol AS-TR-phosphate, and another potent CREB inhibitor, 666-15. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

InhibitorTargetAssay TypeIC50 / KiCell Line / SystemReference
This compound CREB-mediated transcriptionLuciferase Reporter AssayKᵢ = 10 μMHEK293T[2]
CREB:CBP interactionFRET AssayKᵢ = 50 μMIn vitro[2]
phospho-CREB:KIX bindingPull-down AssayKᵢ ≈ 90 μMIn vitro[2]
Naphthol AS-TR-phosphate Cell ProliferationMTT AssayIC50 = 3.701 μMNCI-H1734[1]
666-15 CREB-mediated transcriptionLuciferase Reporter AssayIC50 = 81 nMHEK293T[3][4]
Cell GrowthMTT AssayGI50 = 73 nMMDA-MB-231[5]
Cell GrowthMTT AssayGI50 = 46 nMMDA-MB-468[5]

Based on the available data, 666-15 demonstrates significantly higher potency in inhibiting CREB-mediated gene transcription compared to this compound.[3][4] Naphthol AS-TR-phosphate also shows potent anti-proliferative effects at a low micromolar concentration.[1] A study directly comparing various naphthol analogs found Naphthol AS-TR-phosphate to be the most potent in inhibiting the proliferation of the NCI-H1734 lung adenocarcinoma cell line.[1]

Experimental Protocols

To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.

CREB-Mediated Transcription Inhibition Assay (Luciferase Reporter Assay)

This assay quantifies the ability of a compound to inhibit CREB-dependent gene expression.

Protocol:

  • Cell Culture and Transfection:

    • Plate human embryonic kidney (HEK293T) cells in a 96-well plate at a density of 1-2 x 10^4 cells per well.

    • Co-transfect the cells with a CRE-luciferase reporter plasmid (containing multiple copies of the cAMP response element upstream of a luciferase gene) and a constitutively active control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment:

    • After 24 hours, treat the cells with varying concentrations of the test inhibitor (e.g., this compound, 666-15) or vehicle control (e.g., DMSO).

  • Stimulation:

    • After a 30-minute pre-incubation with the inhibitor, stimulate the cells with a CREB activator, such as forskolin (10 μM), to induce CRE-luciferase expression.

  • Lysis and Luminescence Measurement:

    • After 6-8 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of CREB inhibitors on cell viability and proliferation.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., NCI-H1734, MDA-MB-231) in a 96-well plate at a density of 3,000-5,000 cells per well.

  • Compound Treatment:

    • Allow the cells to adhere overnight, then treat with a range of concentrations of the test inhibitor or vehicle control.

  • Incubation:

    • Incubate the plates for a defined period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization:

    • Add 150 μL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate, pH 4.7) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

dot

Experimental_Workflow cluster_luciferase Luciferase Reporter Assay cluster_mtt MTT Cell Viability Assay A1 Seed HEK293T cells A2 Transfect with CRE-Luc & Renilla plasmids A1->A2 A3 Treat with Inhibitor A2->A3 A4 Stimulate with Forskolin A3->A4 A5 Lyse cells & Measure Luciferase Activity A4->A5 A6 Calculate IC50 A5->A6 End End A6->End B1 Seed Cancer Cells B2 Treat with Inhibitor B1->B2 B3 Incubate for 72h B2->B3 B4 Add MTT Reagent B3->B4 B5 Solubilize Formazan B4->B5 B6 Measure Absorbance B5->B6 B7 Calculate GI50 B6->B7 B7->End Start Start Start->A1 Start->B1

Caption: General Experimental Workflow for Comparing CREB Inhibitors.

Concluding Remarks

The selection of a CREB inhibitor should be guided by the specific research question and experimental context. This compound and Naphthol AS-TR-phosphate are valuable tools for studying the consequences of disrupting the CREB-CBP interaction. For studies requiring high potency, the newer compound 666-15 presents a promising alternative with its nanomolar efficacy. The provided experimental protocols offer a starting point for the in-house validation and comparison of these and other emerging CREB inhibitors. As the field of CREB-targeted therapeutics continues to evolve, rigorous and standardized comparative studies will be crucial for advancing our understanding and translating these findings into clinical applications.

References

Unveiling the Disruption of the CREB:CBP Interaction: A Comparative Guide to KG-501 and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the intricate dance between the transcription factor CREB and its coactivator CBP represents a critical signaling nexus implicated in a myriad of cellular processes, from learning and memory to cancer progression. The small molecule KG-501 has emerged as a key tool for interrogating this interaction. This guide provides a comprehensive comparison of this compound and its alternatives, supported by experimental data and detailed protocols to empower your research in this exciting field.

The cAMP-responsive element-binding protein (CREB) is a pivotal transcription factor that, upon phosphorylation, recruits the coactivator CREB-binding protein (CBP) and its paralog p300. This recruitment is essential for the initiation of gene transcription programs that govern cellular proliferation, differentiation, and survival. The disruption of the CREB:CBP interaction has therefore become a compelling therapeutic strategy, particularly in oncology.

Mechanism of Action: How this compound Disrupts the CREB:CBP Complex

This compound, a 2-naphthol derivative, functions as a potent inhibitor of the CREB:CBP interaction. It achieves this by binding to a specific domain on CBP known as the KIX (kinase-inducible domain interacting) domain.[1] Notably, this compound targets a site on the KIX domain that is distal to the primary binding groove for phosphorylated CREB (pCREB). This allosteric inhibition is thought to induce a conformational change in the KIX domain, thereby preventing its association with pCREB. A critical residue involved in this interaction is Arginine-600 (Arg-600) within the KIX domain, and this compound's binding in proximity to this residue is key to its disruptive activity.[2]

At a Glance: Comparing Inhibitors of the CREB:CBP Interaction

To provide a clear overview of the available tools to disrupt the CREB:CBP interaction, the following table summarizes the quantitative data for this compound and its notable alternatives, NASTRp and 666-15. It is important to note that direct comparison of potency should be made with caution, as the experimental conditions and assay types can vary between studies.

CompoundTargetAssay TypeIC50 / Ki ValueReference
This compound CREB:CBP InteractionFRET AssayKi = 50 µM[3]
CREB-dependent TranscriptionLuciferase Reporter AssayKi = 10 µM[3]
NASTRp Cell Proliferation (NCI-H1734)MTT AssayIC50 = 3.701 µM[2]
666-15 CREB-mediated TranscriptionLuciferase Reporter AssayIC50 = 81 nM[4]

Visualizing the Pathway and Experimental Approaches

To further elucidate the mechanism of action and the experimental strategies used to confirm the disruption of the CREB:CBP interaction, the following diagrams are provided.

CREB_CBP_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_inhibition Inhibition Signal Signal (e.g., cAMP) PKA PKA Signal->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB CREB->pCREB CBP CBP (KIX domain) pCREB->CBP binds to Gene Target Gene Expression CBP->Gene activates KG501 This compound KG501->CBP binds to KIX domain, prevents pCREB binding

CREB:CBP signaling pathway and this compound's mechanism of action.

Experimental_Workflow cluster_assays Experimental Assays cluster_in_vitro In Vitro cluster_in_cellulo In Cellulo cluster_steps Workflow FRET FRET Assay (Fluorescence Resonance Energy Transfer) measure Measure reporter signal (Luminescence/Fluorescence) FRET->measure measures direct interaction M2H Mammalian Two-Hybrid Assay M2H->measure measures interaction- dependent transcription Luciferase Luciferase Reporter Assay Luciferase->measure measures CREB- dependent transcription SplitLuc Split-Luciferase Complementation SplitLuc->measure measures direct interaction start Start: Hypothesize inhibitor disrupts CREB:CBP transfect Transfect cells with reporter constructs start->transfect treat Treat cells with inhibitor (e.g., this compound) transfect->treat stimulate Stimulate CREB pathway (e.g., with Forskolin) treat->stimulate stimulate->measure analyze Analyze data and determine IC50/Ki measure->analyze end Conclusion: Inhibitor disrupts CREB:CBP interaction analyze->end

A generalized workflow for confirming CREB:CBP interaction inhibitors.

Detailed Experimental Protocols

To facilitate the replication and validation of findings, this section provides detailed protocols for the key experiments used to confirm the disruption of the CREB:CBP interaction.

Luciferase Reporter Gene Assay for CREB Activation

This assay measures the transcriptional activity of CREB. A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter containing cAMP response elements (CREs). Activation of the CREB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

  • HEK293T cells

  • CRE-luciferase reporter plasmid

  • Control plasmid for transfection normalization (e.g., a plasmid expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound or other inhibitors

  • Forskolin (a CREB pathway activator)

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the CRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound or other inhibitors for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate the cells with forskolin (e.g., 10 µM) for 4-6 hours to activate the CREB pathway.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.[5][6][7][8][9]

Mammalian Two-Hybrid (M2H) Assay

The M2H assay is a powerful tool to study protein-protein interactions within a cellular context. In this system, the CREB and CBP proteins are fused to two separate components of a transcription factor: a DNA-binding domain (DBD) and a transcriptional activation domain (AD). If CREB and CBP interact, the DBD and AD are brought into proximity, activating the transcription of a reporter gene.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression vector for CREB fused to a DBD (e.g., GAL4-DBD)

  • Expression vector for CBP (or its KIX domain) fused to an AD (e.g., VP16-AD)

  • Reporter plasmid with a promoter containing the DBD's binding sites upstream of a reporter gene (e.g., luciferase)

  • Transfection reagent

  • This compound or other inhibitors

  • Luciferase assay system

  • Luminometer

Protocol:

  • Cell Seeding and Transfection: Co-transfect the mammalian cells with the three plasmids (DBD-CREB, AD-CBP, and the reporter plasmid).

  • Incubation: Allow 24-48 hours for protein expression.

  • Inhibitor Treatment: Treat the cells with the desired concentrations of the inhibitor.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase luminescence).

  • Data Analysis: A decrease in reporter gene activity in the presence of the inhibitor indicates a disruption of the CREB:CBP interaction.[10][11][12]

Split-Luciferase Complementation Assay

This assay provides a direct and quantitative measure of protein-protein interactions in living cells. The luciferase enzyme is split into two non-functional fragments, which are then fused to CREB and CBP, respectively. If the two proteins interact, the luciferase fragments are brought together, reconstituting the active enzyme and producing a measurable light signal.

Materials:

  • Mammalian cell line

  • Expression vector for CREB fused to the N-terminal fragment of luciferase (N-Luc)

  • Expression vector for CBP (or its KIX domain) fused to the C-terminal fragment of luciferase (C-Luc)

  • Transfection reagent

  • This compound or other inhibitors

  • Luciferase substrate (e.g., coelenterazine)

  • Luminometer

Protocol:

  • Cell Seeding and Transfection: Co-transfect the cells with the N-Luc-CREB and C-Luc-CBP expression vectors.

  • Incubation: Incubate for 24-48 hours to allow for fusion protein expression.

  • Inhibitor Treatment: Treat the cells with the inhibitor for a specified period.

  • Luminescence Measurement: Add the luciferase substrate to the cells and immediately measure the luminescence using a luminometer.

  • Data Analysis: A reduction in the luminescence signal upon inhibitor treatment signifies the disruption of the CREB:CBP interaction.[13][14][15][16][17]

Conclusion

The disruption of the CREB:CBP interaction represents a promising avenue for therapeutic intervention in various diseases. This compound has been instrumental in advancing our understanding of this critical signaling pathway. By providing a comparative overview of this compound and its alternatives, along with detailed experimental protocols and visual aids, this guide aims to equip researchers with the necessary tools and knowledge to further explore the intricacies of CREB:CBP signaling and to accelerate the development of novel therapeutics targeting this interaction. The continued development of more potent and specific inhibitors, such as 666-15, highlights the dynamic nature of this field and the exciting discoveries that lie ahead.

References

A Comparative Guide to Validating KG-501 Activity Using Luciferase Reporter Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of luciferase reporter assays for validating the activity of KG-501, a known inhibitor of the CREB (cAMP response element-binding protein) signaling pathway. It includes detailed experimental protocols, quantitative data for comparison with alternative compounds, and visualizations of the key biological and experimental processes.

Understanding this compound and the CREB Signaling Pathway

This compound is a small molecule inhibitor that disrupts the interaction between the transcription factor CREB and its coactivator, CREB-binding protein (CBP).[1][2] This interaction is a crucial step in the activation of gene transcription in response to a variety of signaling cascades, most notably the cAMP/PKA pathway. By blocking the CREB:CBP interaction, this compound effectively inhibits the transcription of CREB target genes.[1][2] Luciferase reporter assays are a powerful tool for quantifying this inhibitory activity.

Signaling Pathway of CREB Activation and this compound Inhibition

The following diagram illustrates the cAMP/PKA signaling pathway leading to CREB-mediated transcription and the point of inhibition by this compound.

G cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal (e.g., Hormone) Receptor GPCR Signal->Receptor AC Adenylyl Cyclase Receptor->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA_i PKA (inactive) cAMP->PKA_i Binds PKA_a PKA (active) PKA_i->PKA_a Activates CREB_i CREB PKA_a->CREB_i Phosphorylates pCREB pCREB CREB_i->pCREB CRE CRE pCREB->CRE Binds Luciferase Luciferase Gene pCREB->Luciferase Activate Transcription CBP CBP CBP->pCREB Binds CBP->Luciferase Activate Transcription KG501 This compound KG501->pCREB Inhibits Interaction KG501->CBP

Figure 1: CREB signaling pathway and this compound's mechanism of action.

Experimental Validation: Luciferase Reporter Assay Workflow

A common method to assess this compound activity is through a CRE-driven luciferase reporter assay. In this system, cells are engineered to express the firefly luciferase enzyme under the control of a promoter containing multiple cAMP Response Elements (CREs).[3][4] Activation of the CREB pathway leads to luciferase expression, which can be quantified by measuring the light produced upon addition of a substrate. This compound's inhibitory effect is measured as a decrease in this light signal.

Generalized Experimental Workflow

The diagram below outlines the typical steps involved in a luciferase reporter assay to test this compound.

G cluster_day1 Day 1: Cell Seeding & Transfection cluster_day2 Day 2: Treatment cluster_day3 Day 3: Lysis & Luminescence Reading A Seed cells (e.g., HEK293T) in a 96-well plate B Transfect cells with CRE-luciferase reporter and Renilla control plasmids A->B C Pre-treat with this compound or alternative inhibitor (or DMSO vehicle) B->C D Stimulate with an activator (e.g., Forskolin) to induce cAMP/PKA pathway C->D E Wash cells with PBS and lyse to release cell contents D->E F Add Luciferase Assay Reagent to the lysate E->F G Measure Firefly luminescence (CRE activity) F->G H Add Stop & Glo® Reagent G->H I Measure Renilla luminescence (transfection control) H->I J Analyze Data: Normalize Firefly to Renilla signal I->J

Figure 2: General workflow for a dual-luciferase reporter assay.

Performance Comparison: this compound vs. Alternatives

The efficacy of this compound can be compared to other compounds known to inhibit the CREB pathway. The following table summarizes quantitative data from representative studies.

CompoundMechanism of ActionCell LineAssay TypeIC50 / KiReference
This compound Disrupts CREB:CBP interactionHEK293TCRE-Luciferase~10 µM (Ki for transcription)[1]
This compound Disrupts pCREB binding to KIX domain-Binding Assay~90 µM (Ki)[1][2]
H-89 PKA InhibitorHEK293CRE-LuciferaseVaries by study[5]
Forskolin Adenylyl Cyclase Activator (Used as a stimulant)HEK293, CHOCRE-LuciferaseN/A (Activator)[5][6][7]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of a compound's potency. Lower values indicate higher potency. H-89 is included as a comparative inhibitor that acts upstream of CREB. Forskolin is a standard activator used to stimulate the pathway in these assays.

Detailed Experimental Protocols

Below are detailed protocols for performing a dual-luciferase reporter assay to validate this compound activity.

1. Cell Culture and Transfection

  • Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used due to their high transfection efficiency.[1][6]

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection Protocol (96-well plate format):

    • Seed HEK293T cells at a density of 2 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

    • For each well, prepare a transfection mix containing:

      • A CRE-luciferase reporter plasmid (e.g., pGL4.29[luc2P/CRE/Hygro]).

      • A constitutively expressing Renilla luciferase plasmid for normalization (e.g., pRL-TK).[3]

      • A suitable transfection reagent (e.g., Lipofectamine 3000), following the manufacturer's instructions.

    • Add the transfection mix to the cells and incubate for 24 hours.[6]

2. Compound Treatment and Cell Lysis

  • After 24 hours of transfection, remove the media.

  • Add fresh media containing various concentrations of this compound or a vehicle control (e.g., DMSO).[6]

  • Pre-incubate with the compound for 20-30 minutes.[6]

  • Add a pathway activator, such as Forskolin (final concentration of 10 µM), to all wells except the negative control.[6]

  • Incubate for an additional 4-6 hours.[1][6]

  • Wash the cells once with Phosphate-Buffered Saline (PBS).[8]

  • Add 30-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.[8][9]

3. Luminescence Measurement (Dual-Luciferase® Reporter Assay System)

This protocol is based on commercially available kits like the Dual-Glo® Luciferase Assay System.[3]

  • Equilibrate the Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent to room temperature before use.[10]

  • Transfer 20 µL of cell lysate from each well to a white, opaque 96-well assay plate.

  • Program a luminometer to inject 100 µL of LAR II, wait 2 seconds, and then measure for 10 seconds. This provides the Firefly luciferase activity reading.[11]

  • Following the Firefly reading, inject 100 µL of Stop & Glo® Reagent into the same well. This quenches the Firefly reaction and initiates the Renilla luciferase reaction.

  • Measure the Renilla luminescence with the same delay and read time parameters.[3]

4. Data Analysis

  • For each well, calculate the ratio of Firefly luminescence to Renilla luminescence. This normalization corrects for variations in transfection efficiency and cell number.

  • Plot the normalized luminescence values against the concentration of this compound.

  • Determine the IC50 value by fitting the data to a dose-response curve.

This guide provides a framework for the robust validation of this compound's activity. The provided protocols and comparative data serve as a valuable resource for researchers investigating CREB-mediated signaling and the development of novel therapeutics.

References

A Researcher's Guide to Analyzing pCREB Levels After KG-501 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise mechanism of therapeutic compounds is paramount. This guide provides a comprehensive comparison of experimental analyses of phosphorylated cAMP response element-binding protein (pCREB) levels following treatment with KG-501, a known inhibitor of the CREB signaling pathway. We will delve into the compound's mechanism of action, present supporting experimental data, and provide detailed protocols for Western blot analysis.

This compound: Mechanism of Action

The cAMP response element-binding protein (CREB) is a cellular transcription factor that, upon phosphorylation at Serine-133 (becoming pCREB), recruits the coactivator CREB-binding protein (CBP). This pCREB-CBP complex is crucial for initiating the transcription of a wide array of genes involved in cellular proliferation, differentiation, and survival.

This compound is a small molecule inhibitor that functions not by preventing the phosphorylation of CREB, but by disrupting the subsequent critical protein-protein interaction between pCREB and CBP.[1][2][3] It achieves this by binding to the KIX domain of CBP, a site essential for its interaction with pCREB.[2][4] Consequently, even in the presence of upstream signals that lead to CREB phosphorylation, this compound effectively blocks CREB-mediated gene transcription.[2][4] An important consideration for researchers is that a Western blot analysis for pCREB levels alone will not show a decrease after this compound treatment, as the compound acts downstream of the phosphorylation event.[2][5] The efficacy of this compound is therefore better assessed by examining the expression of CREB target genes.

Experimental Data: this compound's Effect on CREB-Mediated Gene Expression

The inhibitory effect of this compound on CREB-dependent transcription has been quantified in various studies. The data below, primarily from studies on HEK293T cells, demonstrates a dose-dependent inhibition of both reporter genes and endogenous CREB target genes.

Cell LineTreatmentThis compound ConcentrationTarget GeneResultReference
HEK293TForskolin (cAMP agonist)10 µMEVX-1 (reporter)~60% inhibition of luciferase activity[2]
HEK293TForskolin (cAMP agonist)25 µMEVX-1 (reporter)~80% inhibition of luciferase activity[2]
HEK293TForskolin (cAMP agonist)10 µMNR4A2 (endogenous)Significant reduction in mRNA levels[2][5]
HEK293TForskolin (cAMP agonist)25 µMNR4A2 (endogenous)Further significant reduction in mRNA levels[2][5]
LNCaP & PC-3Nexrutine (induces pCREB reduction)0, 1, 2.5, 5 µg/mlpCREBReduced levels of pCREB observed[6]

Note: The study with Nexrutine shows a direct reduction in pCREB levels, which contrasts with the mechanism of this compound. This highlights the importance of understanding the specific mechanism of the inhibitor being studied.

Visualizing the CREB Signaling Pathway and this compound Inhibition

The following diagram illustrates the signaling cascade leading to CREB activation and the specific point of inhibition by this compound.

CREB_Pathway cluster_upstream Upstream Signaling cluster_creb CREB Activation cluster_interaction Coactivator Recruitment cluster_downstream Gene Transcription cluster_inhibitor Inhibitor Action Stimuli Hormones / Growth Factors PKA PKA / Other Kinases Stimuli->PKA activate CREB CREB PKA->CREB phosphorylates pCREB pCREB (Ser133) pCREB_CBP pCREB-CBP Complex pCREB->pCREB_CBP recruits CBP CBP/p300 CBP->pCREB_CBP Transcription Target Gene Transcription pCREB_CBP->Transcription initiates KG501 This compound KG501->CBP binds to KIX domain

Caption: CREB signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Western Blot for pCREB

This protocol provides a standard procedure for analyzing pCREB levels in cell lysates.

1. Cell Lysis and Protein Extraction

  • Treat cells with this compound or control vehicle for the desired time.

  • Aspirate the culture medium and wash cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse cells in 200 µL of hot (100°C) SDS sample buffer. Immediately scrape the cells from the plate.[7] It is crucial to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of pCREB.

  • Transfer the lysate to a microcentrifuge tube and boil for 5-10 minutes.[7][8] Cool on ice.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer

  • Load equal amounts of protein (e.g., 20-100 µg) per lane onto a 10% SDS-polyacrylamide gel.[7][9]

  • Perform electrophoresis to separate proteins by size.[8]

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[7]

3. Immunoblotting

  • Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 4-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.05% Tween-20 (TBST)).[7][8][9] Note: Some sources suggest BSA is superior to milk for anti-pCREB antibodies as milk may mask the epitope.[7]

  • Incubate the membrane with a primary antibody specific for pCREB (e.g., anti-pCREB Ser133) overnight at 4°C with gentle agitation.[9][10] A typical dilution for anti-pCREB is between 1:1,500 and 1:20,000.[7][9]

  • Wash the membrane three times for 5-7 minutes each with TBST.[7][8]

  • Incubate the membrane with a horseradish peroxidase (HRP) or alkaline phosphatase-conjugated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.[7][8]

  • Wash the membrane again three times with TBST.[8]

4. Detection

  • Detect the signal using an appropriate substrate, such as Enhanced Chemiluminescence (ECL) for HRP-conjugated antibodies.[7]

  • Capture the image using a digital imager or X-ray film.

  • For normalization, the blot can be stripped and re-probed with an antibody for total CREB or a loading control like GAPDH or β-actin.

Alternative CREB Inhibitors

While this compound is a well-characterized inhibitor that disrupts the pCREB:CBP interaction, other compounds target the CREB pathway through different mechanisms. These include:

  • Other CREB:CBP Inhibitors: Molecules like 666-15 have been developed to also disrupt the KID:KIX domain interaction, sometimes with improved properties over this compound.[11]

  • CREB:CRE-DNA Inhibitors: Compounds such as arylstibonic acids are designed to prevent CREB from binding to the cAMP response elements (CRE) in the DNA of target gene promoters.[11]

  • Upstream Kinase Inhibitors: A broader strategy involves inhibiting the kinases (like PKA, CaMKs, or MAPKs) that are responsible for phosphorylating CREB in the first place.[3]

Conclusion

This compound is a valuable tool for studying the consequences of inhibiting CREB-mediated gene transcription. A key takeaway for researchers is that this compound's mechanism of action—disrupting the pCREB:CBP interaction rather than preventing CREB phosphorylation—means that its effects are best measured by analyzing downstream gene expression. While a Western blot for pCREB is a useful control to demonstrate that the upstream signaling is intact and that the compound does not inhibit CREB phosphorylation, it is not a direct measure of this compound's inhibitory activity. By combining careful experimental design with an understanding of the compound's specific mechanism, researchers can effectively utilize this compound to explore the critical roles of the CREB signaling pathway.

References

A Comparative Analysis of KG-501 and Other Small Molecule CREB Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transcription factor cAMP response element-binding protein (CREB) is a critical regulator of gene expression involved in a myriad of cellular processes, including proliferation, survival, and differentiation. Its aberrant activity has been implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of KG-501, a well-characterized small molecule CREB inhibitor, and other notable inhibitors, with a focus on their mechanism of action, potency, and the experimental methodologies used for their evaluation.

Mechanism of Action: Disrupting the CREB-Coactivator Interaction

CREB-mediated transcription is critically dependent on its interaction with the coactivator CREB-binding protein (CBP) and its paralog p300. This interaction is facilitated by the binding of the kinase-inducible domain (KID) of phosphorylated CREB to the KIX domain of CBP/p300. The small molecule inhibitors discussed herein primarily function by disrupting this crucial protein-protein interaction.

This compound (Naphthol AS-E phosphate) was one of the first identified small-molecule inhibitors that directly targets the KIX domain of CBP.[1][2] It binds to a site on the KIX domain that is distal to the primary binding groove for phospho-CREB, thereby allosterically inhibiting the CREB-CBP interaction.[3][4] This disruption prevents the recruitment of the transcriptional machinery necessary for the expression of CREB target genes.[5][6]

666-15 , a derivative of naphthamide, is a significantly more potent inhibitor of CREB-mediated gene transcription.[7][8] While it was developed from earlier naphthol-based scaffolds, its precise mechanism of action appears to be independent of direct binding to either CREB or CBP, suggesting it may act on upstream components of CREB activation.[7]

Naphthol AS-TR phosphate (NASTRp) is another analog of this compound that has demonstrated potent anti-tumor effects.[9][10] Similar to this compound, it is believed to function by inhibiting the CREB-CBP interaction.[9]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the available quantitative data for this compound and other selected small molecule CREB inhibitors. It is important to note that these values are collated from various studies and may not be directly comparable due to differences in experimental conditions.

InhibitorTargetAssay TypeIC50 / KiReference
This compound CREB:CBP InteractionIn vitro binding assayKi: ~90 μM (pCREB:KIX)[11]
CREB:CBP InteractionIn vitro binding assayKi: 50 μM
CREB-dependent transcriptionLuciferase reporter assayIC50: 6.89 μM[2]
666-15 CREB-mediated transcriptionLuciferase reporter assayIC50: 81 nM[1][5][12][13]
Cancer cell growth (MDA-MB-231)GI5073 nM[12]
Cancer cell growth (MDA-MB-468)GI5046 nM[12]
Cancer cell growth (A549)GI500.47 μM[12]
Cancer cell growth (MCF-7)GI500.31 μM[12]
Naphthol AS-TR phosphate (NASTRp) Lung cancer cell growthProliferation assayIC50: 3.701 μM[9]
XX-650-23 CREB-mediated transcriptionLuciferase reporter assayIC50: ~3 μM[2]

Experimental Protocols

CREB-Mediated Transcription Inhibition Assay (Luciferase Reporter Assay)

This cell-based assay is a standard method for quantifying the inhibition of CREB-dependent gene transcription.

Principle: A reporter plasmid is constructed containing a luciferase gene under the transcriptional control of a promoter with multiple cAMP response elements (CREs). When CREB is active, it binds to the CREs and drives the expression of luciferase. The luminescence produced by the luciferase enzyme is proportional to the level of CREB activity. Small molecule inhibitors will reduce the luminescence signal in a dose-dependent manner.

Detailed Protocol:

  • Cell Culture and Transfection:

    • HEK293T cells are commonly used and are seeded in 96-well plates.

    • Cells are transfected with a CRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency. Transfection reagents like Lipofectamine are typically used.[14][15][16][17]

  • Compound Treatment:

    • After 24 hours of transfection, the cells are treated with various concentrations of the test inhibitor (e.g., this compound) or vehicle (DMSO) for a defined period (e.g., 30 minutes to 1 hour).[18][19]

  • Stimulation of CREB Pathway:

    • To induce CREB activity, cells are stimulated with an agent that increases intracellular cAMP levels, such as forskolin (typically 10 μM), for several hours (e.g., 4-6 hours).[18][19]

  • Cell Lysis and Luciferase Assay:

    • The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer and a suitable luciferase assay reagent kit.[14][15][16][17]

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of CREB-mediated transcription, is calculated from the dose-response curve.

In Vitro CREB-CBP Binding Assay (GST Pull-Down Assay)

This biochemical assay directly measures the ability of a compound to disrupt the interaction between CREB and CBP.

Principle: A recombinant fusion protein of Glutathione S-transferase (GST) and the KIX domain of CBP (GST-KIX) is immobilized on glutathione-agarose beads. Radiolabeled or epitope-tagged phosphorylated CREB is then added. If the inhibitor disrupts the interaction, less CREB will bind to the GST-KIX beads.

Detailed Protocol:

  • Protein Purification:

    • Express and purify recombinant GST-KIX and CREB proteins.

    • CREB is phosphorylated in vitro using Protein Kinase A (PKA) and [γ-³²P]ATP to produce radiolabeled phospho-CREB.[11]

  • Inhibitor Incubation:

    • The purified GST-KIX protein is pre-incubated with various concentrations of the test inhibitor (e.g., this compound) or vehicle (DMSO) in a binding buffer.[11]

  • Binding Reaction:

    • ³²P-labeled phospho-CREB is added to the mixture and incubated to allow for binding to GST-KIX.[11]

  • Pull-Down and Washing:

    • Glutathione-agarose beads are added to the reaction to capture the GST-KIX and any bound phospho-CREB.

    • The beads are washed several times to remove unbound phospho-CREB.[20]

  • Analysis:

    • The proteins bound to the beads are eluted and separated by SDS-PAGE.

    • The amount of bound ³²P-phospho-CREB is quantified by autoradiography.

    • The Ki value, a measure of the inhibitor's binding affinity, can be determined from this data.[11]

Visualizing the Landscape of CREB Inhibition

To better understand the context of CREB inhibition, the following diagrams illustrate the CREB signaling pathway and a typical workflow for inhibitor screening.

CREB_Signaling_Pathway cluster_nucleus Nucleus Extracellular_Stimuli Growth Factors, Hormones, Neurotransmitters GPCR GPCR Extracellular_Stimuli->GPCR RTK RTK Extracellular_Stimuli->RTK AC Adenylyl Cyclase GPCR->AC PI3K PI3K RTK->PI3K Ras Ras RTK->Ras cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB_inactive CREB PKA->CREB_inactive phosphorylates Akt Akt PI3K->Akt Akt->CREB_inactive phosphorylates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB_inactive phosphorylates pCREB p-CREB (Ser133) CREB_inactive->pCREB CBP_p300 CBP/p300 pCREB->CBP_p300 CRE CRE (DNA) pCREB->CRE binds to CBP_p300->CRE Transcription Target Gene Transcription CRE->Transcription Nucleus Nucleus Cytoplasm Cytoplasm

Caption: The CREB signaling pathway, illustrating key upstream kinases and the central role of CBP/p300 coactivators.

Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screen Primary High-Throughput Screen (e.g., CREB Luciferase Reporter Assay) Start->Primary_Screen Hit_Identification Hit Identification (Compounds showing significant inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Orthogonal assays, in vitro binding) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Secondary_Assays->Lead_Optimization In_Vivo_Testing In Vivo Efficacy and Toxicity Testing Lead_Optimization->In_Vivo_Testing End Candidate Drug In_Vivo_Testing->End

Caption: A generalized workflow for the screening and development of small molecule CREB inhibitors.

References

Safety Operating Guide

Proper Disposal of KG-501 (Naphthol AS-E Phosphate): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe handling and disposal of KG-501, also known as Naphthol AS-E phosphate, a CREB inhibitor used in research. Adherence to these guidelines is paramount to ensure a safe laboratory environment and compliance with regulatory standards.

Chemical and Safety Data Summary

The following table summarizes the key identification and safety information for this compound (Naphthol AS-E phosphate). While one Safety Data Sheet (SDS) indicates the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to handle all laboratory chemicals with care.[1]

IdentifierInformation
Chemical Name N-(4-Chlorophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
Synonyms This compound, Naphthol AS-E phosphate
CAS Number 18228-17-6
Molecular Formula C17H13ClNO5P
GHS Hazard Classification Not classified as hazardous[1]
First Aid: Skin Contact Generally does not irritate the skin. Wash with soap and plenty of water.[1][2]
First Aid: Eye Contact Rinse opened eye for several minutes under running water.[1]
First Aid: Inhalation Supply fresh air; consult a doctor in case of complaints.[1]
First Aid: Ingestion If symptoms persist, consult a doctor. Do not induce vomiting.[1][2]

Experimental Protocol for Disposal of this compound

The primary methods for the disposal of this compound involve chemical waste incineration or removal by a licensed chemical waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Personal Protective Equipment (PPE) Required:

  • Standard laboratory attire (lab coat)

  • Safety glasses with side shields

  • Chemical-resistant gloves (e.g., nitrile)

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound, including any contaminated labware (e.g., pipette tips, weighing boats), in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical, in good condition, and have a secure lid.

    • Label the container with "Hazardous Waste," the full chemical name "Naphthol AS-E phosphate (this compound)," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area.

    • This area should be in a well-ventilated location, away from incompatible materials.

    • Keep the container tightly closed when not in use.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the chemical waste.

    • Follow all institutional procedures for waste manifest and pickup.

    • Alternatively, the material can be sent to a licensed chemical destruction plant.[2]

  • Spill Management:

    • In the event of a spill, avoid dust formation.[2]

    • Wear appropriate PPE.

    • Mechanically pick up the solid material and place it in the designated hazardous waste container.[1]

    • Clean the spill area with soap and water.

    • Prevent the spill from entering sewers or surface and ground water.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

KG501_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type (Solid, Contaminated Labware) collect_waste Collect in Labeled Hazardous Waste Container assess_waste->collect_waste ppe->assess_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact Institutional EHS for Pickup/Disposal store_waste->contact_ehs disposal_options Disposal Method contact_ehs->disposal_options incineration Controlled Incineration disposal_options->incineration Option 1 licensed_facility Licensed Chemical Destruction Plant disposal_options->licensed_facility Option 2 end End: Disposal Complete incineration->end licensed_facility->end

Caption: this compound Disposal Workflow Diagram.

References

Essential Safety and Operational Guide for Handling KG-501

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety protocols, logistical information, and disposal plans for the handling of KG-501. The following procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound, also known as N-(4-Chlorophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide, is a small-molecule inhibitor of the CREB-CBP interaction.[1][2] It is supplied as a solid powder and is intended for research use only.[1]

PropertyValue
CAS Number 18228-17-6
Molecular Formula C17H13ClNO5P
Molecular Weight 377.71 g/mol
Appearance Solid powder
Storage Short term (days to weeks): 0 - 4°C; Long term (months to years): -20°C or -80°C[1][2]

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted before handling this compound.[3] The following PPE is recommended as a minimum requirement to create a barrier against potential exposure.[4]

PPE CategoryItemSpecification and Use
Eye and Face Protection Safety Glasses with Side Shields or GogglesTo protect against splashes and airborne particles. A face shield should be worn in addition to safety glasses or goggles when there is a significant splash hazard.[5][6]
Hand Protection Disposable Nitrile GlovesProvides protection against incidental contact. For prolonged contact or when handling stock solutions, consider double-gloving or using thicker, chemical-resistant gloves.[5][7]
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from spills.[4] A flame-resistant lab coat should be considered if working with flammable solvents.[6]
Respiratory Protection Not generally requiredAs this compound is a powder, weighing and handling should be performed in a chemical fume hood or a ventilated enclosure to minimize inhalation risk. If these controls are not available, a respirator may be necessary.[4]
Foot Protection Closed-toe ShoesTo protect feet from spills and falling objects.[4]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the standard procedure for preparing a stock solution of this compound.

  • Preparation :

    • Ensure all necessary PPE is worn correctly.

    • Work within a certified chemical fume hood.

    • Gather all required materials: this compound powder, appropriate solvent (e.g., DMSO), calibrated balance, weigh paper, spatula, and appropriate volumetric flasks and pipettes.

  • Weighing the Compound :

    • Tare the balance with a piece of weigh paper.

    • Carefully weigh the desired amount of this compound powder onto the weigh paper.

    • Record the exact weight.

  • Dissolution :

    • Transfer the weighed this compound powder into a volumetric flask.

    • Add a small amount of the chosen solvent to the flask to dissolve the powder.

    • Once dissolved, add the solvent to the final desired volume.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Storage :

    • Label the container with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution at the recommended temperature (-20°C or -80°C) in a tightly sealed container.[2]

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.

Handling and Storage Workflow

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.